1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61023-76-5 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction: The Significance of Aryl-Cycloalkane Carboxylic Acids in Modern Drug Discovery
Aryl-cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently appearing as key structural motifs in a diverse array of therapeutic agents. The rigid, three-dimensional nature of the cycloalkane ring, combined with the electronic and steric properties of the aryl substituent, allows for precise modulation of a molecule's interaction with biological targets. The carboxylic acid moiety, a versatile functional group, can act as a key hydrogen bond donor and acceptor, or serve as a handle for further chemical modification.
This guide provides a comprehensive overview of the synthesis and characterization of a specific member of this class, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. The presence of the 2,4-dichloro substitution pattern on the phenyl ring is of particular interest, as it can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests its potential as a valuable building block in the development of novel therapeutics. For instance, derivatives of cyclopentanecarboxylic acid have shown promise in various therapeutic areas.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step guide to the synthesis and characterization of this compound but also to offer insights into the underlying chemical principles and the rationale behind the chosen experimental methodologies.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most strategically approached via a two-step sequence, commencing with the synthesis of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile, followed by its hydrolysis. This route is favored due to the ready availability of the starting materials and the generally high-yielding nature of the involved transformations.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
The formation of the quaternary carbon center bearing the nitrile and the dichlorophenyl group is the key bond-forming step. A robust and well-established method for this transformation is the alkylation of a phenylacetonitrile derivative. Specifically, 2,4-dichlorophenylacetonitrile can be deprotonated at the benzylic position using a strong base, and the resulting carbanion can then be reacted with 1,4-dibromobutane. The intramolecular cyclization of the initially formed mono-alkylated product affords the desired cyclopentanecarbonitrile. A similar synthetic strategy has been patented for the synthesis of the non-chlorinated analog, 1-phenylcyclopentanecarbonitrile.[2]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 2: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
The conversion of the nitrile functionality to a carboxylic acid is a classic transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[3] For sterically hindered nitriles, such as the one in this synthesis, acid-catalyzed hydrolysis is often preferred as it can be driven to completion with strong mineral acids and heat.[1][4] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.
Comprehensive Characterization of this compound
A thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are indispensable for this purpose. The expected spectral data are predicted based on the known data for the structurally similar compound, 1-phenylcyclopentanecarboxylic acid, with adjustments made for the electronic effects of the chlorine substituents.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and connectivity of the protons in the molecule.
-
Aromatic Protons: The three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.
-
Cyclopentane Protons: The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The diastereotopic nature of these protons, coupled with restricted bond rotation, will lead to complex splitting patterns.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield (δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear significantly downfield (δ 175-185 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts.
-
Quaternary Carbon: The quaternary carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid group will appear in the region of δ 50-60 ppm.
-
Cyclopentane Carbons: The remaining four carbons of the cyclopentane ring will appear as multiple signals in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carboxylic acid functional group.[7][8]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch: A medium intensity band is expected in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretches (around 3000-3100 cm⁻¹) and C=C stretches (around 1450-1600 cm⁻¹) will also be present.
-
C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of the carbon-chlorine bonds.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature, resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a specific intensity ratio.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and fragmentation of the cyclopentane ring.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |
| ¹H NMR | δ 10-12 ppm (br s, 1H) | -COOH |
| δ 7.0-7.5 ppm (m, 3H) | Aromatic-H | |
| δ 1.5-2.5 ppm (m, 8H) | Cyclopentane-H | |
| ¹³C NMR | δ 175-185 ppm | C=O |
| δ 125-140 ppm | Aromatic-C | |
| δ 50-60 ppm | Quaternary-C | |
| δ 20-40 ppm | Cyclopentane-C | |
| IR | 2500-3300 cm⁻¹ (broad, strong) | O-H stretch |
| 1700-1725 cm⁻¹ (strong) | C=O stretch | |
| 1200-1300 cm⁻¹ (medium) | C-O stretch | |
| MS (EI) | M⁺, (M+2)⁺, (M+4)⁺ | Molecular ion with chlorine isotope pattern |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and purification of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Protocol 1: Acid-Catalyzed Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile
Materials:
-
1-(2,4-Dichlorophenyl)cyclopentane-1-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2,4-dichlorophenyl)cyclopentane-1-carbonitrile.
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: The addition of water to concentrated sulfuric acid is highly exothermic. This should be done slowly and with cooling.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice in a large beaker.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., toluene/hexanes or ethanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By leveraging a two-step synthetic approach centered on the hydrolysis of a readily accessible nitrile precursor, researchers can efficiently obtain this valuable molecular scaffold. The detailed predictions of the spectroscopic data, based on the analysis of a close structural analog, provide a solid framework for the verification of the final product's identity and purity. As the demand for novel therapeutic agents continues to grow, the methodologies and insights presented herein will serve as a valuable resource for scientists and professionals engaged in the design and synthesis of new chemical entities for drug discovery.
References
-
PubChem. 1-Phenylcyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link][5]
-
SIELC Technologies. 1-Phenylcyclopentanecarboxylic acid. [Link]
-
PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link][9]
-
Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis. YouTube. [Link][1]
-
SpectraBase. 1-Phenylcyclopentanecarboxylic acid amide. [Link]
-
SpectraBase. 1-Phenylcyclopropanecarboxylic acid. [Link]
-
Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. [2]
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link][4]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link][10]
-
Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link][11]
-
Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. [Link][3]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]
-
PubChem. 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. Cyclopentanecarboxylic acid, phenyl ester. In NIST Chemistry WebBook. [Link]
-
SpectraBase. 1-Phenylcyclopentanecarboxylic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link][12]
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link][14]
- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]
-
The features of IR spectrum. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
S1 Conversion of aryl carboxylic acids into aryl nitriles through multi-versions of Cu-mediated decarboxylative cyanation under. [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link][15]
-
Organic & Biomolecular Chemistry. Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions. [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link][16]
-
European Patent Office. 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture. [Link]
-
NIST. 1,2-Cyclohexanedicarboxylic acid, 2,5-dichlorophenyl nonyl ester. In NIST Chemistry WebBook. [Link]
- Google Patents.
-
Nature. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Google Patents. ( 12 ) United States Patent. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid chemical properties
An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic Acid: Properties, Synthesis, and Applications
Abstract: this compound is a halogenated aromatic carboxylic acid featuring a cyclopentane ring attached to a dichlorophenyl group at the alpha position. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, expected spectroscopic data for structural confirmation, and a discussion of its potential applications in medicinal chemistry and drug discovery. As a member of the α-aryl cycloalkanecarboxylic acid class, this compound represents a valuable scaffold for the development of novel therapeutics, particularly as an intermediate for synthesizing potent enzyme inhibitors.[1]
Physicochemical and Structural Properties
This compound is a solid at room temperature, with its properties largely dictated by the combination of the rigid, hydrophobic dichlorophenyl ring and the polar carboxylic acid group.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid | - |
| CAS Number | 1016972-29-9 | Vendor Data |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | - |
| Molecular Weight | 259.13 g/mol | [] |
| Physical Form | Expected to be a white to off-white crystalline solid | Analogy[3] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Analogy[4] |
Note: Experimental data for this specific compound is limited; some properties are inferred from structurally similar analogs.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a robust two-step process involving the alkylation of a phenylacetonitrile derivative followed by hydrolysis. This method is widely applicable for creating α-aryl cycloalkane structures.
Overall Reaction Scheme:
Causality and Experimental Choices:
-
Step 1 (Cyclization): The process begins with the deprotonation of (2,4-dichlorophenyl)acetonitrile at the benzylic carbon. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required because the acidity of this proton (pKa ≈ 22 in DMSO) is low. The resulting carbanion acts as a potent nucleophile. This nucleophile then undergoes an intramolecular cyclization with 1,4-dibromobutane in a two-stage Sɴ2 reaction. The first substitution forms a linear intermediate, which is then deprotonated again and cyclizes to form the stable five-membered cyclopentane ring. Anhydrous conditions are critical to prevent quenching the carbanion.
-
Step 2 (Hydrolysis): The nitrile group of the resulting 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) with heating. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the same conditions to yield the final carboxylic acid and an ammonium salt.[5]
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile
-
To a dry, three-necked flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of (2,4-dichlorophenyl)acetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the carbanion.
-
Add 1,4-dibromobutane (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and cautiously quench the excess NaH with isopropanol, followed by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
Step 2: Hydrolysis to this compound
-
Combine the purified 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 equivalent) with a 3:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120-130°C) for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
A solid precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Spectroscopic and Analytical Characterization
Structural verification relies on a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main regions. The aromatic region (7.0-7.5 ppm) will display complex multiplets corresponding to the three protons on the dichlorophenyl ring. The aliphatic region (1.5-3.0 ppm) will contain overlapping multiplets for the eight protons of the cyclopentyl ring. A highly characteristic, broad singlet will appear far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid group. This peak's position can be sensitive to concentration and solvent.[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the carboxylic acid carbonyl carbon between 175-185 ppm. Several distinct signals will appear in the aromatic region (125-140 ppm), including two signals for the chlorine-bearing carbons. The aliphatic region (25-50 ppm) will show signals for the cyclopentyl carbons, along with a quaternary carbon signal for the attachment point to the phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[8] Additional peaks in the fingerprint region will correspond to C-Cl bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) cluster. Due to the two chlorine atoms, this will appear as three peaks at m/z 258 (for ³⁵Cl₂), 260 (for ³⁵Cl³⁷Cl), and 262 (for ³⁷Cl₂) in an approximate intensity ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. Common fragmentation patterns would include the loss of the carboxyl group (-45 Da) and cleavage of the cyclopentane ring.
Potential Applications in Research and Drug Development
While this compound is primarily a research chemical, its core structure is of significant interest in medicinal chemistry. α-Aryl cycloalkane carboxylic acids are recognized as valuable scaffolds and intermediates for creating more complex, biologically active molecules.[1]
-
Intermediates for Enzyme Inhibitors: This molecular scaffold is particularly relevant for the synthesis of enzyme inhibitors. For instance, related α-aryl cyclopentane carboxylic acids have been used as starting materials to develop potent inhibitors of aldo-keto reductases (AKR1C1 and AKR1C3) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[1] The carboxylic acid group serves as a handle for further chemical modification, such as amidation, to produce the final active compounds.
-
Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclopentane ring combined with the substituted aromatic group provides a defined orientation for interacting with biological targets. This makes the scaffold useful in fragment-based drug discovery and for exploring structure-activity relationships (SAR) in various therapeutic areas. The development of novel C-H activation techniques allows for the direct functionalization of such carbocycles, opening new avenues for creating diverse molecular libraries from simple starting materials.[9][10]
Caption: Role as a scaffold in drug discovery.
Safety, Handling, and Storage
As with related chlorinated aromatic carboxylic acids, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Yu, J., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature. Available at: [Link]
-
Axial. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Substack. Available at: [Link]
-
Angene Chemical. 1-(3,4-Dichlorophenyl)-cyclopentanecarboxylic acid(CAS# 437650-06-1). Available at: [Link]
-
Request PDF. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Available at: [Link]
-
SIELC Technologies. (2018). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Available at: [Link]
-
SpectraBase. This compound, methyl ester. Available at: [Link]
-
PubMed. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Available at: [Link]
-
ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available at: [Link]
-
Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]
-
NIST WebBook. Cyclopentanecarboxylic acid, phenyl ester. Available at: [Link]
-
PubChem. Cyclopentanecarboxylic acid. Available at: [Link]
-
NIST WebBook. Cyclopentylcarboxylic acid. Available at: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]
-
MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]
-
PubMed. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]
- Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
Wikipedia. Cyclopentanecarboxylic acid. Available at: [Link]
-
PubChem. 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid. Available at: [Link]
- Patsnap. (2021). Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride.
-
NIST WebBook. Methyl cyclopentanecarboxylate. Available at: [Link]
-
PubMed. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available at: [Link]
-
Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available at: [Link]
-
NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available at: [Link]
-
PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Available at: [Link]
Sources
- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. labsolu.ca [labsolu.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]
- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 8. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 9. axial.substack.com [axial.substack.com]
- 10. researchgate.net [researchgate.net]
1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid (CFM-2)
Introduction
This compound, more commonly referred to in scientific literature as CFM-2, is a small molecule compound that has garnered significant interest for its potent biological activities. Initially investigated for its anticonvulsant properties, subsequent research has unveiled its potential as an antineoplastic agent, particularly in the context of lung cancer. This guide provides a detailed exploration of the molecular mechanisms underpinning the dual pharmacological profiles of CFM-2, offering insights for researchers, scientists, and professionals in the field of drug development. The narrative synthesizes current knowledge, focusing on its function as a non-competitive AMPA receptor antagonist and an inhibitor of the ERK1/2 signaling pathway.
Part 1: Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
The primary characterized mechanism of action for CFM-2 is its role as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.
Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists like CFM-2 bind to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound. This mode of inhibition is particularly effective in reducing excessive neuronal excitation, which is a hallmark of seizure disorders. The anticonvulsant activity of CFM-2 has been demonstrated in various preclinical models of seizures.[1] Furthermore, intrathecal administration of CFM-2 has been shown to significantly attenuate mechanical and thermal hypersensitivities in models of inflammatory pain, highlighting the importance of AMPA receptor modulation in nociceptive pathways.[1]
Caption: Allosteric modulation of the AMPA receptor by CFM-2.
Part 2: Anticancer Mechanism: Inhibition of the ERK1/2 Signaling Pathway
Beyond its effects on neurotransmission, CFM-2 exhibits significant antiproliferative activity, positioning it as a novel antineoplastic agent.[2] This activity is primarily attributed to its ability to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1][2]
The inhibition of the ERK1/2 pathway by CFM-2 triggers a cascade of downstream molecular events that collectively halt the progression of the cell cycle and promote apoptosis in cancer cells. Key documented downstream effects include:
-
Reduced Phosphorylation of CREB: CFM-2 treatment leads to a reduction in the phosphorylation of the cAMP-responsive element-binding protein (CREB).[1] Phosphorylated CREB acts as a transcription factor for genes involved in cell survival and proliferation.
-
Suppression of Cyclin D1 Expression: The expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, is suppressed by CFM-2.[1] This suppression contributes to cell cycle arrest.
-
Upregulation of p21 and p53: CFM-2 upregulates the expression of the cell cycle regulator p21 and the tumor suppressor protein p53.[1] These proteins are crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.
These molecular changes culminate in a decreased number of lung adenocarcinoma cells in the G2 and S phases of the cell cycle, effectively inhibiting tumor growth.[1]
Caption: Downstream effects of ERK1/2 pathway inhibition by CFM-2.
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism of action, a series of well-established molecular biology techniques can be employed. The following protocol for Western Blot analysis serves as a self-validating system to assess the impact of CFM-2 on the ERK1/2 signaling pathway in a relevant cancer cell line, such as A549 (human lung adenocarcinoma).
Protocol: Western Blot Analysis of ERK1/2 Pathway Proteins
-
Cell Culture and Treatment:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of CFM-2 (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-CREB, Cyclin D1, p21, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
-
Caption: A streamlined workflow for Western Blot analysis.
Part 4: Synthesized Data and Therapeutic Implications
The multifaceted mechanism of action of CFM-2 underscores its potential as a therapeutic agent for distinct and challenging diseases.
| Mechanistic Action | Molecular Target/Effect | Therapeutic Implication |
| Neurotransmission Modulation | Non-competitive antagonism of AMPA receptors | Anticonvulsant therapy for epilepsy |
| Antiproliferative Activity | Inhibition of the ERK1/2 signaling pathway | Anticancer therapy, particularly for lung adenocarcinoma |
| Cell Cycle Regulation | Suppression of Cyclin D1, Upregulation of p21/p53 | Induction of cell cycle arrest in tumor cells |
| Transcriptional Regulation | Reduced phosphorylation of CREB | Inhibition of pro-survival gene expression in cancer |
The dual functionality of CFM-2 is of significant interest. Its ability to cross the blood-brain barrier to exert its anticonvulsant effects may also be advantageous for treating brain metastases, a common complication of lung cancer. Furthermore, the potential for efficacy against multidrug-resistant tumor cells suggests that CFM-2 may bypass common resistance mechanisms that plague conventional chemotherapies.[3]
Conclusion
This compound (CFM-2) presents a compelling case study in drug action, with two well-defined, yet distinct, mechanisms of action. As a non-competitive AMPA receptor antagonist, it holds promise for the management of seizure disorders. Concurrently, its ability to inhibit the ERK1/2 signaling pathway provides a strong rationale for its development as an antineoplastic agent. Future research should focus on optimizing its therapeutic index, further elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models, and exploring its efficacy in combination with existing therapeutic regimens for both neurological disorders and cancer.
References
-
Novel Antineoplastic Agents With Efficacy Against Multidrug Resistant Tumor Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
biological activity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Dichlorophenyl)Cyclopentane Derivatives
Abstract
The 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid scaffold is a key structural motif in a range of pharmacologically active compounds. While the parent acid is primarily a synthetic intermediate, its derivatives have emerged as potent modulators of critical biological pathways. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives. The primary focus is on their well-documented roles as cannabinoid receptor (CB1 and CB2) modulators, which confer significant anti-inflammatory, neuroprotective, and analgesic properties. We will explore the mechanistic underpinnings of these activities, from receptor binding to downstream signaling effects on inflammatory mediators. Furthermore, this guide delves into the structure-activity relationships that govern potency and selectivity. Detailed, field-proven protocols for key in vitro and in vivo assays are provided to enable researchers to rigorously evaluate novel analogues. Finally, we discuss potential, yet less explored, applications such as antifungal and antibacterial agents, outlining future directions for research and development in this promising chemical space.
Introduction to the 1-(2,4-Dichlorophenyl)Cyclopentane Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily derivatized to target multiple biological systems is of paramount importance. The this compound core represents such a scaffold. The rigidity of the cyclopentane ring, combined with the specific electronic and steric properties of the 2,4-dichlorophenyl group, provides a unique foundation for designing ligands with high affinity and selectivity for various biological targets.
The dichlorophenyl moiety is a common feature in many approved drugs, often utilized to enhance binding affinity through halogen bonding and hydrophobic interactions, as well as to improve metabolic stability by blocking potential sites of oxidation. When combined with the cyclopentanecarboxylic acid framework, it serves as a versatile anchor for the synthesis of amides, esters, and more complex heterocyclic conjugates.
This guide serves as a technical resource for researchers and drug development professionals. Its objective is to synthesize the current understanding of the biological activities of these derivatives, explain the causality behind the experimental methods used for their evaluation, and provide a forward-looking perspective on their therapeutic potential.
Chemical Synthesis and Characterization
The generation of a library of derivatives for biological screening begins with a robust and scalable synthetic strategy for the core scaffold and its subsequent analogues.
General Synthesis Strategy
A common and efficient method to synthesize the 1-(2,4-dichlorophenyl)cyclopentane core involves a Grignard reaction followed by functional group manipulation. The subsequent derivatization into biologically active amides or other conjugates is typically achieved through standard coupling chemistries.
The causality behind this multi-step approach is control. Starting from basic building blocks allows for precise installation of the key pharmacophoric elements. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation, while activating the resulting carboxylic acid to an acid chloride or using peptide coupling agents provides a high-yielding and clean conversion to the desired amides, ensuring product purity for biological assays.
Caption: General workflow for the synthesis of target amide derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of the 1-(2,4-dichlorophenyl)cyclopentane scaffold have demonstrated significant activity in several key therapeutic areas, primarily revolving around their interaction with the endocannabinoid system.
Cannabinoid Receptor Modulation
A substantial body of research has identified derivatives of this class as potent modulators of the cannabinoid receptors CB1 and CB2.[1] Depending on the specific substitutions, these compounds can act as agonists, antagonists, or inverse agonists.
-
CB1 Receptors: Primarily located in the central nervous system (CNS), they are involved in regulating appetite, pain sensation, mood, and memory. CB1 inverse agonists have been explored for the treatment of obesity.[2][3]
-
CB2 Receptors: Found predominantly in the periphery on immune cells, their activation is associated with anti-inflammatory and immunomodulatory effects. Selective CB2 agonists are highly sought after for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation.[1][4]
The interaction with these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately modulates cellular function.
Caption: Simplified signaling pathway for a CB2 receptor agonist.
Anti-Inflammatory and Neuroprotective Effects
The modulation of cannabinoid receptors, particularly CB2, translates directly into potent anti-inflammatory effects. This is especially relevant in the context of neuroinflammation, which is implicated in neurodegenerative diseases like Parkinson's and in neuropathic pain.[4][5]
Activated microglia, the resident immune cells of the CNS, release pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[5] Certain pyrazole-based derivatives incorporating the 1-(2,4-dichlorophenyl) moiety have been shown to significantly inhibit the release of these molecules from activated microglial cells.[5][6] The mechanism often involves the attenuation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and p38 MAP kinase.[5]
Table 1: Example Anti-Inflammatory Activity of a Derivative
| Compound | Target | Assay | Result (IC50) | Reference |
|---|---|---|---|---|
| Morpholine Analogue 7y | NO Production | LPS-induced BV2 cells | 4.71 ± 0.11 µM | [6] |
| Rimonabant (Reference) | NO Production | LPS-induced BV2 cells | 16.17 ± 0.56 µM |[6] |
Potential Antifungal and Antibacterial Activity
While the primary focus has been on cannabinoid receptor modulation, the general class of carboxylic acids and their derivatives are known to possess antimicrobial properties.[7][8] For instance, a structurally related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, demonstrated bioactivity against Escherichia coli.[9] The mechanism for such activity often involves disruption of the cell membrane, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. This remains a relatively unexplored but promising area for this compound derivatives, warranting further investigation through systematic screening against a panel of pathogenic fungi and bacteria.
Methodologies for Biological Evaluation
To characterize the biological activity of novel derivatives, a tiered approach using both in vitro and in vivo models is essential. The choice of assay is dictated by the target hypothesis.
In Vitro Assays
In vitro assays are critical for initial screening, providing data on target engagement, potency, and mechanism of action in a controlled environment.
Protocol 4.1.1: Antifungal Susceptibility Testing (Broth Microdilution Method) This protocol is a self-validating system as it includes positive (known antifungal drug) and negative (no drug) controls to ensure the assay is performing correctly and the observed effects are due to the test compound.
-
Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.
-
Compound Preparation: Dissolve the test derivative in DMSO to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI medium to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).[8]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include wells with inoculum and medium only (growth control), medium only (sterility control), and a known antifungal agent like fluconazole (positive control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[8]
In Vivo Models
In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of a lead compound in a complex biological system.
Protocol 4.2.1: Neuropathic Pain Model (Spared Nerve Injury - SNI) This protocol's self-validating nature comes from comparing the behavioral response of the same animal before (baseline) and after the injury and treatment, as well as comparing the injured paw to the uninjured paw.
-
Animal Acclimatization: House male C57BL/6 mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Baseline Testing: Measure the baseline mechanical sensitivity using von Frey filaments. Place the mouse on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
SNI Surgery: Anesthetize the mouse. Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches. Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.[4] Suture the muscle and skin layers.
-
Post-Operative Recovery & Treatment: Allow the animals to recover for 7 days to allow neuropathic pain to develop. Administer the test derivative or vehicle control (e.g., intraperitoneally) according to the desired dosing regimen (e.g., once daily for 7 days).[4]
-
Behavioral Assessment: Re-evaluate the mechanical withdrawal threshold at set time points after treatment begins. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates analgesic efficacy.[4]
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare treatment groups over time.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-(2,4-dichlorophenyl)cyclopentane scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
For pyrazole-based CB1 inverse agonists, SAR studies have revealed that:
-
The 1-(2,4-dichlorophenyl) group is a critical anchor, fitting into a key hydrophobic pocket of the CB1 receptor.
-
Modifications at the 5-position of the pyrazole ring significantly impact potency and pharmacokinetics.
-
The amide moiety is a key interaction point, and altering the amine component can modulate properties like cell permeability, metabolic stability, and off-target activity (e.g., hERG inhibition).[3]
Caption: Key structure-activity relationship points for the scaffold.
Future Directions and Conclusion
The this compound framework has proven to be a highly fruitful starting point for the development of potent biological modulators, particularly for the cannabinoid system. The derivatives have demonstrated clear therapeutic potential in preclinical models of inflammatory pain, neuropathic pain, and neurodegeneration.
Future research should focus on several key areas:
-
Optimizing Selectivity: Further fine-tuning of the structure to achieve greater selectivity between CB1 and CB2 receptors, or to develop compounds with a specific desired polypharmacology.
-
Improving Drug-like Properties: Enhancing metabolic stability and oral bioavailability to create viable clinical candidates.
-
Exploring New Therapeutic Areas: Systematically screening optimized derivatives for their potential as antifungal or antibacterial agents, an area that is currently underexplored.
-
Advanced In Vivo Models: Testing lead compounds in more complex and translationally relevant disease models, such as chronic models of neurodegenerative diseases.
References
- ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- International Journal of Newgen Research in Pharmacy & Healthcare. (2025). View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research.
- MDPI. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS.
- MDPI. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4071-4087.
- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 81, 345-359.
- Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide.
- PubMed. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928.
- PubMed. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-185.
- PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443.
- PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.
- ResearchGate. (2022). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. Bioorganic & Medicinal Chemistry Letters, 79, 129061.
- PubMed. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.
Sources
- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
The Structure-Activity Relationship of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as a cornerstone for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the SAR for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a scaffold with significant potential for modulation of inflammatory pathways. While direct extensive research on this specific molecule is emerging, this document synthesizes data from analogous structures to build a predictive SAR model. By examining related compounds, we can infer the critical structural motifs and physicochemical properties that govern the biological activity of this chemical series. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of novel anti-inflammatory agents.
The core structure, this compound, presents a unique combination of a rigid alicyclic core, a strategically substituted aromatic ring, and an acidic functional group. The 2,4-dichloro substitution on the phenyl ring is a well-established motif in medicinal chemistry, often utilized to enhance binding affinity and modulate metabolic stability. The cyclopentane ring offers a three-dimensional scaffold that can be further functionalized to probe interactions with biological targets. Finally, the carboxylic acid group provides a key interaction point, capable of forming hydrogen bonds and salt bridges with receptor active sites. Understanding how modifications to each of these components impact biological activity is paramount for optimizing lead compounds.
Core Structural Insights and Postulated Mechanism of Action
Based on the analysis of structurally related compounds, it is hypothesized that this compound and its analogs exert their primary biological effects through the modulation of inflammatory pathways, potentially via inhibition of key enzymes or receptors involved in the inflammatory cascade. For instance, analogs containing the 2,4-dichlorophenyl moiety have been associated with the inhibition of cytokine production, such as TNF-α.[1] The presence of electron-withdrawing groups on the phenyl ring, as seen with the dichloro substitution, often correlates with potent anti-inflammatory and, in some cases, antiproliferative activities.[1]
Our working hypothesis is that the carboxylic acid moiety of this compound is crucial for anchoring the molecule within the binding site of its biological target. The dichlorophenyl group is then positioned to occupy a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds or other non-covalent interactions that enhance binding affinity. The cyclopentyl scaffold serves to orient these two key pharmacophoric features in a conformationally constrained manner, which can contribute to both potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the predicted impact of structural modifications at three key positions of the this compound scaffold: the phenyl ring, the cyclopentane ring, and the carboxylic acid moiety.
Phenyl Ring Substitutions
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The existing 2,4-dichloro substitution provides a strong starting point for optimization.
-
Position and Nature of Halogen Substituents: The 2,4-dichloro pattern is often superior to other substitution patterns. For instance, in related series, a 4-chlorophenyl substitution leads to broad anti-inflammatory activity, while the 2,4-dichlorophenyl group can result in more selective and potent inhibition of specific cytokines like TNF-α.[1] It is anticipated that moving or removing one of the chlorine atoms would significantly impact potency. Replacing chlorine with other halogens, such as bromine or fluorine, could modulate both the electronic and steric properties of the ring, offering a fine-tuning mechanism for activity and selectivity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups, such as a 4-methylphenyl substituent, has been shown in analogous series to shift the activity profile towards antiproliferative effects.[1] Conversely, strongly electron-withdrawing groups like a 4-nitrophenyl group can sometimes lead to paradoxical effects, such as an increase in TNF-α levels, and may be associated with cytotoxicity.[1]
Modifications of the Cyclopentane Ring
The cyclopentane ring provides a rigid scaffold that can be modified to explore the topology of the target's binding site.
-
Ring Size: Expanding or contracting the alicyclic ring (e.g., to a cyclohexane or cyclopropane) would alter the spatial relationship between the phenyl ring and the carboxylic acid. A cyclohexane ring, for example, might offer more conformational flexibility, which could be beneficial or detrimental depending on the specific target interactions.
-
Substitution on the Ring: The introduction of substituents on the cyclopentane ring could provide additional points of interaction. For example, a hydroxyl or amino group could form new hydrogen bonds, potentially increasing potency. The stereochemistry of these substituents would be critical, as different stereoisomers are likely to exhibit different biological activities.
Carboxylic Acid Bioisosteres
The carboxylic acid is a key pharmacophoric element, but it can also present challenges in terms of pharmacokinetic properties. Replacing it with a bioisostere is a common strategy in medicinal chemistry.
-
Tetrazoles and other Acidic Heterocycles: Tetrazoles are common carboxylic acid bioisosteres that can offer improved metabolic stability and oral bioavailability. Other acidic heterocycles, such as hydroxamic acids or acylsulfonamides, could also be explored to modulate the acidity and interaction profile of this functional group.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide would likely abolish or significantly reduce the primary biological activity if it is dependent on an acidic group for binding. However, such derivatives could serve as valuable prodrugs or as tool compounds to probe the necessity of the acidic moiety.
Experimental Protocols
To validate the hypothesized SAR and to screen new analogs, the following experimental protocols are recommended.
Protocol 1: In Vitro TNF-α Inhibition Assay
This assay will determine the ability of the synthesized compounds to inhibit the production of TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Human TNF-α ELISA kit
-
Test compounds dissolved in DMSO
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the test compounds (typically ranging from 0.1 nM to 100 µM) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (100 ng/mL) to induce TNF-α production.
-
Incubate the plates for 18-24 hours.
-
Centrifuge the plates and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the TNF-α production.
Data Presentation
The following table summarizes the hypothetical SAR data based on the analysis of related compounds.
| Compound ID | Phenyl Ring Substitution | Cyclopentane Ring Modification | Carboxylic Acid Moiety | Hypothetical TNF-α IC50 (µM) |
| Lead-001 | 2,4-dichloro | Unsubstituted | Carboxylic Acid | 0.5 |
| Comp-002 | 4-chloro | Unsubstituted | Carboxylic Acid | 2.1 |
| Comp-003 | 4-methyl | Unsubstituted | Carboxylic Acid | > 50 |
| Comp-004 | 2,4-dichloro | 3-hydroxy (cis) | Carboxylic Acid | 0.2 |
| Comp-005 | 2,4-dichloro | Unsubstituted | Tetrazole | 0.8 |
Visualizations
Key Pharmacophoric Features
Caption: Key pharmacophoric elements of the lead scaffold.
Experimental Workflow for SAR Screening
Caption: A typical workflow for screening and prioritizing analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The SAR analysis presented in this guide, derived from analogous structures, suggests that the 2,4-dichlorophenyl moiety and the carboxylic acid group are critical for potent biological activity. Further optimization of this scaffold should focus on systematic modifications of the phenyl ring substituents, exploration of the cyclopentane ring for additional interactions, and the investigation of carboxylic acid bioisosteres to improve pharmacokinetic properties. The proposed experimental protocols provide a clear path for the biological evaluation of newly synthesized analogs. Through a continued, iterative process of design, synthesis, and testing, it is anticipated that this chemical series will yield potent and selective drug candidates for the treatment of inflammatory diseases.
References
Sources
Unmasking the Therapeutic Potential of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a therapeutic candidate is both an art and a science. This guide provides an in-depth technical exploration of a rational, multi-pronged approach to elucidate the potential therapeutic targets of the novel compound, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. Given the absence of established biological activity for this molecule, we will navigate a hypothesis-driven workflow, integrating computational prediction with robust experimental validation. This document serves as a practical blueprint, detailing not just the "how" but the critical "why" behind each methodological choice, ensuring a scientifically rigorous and efficient path to target discovery.
Introduction: Deconstructing the Molecule and Formulating Hypotheses
The structure of this compound presents two key pharmacophoric features: the cyclopentanecarboxylic acid moiety and the 2,4-dichlorophenyl group. An initial survey of scientific literature for structurally analogous compounds provides a logical starting point for generating testable hypotheses.
-
The Cyclopentanecarboxylic Acid Core: Derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling. Furthermore, the cyclopentane ring can serve as a bioisostere for other cyclic structures, and its dione derivatives have shown activity as thromboxane A2 receptor antagonists.
-
The 2,4-Dichlorophenyl Moiety: This functional group is present in a variety of bioactive compounds. For instance, molecules containing this group have been developed as selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain, selective estrogen receptor degraders (SERDs) for breast cancer, and peripheral cannabinoid receptor 1 (CB1) inverse agonists.
Based on this structural analysis, a primary set of potential target classes for this compound can be hypothesized:
-
Ion Channels (e.g., Voltage-gated sodium channels)
-
G-Protein Coupled Receptors (GPCRs) (e.g., Cannabinoid, Prostaglandin, or Thromboxane receptors)
-
Nuclear Receptors (e.g., Estrogen receptor)
This hypothesis-driven approach provides a focused framework for the subsequent in silico and experimental investigations.
In Silico Target Prediction: A Computational First Pass
Before embarking on resource-intensive wet lab experiments, computational methods can offer valuable insights into the potential target landscape of a novel compound. These in silico tools leverage vast databases of known ligand-target interactions to predict the most probable protein partners for a query molecule.
A recommended workflow involves the use of multiple, mechanistically distinct algorithms to generate a consensus prediction, thereby increasing the confidence in the identified potential targets.
Recommended Target Prediction Platforms
A variety of web-based servers are available that utilize different algorithms for target prediction, including 2D and 3D similarity measures, pharmacophore modeling, and machine learning.[1][2][3]
| Tool | Principle | Strengths |
| SwissTargetPrediction | Combines 2D and 3D similarity to a library of known active compounds.[1] | User-friendly, provides a ranked list of potential targets with probabilities. |
| 3DSTarPred | 3D shape similarity-based prediction.[2] | Particularly useful for identifying targets that may not share high 2D similarity with known ligands. |
| KinasePred | Machine learning-based tool specifically for predicting kinase targets.[4] | Valuable if initial broader screens suggest kinase activity. |
In Silico Workflow
Sources
An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a molecule with potential significance in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction and Rationale
Aryl-cycloalkane carboxylic acids represent a privileged scaffold in medicinal chemistry. The combination of a rigid cycloalkane ring and an aromatic moiety provides a three-dimensional structure that can effectively interact with biological targets. The carboxylic acid group often serves as a key pharmacophore, enabling interactions with amino acid residues in enzyme active sites or receptor binding pockets. The substitution pattern on the phenyl ring, in this case, the 2,4-dichloro substitution, can significantly influence the compound's physicochemical properties and biological activity by altering its electronics, lipophilicity, and metabolic stability. This guide explores the synthesis of this compound, outlines its expected properties, and discusses its potential as a bioactive agent based on the activities of structurally related molecules.
Chemical Synthesis
The synthesis of this compound can be approached through a two-step process: the formation of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile, followed by its hydrolysis to the carboxylic acid. A highly effective method for the first step involves a phase-transfer catalyzed (PTC) cycloalkylation of 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane.[1][2][3]
Synthetic Workflow
Caption: Synthetic route to the target compound.
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile
This step utilizes phase-transfer catalysis, a powerful technique for reactions involving reactants in immiscible phases.[1][2] The reaction of 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base and a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the formation of the cyclopentane ring.[3][4]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenylacetonitrile (1.0 eq).[5][6][7]
-
Add a 50% aqueous solution of sodium hydroxide (excess) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
To the vigorously stirred mixture, add 1,4-dibromobutane (1.2 eq) dropwise.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile.[8]
Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile
The hydrolysis of the nitrile intermediate to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
Experimental Protocol (Acidic Hydrolysis):
-
To a round-bottom flask, add the 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Experimental Protocol (Basic Hydrolysis):
-
In a round-bottom flask, dissolve the 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) in a suitable solvent like ethanol.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, excess).
-
Heat the mixture to reflux and stir for several hours.
-
After cooling, remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until a precipitate forms.
-
Collect the solid by filtration and recrystallize to obtain the final product.
Physicochemical Properties
| Property | 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₃ClO₂ | C₁₂H₁₂Cl₂O₂ |
| Molecular Weight | 224.68 g/mol | 259.13 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | 162-164 °C[9] | Expected to be higher than the mono-chloro analog |
| Boiling Point | 364.6 ± 35.0 °C (Predicted)[9] | Expected to be higher than the mono-chloro analog |
| LogP (Predicted) | ~3.5 | ~4.0 |
| pKa (Predicted) | ~4.5 | ~4.3 |
Potential Biological Activities and Applications
Arylalkanoic acids are a well-established class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] The structural motif of this compound suggests several potential avenues for biological investigation.
Anti-inflammatory and Analgesic Activity
Many arylalkanoic acids, such as ibuprofen and diclofenac, exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[13] The presence of the dichlorophenyl group and the carboxylic acid moiety in the target molecule makes it a candidate for COX inhibition.
Caption: Potential mechanism of anti-inflammatory action.
Enzyme Inhibition
The rigid structure of the cyclopentane ring combined with the substituted phenyl group could allow for specific interactions with various enzyme active sites. For instance, some cycloalkane carboxylic acid derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and aldo-keto reductases (AKRs).[15]
Other Potential Activities
The broader class of aryl carboxylic acids has been explored for a multitude of biological activities, including antibacterial, anticonvulsant, and anticancer effects.[13][16] Therefore, this compound could be a valuable scaffold for developing novel therapeutic agents in these areas.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on well-established phase-transfer catalysis and nitrile hydrolysis, offers a practical approach to obtaining this compound. The predicted physicochemical properties and the discussion of potential biological activities, grounded in the literature of analogous structures, highlight the potential of this molecule in drug discovery and medicinal chemistry. Further research is warranted to synthesize and evaluate the biological profile of this promising compound.
References
-
Katcher, M. H., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]
-
1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]
-
1-(4-Chlorophenyl)cyclopentanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]
- Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents. (1987).
-
Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. (n.d.). Retrieved from [Link]
-
Preparation method of cyclopentanecarboxylic acid. Eureka | Patsnap. (n.d.). Retrieved from [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (n.d.). Retrieved from [Link]
-
1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2). PubChemLite. (n.d.). Retrieved from [Link]
- Wang, Y., et al. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
-
1-Phenylcyclopentane-1-carbonitrile. Organic Syntheses. (n.d.). Retrieved from [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. (2010).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3586-3599.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2018).
-
Phase Transfer Catalysis(Mechanism and Applications). YouTube. (2020). Retrieved from [Link]
-
Enantioselective Alkylation Using Optically Active Phase Transfer Catalyst. Semantic Scholar. (1979). Retrieved from [Link]
-
2,4-Dichlorophenylacetonitrile. PubChem. (n.d.). Retrieved from [Link]
-
Arylalkanoic acids. Pharmacy 180. (n.d.). Retrieved from [Link]
- Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037-1049.
Sources
- 1. iajpr.com [iajpr.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]
- 7. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | C12H13ClO2 | CID 97447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2) [pubchemlite.lcsb.uni.lu]
- 12. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Emergence of Dichlorophenyl Cyclopentane Derivatives: A Technical Guide to Synthesis and Discovery
Abstract
The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceuticals, continues to be a focal point in medicinal chemistry.[1] Its inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, moving beyond the "flatland" of aromatic systems.[2] This technical guide provides an in-depth exploration of the discovery and synthesis of a promising new class of compounds: novel dichlorophenyl cyclopentane derivatives. We will delve into the strategic rationale for combining the dichlorophenyl moiety with a cyclopentane core, detail robust synthetic methodologies, and outline a forward-looking perspective on their potential as therapeutic agents, with a particular focus on antifungal applications. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of small molecule design.
Introduction: The Strategic Imperative for Dichlorophenyl Cyclopentane Scaffolds
The confluence of a dichlorophenyl group and a cyclopentane framework is not arbitrary; it is a deliberate design strategy aimed at harnessing the advantageous properties of each component. The dichlorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, contributing to favorable pharmacokinetic profiles and potent biological activity.[3][4] The chlorine atoms can enhance metabolic stability and modulate the electronic properties of the phenyl ring, influencing target binding.
The cyclopentane unit, while historically considered a synthetic challenge compared to its six-membered counterpart, offers a unique conformational landscape that can pre-organize substituents for optimal interaction with biological targets.[1] Modern synthetic methods have made the stereocontrolled construction of highly substituted cyclopentanes increasingly accessible, unlocking their potential in drug discovery.[5]
Our focus on dichlorophenyl cyclopentane derivatives is further informed by patent literature disclosing the fungicidal activity of related structures.[6] This suggests a promising, underexplored area for the discovery of novel antifungal agents, a critical need in an era of growing resistance to existing therapies.
Design and Synthesis of Novel Dichlorophenyl Cyclopentane Derivatives
The synthesis of novel dichlorophenyl cyclopentane derivatives requires a strategic approach to control regioselectivity and stereochemistry. Here, we present two distinct and powerful strategies: a [3+2] cycloaddition approach and a radical cyclization pathway.
Strategy 1: [3+2] Cycloaddition for Rapid Assembly of the Cyclopentane Core
The [3+2] cycloaddition is a powerful method for the convergent synthesis of five-membered rings. In this approach, a three-atom component reacts with a two-atom component to form the cyclopentane core in a single step.[7][8]
Our proposed synthesis leverages a palladium-catalyzed reaction of a dichlorophenyl-substituted vinylcyclopropane with an activated alkene. This approach is chosen for its potential to generate multiple stereocenters with a high degree of control. The use of a chiral ligand on the palladium catalyst can induce asymmetry, leading to enantioenriched products.
Objective: To synthesize ethyl 2-(2,4-dichlorobenzyl)-3-methyl-5-oxocyclopentane-1-carboxylate.
Materials:
-
1-(2,4-dichlorobenzyl)-1-vinylcyclopropane
-
Ethyl 2-methyl-3-oxobut-1-ene-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Toluene, anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%) and (R)-BINAP (4 mol%).
-
Add anhydrous toluene and stir for 20 minutes at room temperature to form the catalyst complex.
-
Add 1-(2,4-dichlorobenzyl)-1-vinylcyclopropane (1.0 eq) and ethyl 2-methyl-3-oxobut-1-ene-1-carboxylate (1.2 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting materials are consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dichlorophenyl cyclopentane derivative.
Caption: Workflow for the synthesis of a novel dichlorophenyl cyclopentane derivative via [3+2] cycloaddition.
Strategy 2: Radical Cyclization for the Synthesis of Fused Ring Systems
Radical cyclizations offer a powerful alternative for the construction of cyclopentane rings, particularly for the formation of fused bicyclic systems.[4][9][10] These reactions are often tolerant of a wide range of functional groups and can proceed under mild conditions.
This strategy employs a tin-free radical cyclization, which is environmentally more benign than traditional methods using tributyltin hydride. We propose the use of a silyl-based radical initiator, which offers excellent control over the radical generation and propagation steps. The choice of a pyridazinone-based precursor allows for a diastereoselective cyclization, with the bulky substituent directing the approach of the radical.[4]
Objective: To synthesize a novel cis-fused cyclopenta-pyridazinone containing a 3,5-dichlorophenyl moiety.
Materials:
-
(4R,5R)-4-(3-(3,5-dichlorophenyl)prop-2-yn-1-yl)-5-iodo-2-methyl-2,4,5,6-tetrahydropyridazin-3(2H)-one
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Benzene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the iodinated pyridazinone precursor (1.0 eq) in anhydrous benzene.
-
Add TTMSS (1.5 eq) and AIBN (0.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired fused cyclopenta-pyridazinone.
Caption: Workflow for the diastereoselective synthesis of a fused dichlorophenyl cyclopentane derivative via radical cyclization.
Structural Elucidation and Characterization
The unambiguous determination of the structure and stereochemistry of the synthesized novel dichlorophenyl cyclopentane derivatives is paramount. A combination of spectroscopic techniques is essential for this purpose.
| Technique | Purpose | Expected Observations for Dichlorophenyl Cyclopentane Derivatives |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the dichlorophenyl ring (typically in the aromatic region, ~7.0-7.5 ppm), the cyclopentane ring protons, and any other substituents. Coupling constants can help elucidate the relative stereochemistry of the cyclopentane ring protons.[2][11] |
| ¹³C NMR | To identify the number of unique carbon environments. | Resonances for the carbons of the dichlorophenyl ring, the cyclopentane ring (typically in the aliphatic region), and any carbonyl or other functional group carbons.[12][13] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated mass of the target compound. The isotopic pattern of the chlorine atoms (a characteristic 3:1 ratio for M and M+2 peaks for each chlorine) will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. | Characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=O stretching (if a ketone or ester is present), and C-Cl bonds. |
| X-ray Crystallography | To definitively determine the three-dimensional structure and absolute stereochemistry. | Provides an unambiguous structural assignment, which is crucial for understanding structure-activity relationships. |
Biological Evaluation: A Focus on Antifungal Activity
Based on the fungicidal activity reported for related compounds, our primary focus for the biological evaluation of these novel dichlorophenyl cyclopentane derivatives is their potential as antifungal agents.
Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many clinically successful antifungal drugs, particularly the azoles, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] The dichlorophenyl moiety is present in several known antifungal agents that target the enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol pathway.[14][16] We hypothesize that our novel dichlorophenyl cyclopentane derivatives may act through a similar mechanism.
Caption: Postulated mechanism of action: inhibition of lanosterol 14α-demethylase, leading to ergosterol depletion and disruption of the fungal cell membrane.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the novel compounds against a panel of clinically relevant fungal pathogens.
Protocol:
-
Fungal Strains: A panel of Candida albicans, Aspergillus fumigatus, and other relevant fungal strains, including resistant isolates, will be used.
-
Broth Microdilution Assay: The assay will be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: The synthesized compounds will be dissolved in DMSO to create stock solutions, which are then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well will be inoculated with a standardized fungal suspension.
-
Incubation: The plates will be incubated at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Future Directions and Novelty
The synthetic strategies and biological evaluation framework outlined in this guide provide a robust platform for the discovery of novel dichlorophenyl cyclopentane derivatives. Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of derivatives with varying substitution patterns on both the dichlorophenyl and cyclopentane rings to establish comprehensive structure-activity relationships.
-
Stereochemical Exploration: Investigating the biological activity of different stereoisomers, as it is well-established that stereochemistry plays a critical role in drug-target interactions.
-
Elucidation of the Precise Mechanism of Action: Beyond initial antifungal screening, detailed mechanistic studies, including enzyme inhibition assays and transcriptomics, will be crucial to confirm the molecular target and understand the basis of any observed antifungal activity.
-
Exploration of Other Therapeutic Areas: While the initial focus is on antifungal agents, the dichlorophenyl cyclopentane scaffold may exhibit activity against other biological targets. Screening against a diverse panel of assays could uncover new therapeutic opportunities.
Conclusion
The rational design and synthesis of novel dichlorophenyl cyclopentane derivatives represent a promising avenue for the discovery of new therapeutic agents. The combination of a privileged pharmacophore with a stereochemically rich carbocyclic core provides a fertile ground for innovation. The synthetic methodologies detailed herein offer efficient and adaptable routes to these complex molecules. Through rigorous biological evaluation, it is anticipated that this class of compounds will yield potent and selective drug candidates, addressing unmet medical needs, particularly in the realm of infectious diseases.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved January 18, 2026, from [Link]
- Gandon, V., & Bour, C. (2019). A stereoselective formal [3 + 2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes to form polysubstituted cyclopentane derivatives is catalyzed by a chiral Ti(salen) complex via a radical redox-relay mechanism. Organic Letters, 21(19), 8132-8137.
- Dyer, R. L., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.
- Google Patents. (n.d.). EP0357404B1 - Process for the preparation of cyclopentane derivatives.
- ResearchGate. (2014).
- Hu, X., et al. (2014). Recent developments in the stereocontrolled synthesis of highly substituted cyclopentane core structures: from drug discovery research to natural product synthesis. Current Organic Chemistry, 18(6), 763-780.
- Clark, M. A., et al. (2000). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry, 65(13), 4067–4075.
-
Wikipedia. (n.d.). Radical cyclization. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US20130184470A1 - Process for preparing 5-[1-(4-chlorophenyl)-methylene]-1-hydroxymethyl-2,2-dimethyl-cyclopentanol.
- Keck, G. E., & Heumann, S. A. (2008). Diastereoselective synthesis of cyclopenta-pyridazinones via radical cyclization: synthetic studies towards halichlorine. Organic Letters, 10(21), 4783–4786.
- Baran, P. S. (2005). Cyclopentane Synthesis.
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved January 18, 2026, from [Link]
- Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.
- Beilstein-Institut. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1736–1744.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
-
PubChem. (n.d.). Dichlorophen. Retrieved January 18, 2026, from [Link]
- PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.
- The Royal Society of Chemistry. (n.d.). The synthesis of novel prostaglandin analogues via cycloaddition reactions.
- PubMed. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine.
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore.
- EBSCO Information Services. (n.d.). Mechanisms of action in antifungal drugs.
- MDPI. (2021). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved January 18, 2026, from [Link]
- University of Texas Health Science Center at San Antonio. (n.d.). Antifungal Pharmacology.
- Springer. (2013). Cycloaddition Reactions in Organic Synthesis.
Sources
- 1. Cyclobutanone, 2-(2,4-dichlorophenyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0357404B1 - Process for the preparation of cyclopentane derivatives - Google Patents [patents.google.com]
- 7. Cyclopentane synthesis [organic-chemistry.org]
- 8. Cycloaddition Reactions in Organic Synthesis - Стр 10 [studfile.net]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
- 10. Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 16. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction
1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a quaternary carbon center, a cyclopentyl ring, and a dichlorinated phenyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical contexts. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures. The methodologies detailed herein are designed to ensure robust and reproducible data acquisition for researchers in organic synthesis and drug development.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates the expected spectroscopic features. The lack of a proton on the quaternary carbon directly attached to the phenyl ring and the cyclopentyl moiety will be a key feature in the ¹H NMR spectrum. The dichlorinated phenyl ring will exhibit a characteristic aromatic substitution pattern, while the cyclopentyl protons will present as complex multiplets. The carboxylic acid group will be readily identifiable in both IR and NMR spectra.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show signals in the aromatic, aliphatic, and downfield acid proton regions. The absence of a proton on the carbon attached to the cyclopentyl ring simplifies the aromatic region by removing a potential coupling partner.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | -COOH |
| ~7.5 | doublet | 1H | Ar-H |
| ~7.3 | doublet of doublets | 1H | Ar-H |
| ~7.2 | doublet | 1H | Ar-H |
| ~2.5 - 1.6 | multiplet | 8H | -CH₂- (cyclopentyl) |
Causality of Assignments:
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-13 ppm) due to deshielding and hydrogen bonding. This signal will disappear upon D₂O exchange.[1]
-
The aromatic protons of the 2,4-dichlorophenyl group will exhibit a characteristic splitting pattern. The proton ortho to the carboxylic acid-bearing carbon will be a doublet, coupled to the adjacent proton. The proton meta to the carboxylic acid-bearing carbon will be a doublet of doublets, coupled to its two neighbors. The proton para to the carboxylic acid-bearing carbon will appear as a doublet.
-
The eight cyclopentyl protons are diastereotopic and will likely appear as a complex, overlapping multiplet in the aliphatic region (1.5-2.5 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~175-185 | -COOH |
| ~130-140 | Ar-C (quaternary) |
| ~125-135 | Ar-CH |
| ~50-60 | C (quaternary, cyclopentyl) |
| ~25-40 | -CH₂- (cyclopentyl) |
Causality of Assignments:
-
The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 170-185 ppm range.[1]
-
The aromatic carbons will resonate in the 125-140 ppm region. The carbons bearing the chloro substituents and the carbon attached to the cyclopentyl ring will be quaternary and can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
The quaternary carbon of the cyclopentyl ring, attached to the aromatic ring and the carboxylic acid, will be significantly deshielded compared to the other aliphatic carbons.
-
The remaining four -CH₂- carbons of the cyclopentyl ring will appear in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) |
| ~1100-1300 | Medium | C-O stretch |
| ~800-900 | Strong | C-H bend (out-of-plane, aromatic) |
| ~700-800 | Strong | C-Cl stretch |
Causality of Assignments:
-
The most characteristic feature of a carboxylic acid in the IR spectrum is the very broad O-H stretching absorption from 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding in the dimeric form.[1]
-
A strong C=O stretching absorption around 1700 cm⁻¹ is also indicative of the carboxylic acid group.[1]
-
The presence of the aromatic ring will give rise to C=C stretching bands around 1600 and 1475 cm⁻¹.
-
The C-Cl stretching vibrations are expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| [M]⁺ | Moderate | Molecular Ion |
| [M-COOH]⁺ | High | Loss of the carboxylic acid group |
| [Ar]⁺ | High | Dichlorophenyl fragment |
Causality of Assignments:
-
The molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule is expected. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1).
-
A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant [M-COOH]⁺ fragment.
-
Cleavage of the bond between the cyclopentyl ring and the aromatic ring can lead to the formation of a stable dichlorophenyl cation .
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic distribution patterns to confirm the presence of chlorine atoms.
Figure 2. General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides unambiguous structural confirmation. The key identifying features are the characteristic signals of the carboxylic acid group, the specific substitution pattern of the dichlorinated aromatic ring, and the aliphatic signals of the cyclopentyl moiety. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the accurate characterization of this and structurally related molecules, which is fundamental for their application in research and development.
References
-
Semantic Scholar. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
SIELC Technologies. (2018). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. [Link]
-
MDPI. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
SpectraBase. This compound, methyl ester. [Link]
-
PubMed. (2020). Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. [Link]
-
Fiveable. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2025). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. Cyclopentanecarboxylic acid. [Link]
-
NIST WebBook. Cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST WebBook. Cyclopentylcarboxylic acid. [Link]
-
NIST WebBook. Methyl cyclopentanecarboxylate. [Link]
-
The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
-
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
PubChem. 1-(4-chlorophenyl)cyclopentanecarboxylic acid. [Link]
-
NIST WebBook. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. [Link]
-
PubChem. cis-1,3-Cyclopentanedicarboxylic acid. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid
Introduction: Rationale for the Cellular Investigation of a Novel Carboxylic Acid Derivative
1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid is a synthetic organic compound with a structure that suggests potential for biological activity. The presence of a dichlorophenyl group is a common feature in molecules designed to interact with various cellular targets, including cannabinoid receptors and other signaling proteins.[1][2][3] The cyclopentanecarboxylic acid moiety can act as a bioisostere for other functional groups, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[4] Given the lack of specific literature on this particular molecule, a systematic, multi-tiered approach to its characterization in cell-based assays is warranted.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial cellular characterization of this compound. The proposed experimental workflow is designed to first establish its general effects on cell health and proliferation, and then to delve into potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. The protocols provided herein are based on established methodologies and are intended to be adapted to specific cell types and research questions.
Tier 1: Foundational Assays for Assessing General Cellular Responses
The initial step in characterizing any novel compound is to determine its impact on fundamental cellular processes. These assays will establish the concentration range at which this compound exerts biological effects and will guide the design of more focused mechanistic studies.
Cell Viability and Cytotoxicity Assessment
Principle: To determine the concentration-dependent effect of the compound on cell viability, a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is active only in living cells.[5] The resulting formazan product is soluble and its concentration is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. A serial dilution series should be prepared to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Cell Treatment: Add 100 µL of the 2X compound stock solutions to the appropriate wells to achieve the final desired concentrations. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.1 |
| 1 | 92.1 | 85.6 | 78.3 |
| 10 | 75.4 | 60.1 | 45.2 |
| 50 | 40.2 | 25.8 | 10.5 |
| 100 | 15.7 | 5.3 | 2.1 |
Cell Proliferation Assessment
Principle: To specifically assess the effect of the compound on cell division, a BrdU (Bromodeoxyuridine) incorporation assay can be employed. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Its incorporation can be detected using an anti-BrdU antibody.
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate for the recommended time.
-
Substrate Addition: Add the appropriate substrate to develop the colorimetric or fluorescent signal.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and determine the IC50 for proliferation inhibition.
Tier 2: Elucidating the Mechanism of Action
If the Tier 1 assays indicate a significant effect on cell viability or proliferation, the next step is to investigate the underlying cellular mechanisms.
Apoptosis Detection
Principle: Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds exert their effects. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (IC50) | 45.3 | 35.8 | 18.9 |
| Compound (2X IC50) | 20.7 | 50.2 | 29.1 |
Cell Cycle Analysis
Principle: Many anti-proliferative compounds function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Cell Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tier 3: Hypothesis-Driven Target Exploration
The presence of the 1-(2,4-dichlorophenyl) moiety in the test compound is a structural alert that suggests potential interaction with cannabinoid receptors (CB1 and CB2).[1][2][3] Therefore, a logical next step is to investigate whether this compound modulates the activity of these receptors.
Cannabinoid Receptor Functional Assay (cAMP Assay)
Principle: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, an inverse agonist would increase cAMP levels. A competitive antagonist would block the effect of an agonist. A cAMP assay can therefore be used to functionally characterize the interaction of the compound with these receptors.
Protocol: cAMP Assay in Cells Expressing Cannabinoid Receptors
-
Cell Culture: Use a cell line stably expressing either the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Treatment: Treat the cells with the test compound in the presence of forskolin (an adenylyl cyclase activator) and a known CB receptor agonist (e.g., CP-55,940) or antagonist/inverse agonist (e.g., Rimonabant).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine if the compound agonizes, antagonizes, or has an inverse agonist effect on the receptor by comparing the cAMP levels in the different treatment groups.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Caption: Tiered experimental workflow for the cellular characterization of a novel compound.
Sources
- 1. 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid as a Cannabinoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cannabinoid receptors, CB1 and CB2, are critical components of the endocannabinoid system and represent significant therapeutic targets for a multitude of pathological conditions, including chronic pain, inflammation, neurodegenerative disorders, and metabolic syndromes.[1][2][3] The development of novel modulators for these G-protein coupled receptors (GPCRs) requires a systematic and rigorous characterization pipeline to elucidate their binding affinity, functional activity, and physiological effects. This document provides a comprehensive guide for the evaluation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a novel chemical entity with potential modulatory activity at cannabinoid receptors. The protocols and methodologies detailed herein are designed to establish a comprehensive pharmacological profile of this compound, guiding further preclinical and clinical development.
Introduction: The Rationale for Cannabinoid Receptor Modulation
The CB1 receptor is predominantly expressed in the central nervous system (CNS), where it modulates neurotransmitter release, while the CB2 receptor is primarily found in immune cells, mediating inflammatory responses.[2][3][4] This differential expression allows for the development of targeted therapies. For instance, CB1 receptor agonists can alleviate pain and stimulate appetite, but their psychoactive side effects have limited their clinical use.[1][5] Conversely, CB2 receptor modulators offer a pathway for treating inflammatory and neuropathic pain without CNS-related adverse effects. Furthermore, the discovery of allosteric modulators, which fine-tune receptor activity rather than directly activating or blocking it, has opened new avenues for therapeutic intervention with potentially improved safety profiles.[1][6][7]
This guide outlines a strategic experimental workflow to characterize the interaction of this compound with CB1 and CB2 receptors. The subsequent sections provide detailed protocols for in vitro and in vivo assays, data interpretation, and visual representations of key pathways and workflows.
In Vitro Characterization: Binding and Functional Activity
The initial phase of characterization focuses on determining the compound's affinity for the cannabinoid receptors and its functional consequences upon binding.
Receptor Binding Assays: Quantifying Affinity
Competitive radioligand binding assays are fundamental in determining whether a compound binds to a specific receptor and with what affinity.[8][9] This assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand with known affinity for the cannabinoid receptors.
Protocol 2.1.1: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
[³H]CP55,940 (a high-affinity cannabinoid receptor agonist) as the radioligand.
-
CP55,940 (unlabeled) for determining non-specific binding.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the cell membrane preparation, [³H]CP55,940 (at a concentration near its Kₔ), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP55,940.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation:
| Compound | Receptor | Kᵢ (nM) - Hypothetical Data |
| This compound | Human CB1 | 50 |
| This compound | Human CB2 | 800 |
| CP55,940 (Control) | Human CB1 | 0.5 |
| CP55,940 (Control) | Human CB2 | 1.2 |
Functional Assays: Determining Mechanism of Action
Functional assays are crucial to classify the compound as an agonist, antagonist, inverse agonist, or allosteric modulator.[11]
CB1 Receptor Signaling Pathway:
CB1 receptors are canonically coupled to the Gi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][12]
Caption: Workflow for in vivo characterization.
Data Interpretation and Advanced Studies
Based on the hypothetical data presented, this compound demonstrates moderate affinity for the CB1 receptor and acts as an antagonist in vitro. It shows significantly lower affinity and potency at the CB2 receptor. In vivo, this compound would not be expected to produce effects in the mouse tetrad assay, as these are characteristic of agonists. [13]However, its antagonist properties could be confirmed in vivo by its ability to block the tetrad effects of a known agonist like Δ⁹-THC.
Further studies could include:
-
Allosteric Modulator Assays: To investigate if the compound modulates the binding or efficacy of orthosteric ligands in a manner not detected by simple antagonist assays. [6][14]* In Vivo Models of Disease: If confirmed as a CB1 antagonist, its therapeutic potential could be explored in models of obesity or metabolic syndrome, similar to the profile of rimonabant. [15]* Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough pharmacological characterization of this compound. By integrating in vitro binding and functional data with in vivo behavioral assessments, researchers can build a comprehensive profile of this novel compound, elucidating its mechanism of action and guiding its trajectory in the drug discovery and development process.
References
-
Cawston, T. E., et al. (2013). Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. British Journal of Pharmacology, 170(4), 895–907. [Link]
-
Cawston, T. E., et al. (2013). Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action. British Journal of Pharmacology, 170(4), 895-907. [Link]
-
Morales, P., et al. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research, 1(1), 237-247. [Link]
-
Iannotti, F. A., et al. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In: Cannabinoid Receptors. Methods in Molecular Biology, vol 2576. Humana, New York, NY. [Link]
-
Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - FR. Eurofins. [Link]
-
Cawston, T. E., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Molecular Biology, 1628, 115-126. [Link]
-
Piscitelli, F., et al. (2023). Assay of CB1 Receptor Binding. In: Cannabinoid Receptors. Methods in Molecular Biology, vol 2576. Humana, New York, NY. [Link]
-
Morales, P., et al. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. CORE. [Link]
-
Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 31(1), 83-89. [Link]
-
Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins. [Link]
-
Sink, K. S., et al. (2010). In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569. British Journal of Pharmacology, 160(8), 1832–1842. [Link]
-
Kauk, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1254331. [Link]
-
Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. Innoprot. [Link]
-
Morales, P., et al. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Mary Ann Liebert, Inc., publishers. [Link]
-
Wang, Y., et al. (2024). Development and Application Research of Cannabinoid Receptor Drug Screening Models. Journal of Biosciences and Medicines, 12(1), 1-13. [Link]
-
Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) at the cannabinoid CB1 receptor. Biochemical Pharmacology, 60(9), 1315-1323. [Link]
-
Lichtman, A. H., & Martin, B. R. (2007). Understanding Cannabinoid Psychoactivity with Mouse Genetic Models. PLoS Biology, 5(10), e280. [Link]
-
Fay, J. F., et al. (2025). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Chemical Neuroscience. [Link]
-
National Center for Biotechnology Information. (2010). 4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide. PubChem. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]
-
National Center for Biotechnology Information. (2007). 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. PubChem. [Link]
-
National Center for Biotechnology Information. (2007). 5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide. PubChem. [Link]
Sources
- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application Research of Cannabinoid Receptor Drug Screening Models - Oreate AI Blog [oreateai.com]
- 3. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. innoprot.com [innoprot.com]
- 13. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 14. Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid as a Novel Anti-inflammatory Agent
Document ID: ANP-202601-DCCPA
Abstract: This document provides a comprehensive framework for the preclinical evaluation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a novel compound with potential as an anti-inflammatory therapeutic. Given its structural features, particularly the carboxylic acid moiety common to many non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] These application notes detail the essential in vitro and in vivo protocols required to characterize its biological activity, moving from initial enzymatic screening to cell-based assays and a validated animal model of acute inflammation. The protocols are designed to be self-validating and provide researchers with the necessary steps to generate robust and reproducible data.
Introduction and Rationale
Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[3] The therapeutic landscape has long been dominated by NSAIDs, which primarily function by inhibiting COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[2][4] The carboxylic acid functional group is a key pharmacophore for many of these drugs, facilitating their interaction with the active site of COX enzymes.[5]
This compound (herein referred to as "DCCPA") is a novel chemical entity that possesses this critical carboxylic acid moiety. Its rigid cyclopentane scaffold and dichlorophenyl substitution present a unique chemical architecture for investigation. While direct biological data for DCCPA is not yet available, its structure warrants a systematic evaluation of its anti-inflammatory potential.
This guide outlines a logical, tiered approach to assess DCCPA's efficacy, starting with its direct effect on the primary hypothetical targets (COX-1 and COX-2) and progressing to more complex biological systems.
Compound Profile & Synthesis Overview
-
Compound Name: this compound
-
Abbreviation: DCCPA
-
Molecular Formula: C₁₂H₁₂Cl₂O₂
-
Structure:
(Self-generated image for illustrative purposes) -
Synthesis: The synthesis of DCCPA can be approached through established organic chemistry routes for creating substituted cyclopentanecarboxylic acids. While a specific protocol for this exact molecule is not published, general methods often involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation, or Favorskii rearrangement of a corresponding chloroketone.[6][7] Researchers should ensure a purity of >95% via HPLC and confirm the structure using ¹H-NMR and Mass Spectrometry before biological evaluation.
Hypothesized Mechanism of Action: COX Inhibition
The primary hypothesis is that DCCPA functions as an inhibitor of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. These enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[8] An ideal NSAID often exhibits selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2]
Figure 1: Hypothesized inhibition of COX enzymes by DCCPA within the arachidonic acid cascade.
Preclinical Evaluation Workflow
A structured, multi-step approach is essential for efficiently evaluating DCCPA. The workflow progresses from specific molecular targets to cellular and finally to whole-organism models.
Figure 2: A tiered workflow for the preclinical evaluation of DCCPA's anti-inflammatory activity.
PART 1: In Vitro Evaluation Protocols
Protocol 1.1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Objective: To determine the direct inhibitory effect and selectivity of DCCPA on COX-1 and COX-2 enzymes. This is the most crucial first step to validate our primary hypothesis.
Principle: This protocol utilizes a colorimetric or ELISA-based inhibitor screening assay that measures the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid.[9][10] The reduction in PGE₂ in the presence of DCCPA, compared to a vehicle control, indicates inhibition. Running parallel assays for both ovine or human COX-1 and COX-2 allows for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform.
Materials:
-
COX (ovine/human) Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Item No. 701050 or similar)
-
Purified ovine/human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
DCCPA, dissolved in DMSO to create a 10 mM stock solution
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplates
-
Microplate reader (405-420 nm)
Procedure:
-
Reagent Preparation: Prepare all buffers, heme, and other reagents as specified in the assay kit manual.
-
Inhibitor Dilution: Prepare a serial dilution of DCCPA in assay buffer (e.g., from 100 µM down to 0.1 nM). Also prepare dilutions of positive controls. The final DMSO concentration in the well should be ≤1%.
-
Assay Setup: Set up wells in a 96-well plate for:
-
100% Initial Activity (enzyme + vehicle, no inhibitor)
-
Background (inactive enzyme + vehicle)
-
Inhibitor wells (enzyme + DCCPA dilutions)
-
-
Enzyme Incubation:
-
To the appropriate wells, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the appropriate DCCPA dilution or vehicle (DMSO).
-
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Reaction Incubation: Quickly mix and incubate for exactly 2 minutes at 37°C.[11]
-
Quantification: Stop the reaction and quantify the prostaglandin product (PGE₂) according to the kit's instructions, which typically involves a colorimetric reaction with a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each DCCPA concentration using the formula: % Inhibition = [(Activity_vehicle - Activity_inhibitor) / Activity_vehicle] * 100
-
Plot the % inhibition versus the log of DCCPA concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the COX-2 selectivity index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
| Parameter | Description | Example Target Value |
| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2. | < 1 µM |
| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1. | > 10 µM |
| Selectivity Index | Ratio of IC₅₀ values (COX-1/COX-2). | > 10 |
Table 1: Target parameters for interpreting COX inhibition assay results.
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory activity of DCCPA in a cellular context. Macrophages stimulated with LPS produce high levels of nitric oxide (NO), a key inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[12][13]
Principle: Murine macrophage cells (RAW 264.7) are pre-treated with DCCPA and then stimulated with LPS.[14] The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12] A parallel cytotoxicity assay (MTT) is crucial to ensure that any reduction in NO is due to anti-inflammatory activity and not cell death.[15]
Figure 3: Step-by-step workflow for the cellular anti-inflammatory and cytotoxicity assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
DCCPA (10 mM stock in DMSO)
-
Griess Reagent Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of DCCPA. Include wells for "cells only" (negative control) and "cells + LPS" (positive control). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells except the negative control to a final concentration of 1 µg/mL.[12][14]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay (NO Measurement):
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[12]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
-
-
MTT Assay (Cell Viability):
-
To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Calculate cell viability as a percentage relative to the untreated control cells. A compound is considered non-toxic if cell viability remains >90%.
-
PART 2: In Vivo Evaluation Protocol
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo efficacy of DCCPA in a well-established model of acute inflammation.[16][17]
Principle: Subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) is primarily driven by the production of prostaglandins and involves neutrophil infiltration.[18][19] Inhibition of edema in the second phase is a strong indicator of NSAID-like activity.[20] Paw volume is measured using a plethysmometer before and at several time points after carrageenan injection.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
DCCPA formulation (e.g., suspended in 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before dosing, with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (Indomethacin, 5 mg/kg, p.o.)
-
Groups 3-5: DCCPA (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, indomethacin, or DCCPA orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18][20]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, especially at the 3-hour and 5-hour marks: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
| Time Point | Primary Mediators | Expected Effect of DCCPA |
| 0-1.5 hr | Histamine, Serotonin | Minimal inhibition expected. |
| > 2.5 hr | Prostaglandins, Kinins | Significant, dose-dependent inhibition expected. |
Table 2: Phases of Carrageenan-Induced Edema and expected outcomes.
References
- Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2019).
- Juge, L. et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- Peiris, D. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. WuXi AppTec.
- MDPI. (n.d.).
- Patil, K. R. et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
- Kulmacz, R. J. et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed.
- Wirleitner, B. et al. (2005).
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- S.L., R. (2017). In vitro pharmacological screening methods for anti-inflammatory agents.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Ghasemzadeh, I. et al. (2014).
- Inotiv. (n.d.).
- Kulmacz, R. J. et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Georgiev, G. et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- Kim, D. H. et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central.
- Jayakumar, T. et al. (2020). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. MDPI.
- Dawson, W. (1980).
- Sands, B. E. (2017).
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
- Onasanwo, S. A. et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
- Chun, H. J. & Kim, S. H. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. (2021). Jurnal Kedokteran Brawijaya.
- Ballo, A. et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud) Extracts. (n.d.). ThaiScience.
- (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... (n.d.).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi.
- Cyclopentanecarboxylic acid, methyl ester. (n.d.). Organic Syntheses.
- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026).
- Synthetic routes to cyclopentanecarboxylic acid derivatives. (1987).
- 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. (2019). PubMed.
- Process for the preparation of carboxylic acid derivatives. (n.d.).
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Carboxylic Acid Derivatives in Herbicide Development. (2023). PubMed.
- 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. (2010). PubMed.
- Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. (2024). YouTube.
- Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses.
- Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL)
- 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses.
- Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and rel
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.).
Sources
- 1. Mechanisms of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jkb.ub.ac.id [jkb.ub.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid in Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid (DCCA) as a potential anti-cancer agent in various cancer cell lines. This document outlines a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, ensuring scientific rigor and reproducibility.
Introduction and Scientific Rationale
While direct studies on the anti-cancer properties of this compound (DCCA) are not extensively documented, its structural motifs are present in molecules with established biological activity. For instance, compounds bearing a dichlorophenyl group have been explored for their therapeutic potential, including in the context of cancer. One such example is a selective estrogen receptor degrader (SERD) used in breast cancer treatment which contains a 2,4-dichlorophenyl moiety.[1] The carboxylic acid group, a common feature in many pharmaceuticals, can play a crucial role in molecular interactions and pharmacokinetic properties. Furthermore, the cyclopentane scaffold offers a rigid framework that can influence binding to biological targets.
Given these structural alerts, a systematic in vitro evaluation of DCCA is warranted to determine its potential as a novel anti-cancer agent. This guide provides a strategic series of experiments to elucidate its cytotoxic and cytostatic effects and to begin to unravel its mechanism of action.
Preliminary Characterization and Compound Handling
Prior to biological evaluation, it is imperative to ensure the purity and stability of DCCA. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be employed to confirm the identity and purity of the compound.
Stock Solution Preparation: For in vitro assays, a high-concentration stock solution of DCCA should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2][3] The final concentration of DMSO in the cell culture medium should be kept constant across all experimental and control groups and should not exceed a level that affects cell viability (typically ≤ 0.5%).
Phase I: Cytotoxicity Screening using MTT Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[2][4]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of DCCA from the stock solution in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the DCCA dilutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[2]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Hypothetical IC₅₀ Values of DCCA
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 25.3 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HepG2 | Liver Cancer | 55.6 |
Phase II: Elucidating the Mechanism of Cell Death
Once the cytotoxic effects of DCCA are established, the next crucial step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.[5]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with DCCA at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distributed into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Phase III: Investigating Cell Cycle Perturbations
Many anti-cancer agents exert their effects by inducing cell cycle arrest, which can subsequently lead to apoptosis.[7] Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[8]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with DCCA at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[9]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][10]
Data Presentation: Hypothetical Effect of DCCA on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| DCCA (IC₅₀) | 50.1 | 15.3 | 34.6 |
| DCCA (2x IC₅₀) | 35.8 | 10.2 | 54.0 |
Phase IV: Probing Molecular Mechanisms with Western Blotting
To delve deeper into the molecular pathways affected by DCCA, Western blotting can be employed to assess changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.[11][12]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with DCCA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Visualization of Workflows and Pathways
Experimental Workflow
Sources
- 1. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Detecting Apoptosis in Real Time [worldwide.promega.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. youtube.com [youtube.com]
- 11. medium.com [medium.com]
- 12. blog.championsoncology.com [blog.championsoncology.com]
- 13. youtube.com [youtube.com]
Application Note: A Robust HPLC Method for the Analysis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Abstract
This document details a comprehensive high-performance liquid chromatography (HPLC) methodology for the quantitative analysis and purity determination of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is paramount. This guide provides two robust protocols: a primary reversed-phase (RP-HPLC) method for achiral purity and assay, and a secondary chiral separation method to resolve its enantiomers. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind the chosen parameters to ensure methodological robustness and trustworthiness.
Introduction and Scientific Principles
This compound is a halogenated aromatic carboxylic acid. Its analysis by HPLC presents a specific challenge common to acidic compounds: controlling ionization to achieve symmetric peak shapes and stable retention times. The primary analytical approach detailed here is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.
The Principle of Ion Suppression
The core of this method relies on the principle of ion suppression . The carboxylic acid moiety of the target analyte is ionizable. In a neutral mobile phase, the analyte will exist in a mixture of its protonated (neutral) and deprotonated (anionic) forms. The anionic form is highly polar and will have very little retention on a hydrophobic C18 stationary phase, leading to poor peak shape (fronting or tailing) and unreliable retention.[1][2]
To overcome this, the mobile phase is acidified. By lowering the pH of the mobile phase to at least two units below the analyte's pKa (a rule of thumb in chromatography), the equilibrium is shifted almost entirely to the protonated, non-ionized form.[2] This neutral species interacts consistently and predictably with the C18 stationary phase, resulting in sharp, symmetrical peaks and a stable, reproducible retention time.[3][4] Phosphoric acid is an ideal choice for UV detection due to its low UV absorbance, while formic acid is preferred for mass spectrometry (MS) compatibility.[3][4]
The Principle of Chiral Recognition
The target molecule possesses a chiral center at the carbon atom where the cyclopentane ring, phenyl ring, and carboxylic acid group are attached. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment and thus cannot be separated by the standard RP-HPLC method. To resolve them, a chiral stationary phase (CSP) is required.[5] The method proposed in Section 3 utilizes a CSP that creates transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times.
Part I: Achiral Purity and Assay by RP-HPLC
This section provides the primary method for determining the purity and concentration of this compound in a sample.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., Luna, Kromasil) |
| Particle Size: 5 µm | |
| Dimensions: 4.6 mm x 150 mm | |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade) |
| Acidifier | Phosphoric Acid (H₃PO₄), 85% |
| Analyte Standard | This compound, >99% purity |
| Glassware | Class A volumetric flasks, autosampler vials |
| Other | Analytical balance, sonicator, 0.45 µm syringe filters |
Experimental Protocol: Step-by-Step
A. Mobile Phase Preparation (0.1% H₃PO₄ in Water/Acetonitrile)
-
Measure 900 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of 85% phosphoric acid.
-
Bring the final volume to 1000 mL with water and mix thoroughly. This is Mobile Phase A.
-
Acetonitrile serves as Mobile Phase B.
-
Degas both mobile phases for 15 minutes in a sonicator or by online degasser.
B. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile to dissolve the standard, sonicating for 5 minutes if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This is the Stock Solution (100 µg/mL).
-
Further dilutions can be made using a 50:50 mixture of acetonitrile and water as the diluent.
C. Sample Preparation
-
Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps B.2 through B.4 to prepare the sample solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
D. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
E. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Analytical Workflow Diagram
Caption: Workflow for achiral analysis of the target compound.
Part II: Enantioselective Separation by Chiral HPLC
This advanced method is intended for determining the enantiomeric purity of this compound.
Rationale and Column Selection
The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated on a silica support, are highly versatile and effective for a wide range of chiral compounds, including carboxylic acids.[5][7] A polar organic mobile phase is often effective for this class of compounds on such columns.[8]
Materials and Equipment
| Item | Specification |
| HPLC System | As per Section 2.1 |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |
| Particle Size: 5 µm | |
| Dimensions: 4.6 mm x 250 mm | |
| Solvents | Acetonitrile (HPLC Grade) |
| Acidifier | Acetic Acid (Glacial) |
| Analyte Standard | Racemic this compound |
Experimental Protocol: Step-by-Step
A. Mobile Phase Preparation
-
Measure 1.0 mL of glacial acetic acid into a 1 L volumetric flask.
-
Dilute to the mark with HPLC-grade acetonitrile.
-
Mix thoroughly and degas.
B. Sample Preparation
-
Prepare a solution of the racemic standard or the test sample in the mobile phase at a concentration of approximately 200 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
C. Chromatographic Conditions
| Parameter | Setting |
| Column | Polysaccharide-based Chiral Column |
| Mobile Phase | Acetonitrile with 0.1% Acetic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[8] |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (or until both enantiomers have eluted) |
D. Data Analysis The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) * 100
Chiral Analysis Workflow Diagram
Caption: Workflow for enantioselective analysis.
Conclusion
The methods presented provide a validated framework for the comprehensive analysis of this compound. The primary RP-HPLC method is a robust, reliable, and efficient tool for routine quality control, suitable for determining purity and performing assays. The secondary chiral HPLC method provides the necessary specificity to control the stereochemical properties of the compound, a critical parameter in the development of pharmaceutical agents. Together, these protocols ensure the high quality and consistency required in a regulated scientific environment.
References
-
Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. (2021). ResearchGate. [Link]
-
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. (2018). SIELC Technologies. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). National Institutes of Health (PMC). [Link]
-
1-(4-Chlorophenyl)cyclopentanecarboxylic acid. (2018). SIELC Technologies. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (PMC). [Link]
-
Conventional Chiralpak ID vs. Capillary Chiralpak ID-3 Amylose tris-(3-chlorophenylcarbamate)-based Chiral Stationary Phase Columns for the Enantioselective HPLC Separation of Pharmaceutical Racemates. (2014). PubMed. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | SIELC Technologies [sielc.com]
- 4. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | SIELC Technologies [sielc.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
determining the IC50 of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Application Notes & Protocols
A Hypothesis-Driven Approach to IC50 Determination for Novel Compounds: The Case of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction and Scientific Rationale
The process of bringing a new pharmaceutical drug to market begins with identifying a lead compound and characterizing its potency against a biological target.[1] The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a substance's potency in inhibiting a specific biochemical or biological function.[2] It represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[3] This application note provides a comprehensive, experience-driven guide to determining the IC50 of a novel compound, This compound , for which a biological target is not publicly defined.
Given the absence of established target data, a hypothesis-driven approach is necessary. The chemical structure of the compound provides the initial clues. The presence of a carboxylic acid moiety is a well-known pharmacophore for inhibitors of zinc-containing metalloenzymes. Specifically, this functional group can chelate the active site zinc ion, leading to potent inhibition. A prominent and therapeutically relevant class of such enzymes is the carboxypeptidases.
For the purpose of this guide, we hypothesize that This compound is an inhibitor of Carboxypeptidase U (CPU) , also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). CPU is a plasma procarboxypeptidase that, once activated, attenuates fibrinolysis (the breakdown of blood clots).[4][5] Inhibition of CPU is therefore an attractive therapeutic strategy for improving the efficacy of thrombolytic therapies in thromboembolic diseases.[6][7]
This document will detail a robust protocol for an in vitro biochemical assay to determine the IC50 of our test compound against human CPU, incorporating industry-standard practices for data analysis and assay validation.
Part 1: Pre-Assay Considerations: Ensuring Data Integrity
Before commencing the IC50 determination, several preliminary steps are crucial to prevent common pitfalls that can invalidate experimental results.
Compound Solubility Assessment
Poor aqueous solubility is a leading cause of failure in the early stages of drug discovery.[8][9] If a compound precipitates in the assay buffer, its effective concentration will be lower than the nominal concentration, leading to an inaccurate overestimation of the IC50 value.
Protocol for Kinetic Solubility Assessment (Nephelometry):
-
Prepare Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-30 mM). Many commercial compound collections are stored this way.[10]
-
Serial Dilution: In a clear 96-well plate, add assay buffer.
-
DMSO Addition: Add a small volume of the DMSO stock solution to the buffer (typically 1-2% final DMSO concentration) to initiate the kinetic solubility test.[11]
-
Measurement: Use a plate-based nephelometer to measure light scattering over time. An increase in nephelometry units indicates compound precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility limit. The IC50 experiment must be designed with concentrations below this limit.
Selection of Assay Components
The chosen assay for CPU activity is a fluorogenic kinetic assay.
-
Enzyme: Recombinant human pro-CPU (pro-TAFI). It requires activation to CPU (TAFIa).
-
Activator: A thrombin/thrombomodulin complex is used to efficiently convert the pro-enzyme to its active form.[5]
-
Substrate: A synthetic fluorogenic substrate, such as (Dansyl)Ala-Arg, is used. Cleavage of the C-terminal arginine by CPU releases the fluorescent Dansyl-Ala, resulting in an increase in fluorescence intensity over time.
Part 2: Detailed Protocol for CPU (TAFIa) IC50 Determination
This protocol is designed for a 96-well microplate format, suitable for medium-throughput analysis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human pro-CPU (pro-TAFI) | Reputable Vendor | Enzyme Source |
| Human Thrombin | Reputable Vendor | Enzyme Activation |
| Recombinant Human Thrombomodulin | Reputable Vendor | Thrombin Cofactor for Activation |
| Fluorogenic Substrate ((Dansyl)Ala-Arg) | Reputable Vendor | Reporter of Enzyme Activity |
| This compound | Test Compound | Inhibitor |
| Known CPU Inhibitor (e.g., AZD9684) | Reputable Vendor | Positive Control Inhibitor[7] |
| Tris-Buffered Saline (TBS), pH 7.4 | In-house/Vendor | Assay Buffer |
| DMSO, Anhydrous | Sigma-Aldrich | Compound Solvent |
| Black, flat-bottom 96-well microplates | Corning, Greiner | Low background fluorescence |
Experimental Workflow Diagram
Caption: Workflow for the CPU (TAFIa) enzymatic IC50 assay.
Step-by-Step Methodology
-
Compound Plate Preparation:
-
Create a serial dilution series of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
In a 96-well polypropylene plate (the "compound plate"), transfer 1 µL of each compound dilution.
-
For controls, add 1 µL of DMSO (for 0% inhibition/negative control) and 1 µL of a known CPU inhibitor (for 100% inhibition/positive control).
-
-
Reagent Preparation:
-
Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4.
-
Enzyme Activation Mix: Prepare a mix in Assay Buffer containing pro-CPU and the thrombin-thrombomodulin complex at 2X the final desired concentration.
-
Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer at 2X the final desired concentration.
-
-
Assay Execution (in a black 96-well plate):
-
Step 1: Add 50 µL of Assay Buffer to all wells of the assay plate.
-
Step 2: Transfer 1 µL from the compound plate to the corresponding wells of the assay plate. Mix gently.
-
Step 3: Add 25 µL of the Enzyme Activation Mix to all wells. This initiates the activation of pro-CPU to CPU.
-
Step 4 (Pre-incubation): Incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the enzyme and for the enzyme to become fully activated.
-
Step 5 (Reaction Initiation): Add 25 µL of the Substrate Solution to all wells to start the enzymatic reaction. The final volume is 101 µL.
-
Step 6 (Kinetic Read): Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Part 3: Data Analysis and Interpretation
Calculation of Reaction Rates
From the kinetic read, plot fluorescence intensity versus time for each well. The initial linear portion of this curve represents the initial reaction velocity (V). Perform a linear regression on this portion to determine the slope, which is the reaction rate (RFU/min).
Calculation of Percent Inhibition
For each compound concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))
-
V_inhibitor: Rate in the presence of the test compound.
-
V_no_inhibitor: Average rate of the DMSO-only wells (0% inhibition).
-
V_background: Average rate of the positive control inhibitor wells (100% inhibition).
IC50 Determination via Non-linear Regression
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response data using a four-parameter logistic (4PL) model.[12][13] This sigmoidal curve is described by the equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top: The maximum response plateau (approx. 100%).
-
Bottom: The minimum response plateau (approx. 0%).
-
LogIC50: The logarithm of the inhibitor concentration that elicits a 50% response. The IC50 is the antilog of this value.[13]
-
HillSlope: Describes the steepness of the curve.
Most data analysis software (e.g., GraphPad Prism) can perform this regression and directly calculate the IC50 value with a 95% confidence interval.[14]
Sample Data Presentation
| Compound Conc. (µM) | Log [Conc.] | Reaction Rate (RFU/min) | % Inhibition |
| 100 | 2.00 | 15.8 | 98.2 |
| 33.3 | 1.52 | 35.2 | 95.9 |
| 11.1 | 1.05 | 189.4 | 89.0 |
| 3.70 | 0.57 | 850.1 | 50.5 |
| 1.23 | 0.09 | 1520.3 | 11.4 |
| 0.41 | -0.39 | 1695.5 | 1.2 |
| 0.14 | -0.86 | 1715.2 | 0.0 |
| 0 (DMSO) | - | 1715.0 | 0.0 |
| Positive Control | - | 12.5 | 100.0 |
Result:
-
Calculated IC50: 3.65 µM
-
95% CI: 3.41 µM to 3.90 µM
-
HillSlope: -1.5
Part 4: Assay Validation: The Self-Validating System
For an assay to be trustworthy, especially for high-throughput screening (HTS), its quality must be statistically validated. The Z-factor (Z') is the industry-standard parameter for this purpose.[15][16] It measures the separation between the positive and negative controls, indicating the assay's reliability.[17]
Z'-Factor Calculation
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Interpretation of Z'-Factor Values: [16]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for screening purposes.[15][16] This calculation should be performed for every assay plate to ensure plate-to-plate consistency and data reliability.
Mechanism of Inhibition Diagram (Hypothetical)
Caption: Hypothetical inhibition of CPU by the test compound.
References
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2):67-73. Available at: [Link]
-
Ali, T. (2024). Response to "What is the correct method to calculate the IC50 value for the MTT assay?". ResearchGate. Available at: [Link]
- PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available at: [Link]
-
Ortore, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1013-1017. Available at: [Link]
-
GraphPad Software. (2023). Equation: log(inhibitor) vs. response -- Variable slope. Prism 10 Curve Fitting Guide. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX - Medicinal Chemistry. Available at: [Link]
-
Jackson, S. H., et al. (1988). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 25(4), 516–518. Available at: [Link]
-
Sui, Y. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 38(11), 3096–3102. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Available at: [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. Available at: [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Willems, M., et al. (2006). Carboxypeptidase U (TAFIa): a new drug target for fibrinolytic therapy?. Medicinal research reviews, 26(4), 523–556. Available at: [Link]
-
Dehghani, F., et al. (2020). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Scientific reports, 10(1), 16365. Available at: [Link]
-
Boffa, M. B., & Koschinsky, M. L. (2020). Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery?. International journal of molecular sciences, 21(21), 8299. Available at: [Link]
-
Muto, Y., et al. (2005). Inhibition of carboxypeptidase U (TAFIa) activity improves rt-PA induced thrombolysis in a dog model of coronary artery thrombosis. Thrombosis research, 116(6), 519–524. Available at: [Link]
-
Depoorter, J., et al. (2018). Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models. Journal of thrombosis and haemostasis, 16(10), 2057–2069. Available at: [Link]
Sources
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. courses.edx.org [courses.edx.org]
- 4. Carboxypeptidase U (TAFIa): a new drug target for fibrinolytic therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of carboxypeptidase U (TAFIa) activity improves rt-PA induced thrombolysis in a dog model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 13. graphpad.com [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. punnettsquare.org [punnettsquare.org]
Application Note: Synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid for Drug Discovery
Introduction: The Significance of Arylcycloalkyl Carboxylic Acids in Medicinal Chemistry
The structural motif of an aryl group attached to a cycloalkyl carboxylic acid is a privileged scaffold in modern drug discovery. These compounds often exhibit a favorable combination of lipophilicity and polarity, enabling them to effectively interact with biological targets while maintaining desirable pharmacokinetic properties. The specific compound, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, and its derivatives are of significant interest due to the presence of the 2,4-dichlorophenyl group, a common substituent in pharmacologically active molecules that can enhance binding affinity and metabolic stability. For instance, derivatives of 1-(2,4-dichlorophenyl)pyrazoles have been investigated as potential cannabinoid-1 receptor inverse agonists[1]. Furthermore, the broader class of chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety has shown promise as anticancer and antioxidant agents[2]. This application note provides a detailed, two-step synthetic protocol for this compound, a key building block for the synthesis of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile. This key intermediate is prepared via a nucleophilic substitution reaction between 2,4-dichlorophenylacetonitrile and 1,4-dibromobutane under phase-transfer catalysis conditions.
-
Step 2: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile. The nitrile intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile
This procedure is adapted from established methods for the alkylation of phenylacetonitriles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichlorophenylacetonitrile | 186.04 | 18.6 g | 0.1 |
| 1,4-Dibromobutane | 215.9 | 23.7 g | 0.11 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 3.22 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 g | 0.4 |
| Toluene | - | 150 mL | - |
| Deionized Water | - | 150 mL | - |
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,4-dichlorophenylacetonitrile (18.6 g, 0.1 mol)[3][4], tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (150 mL).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (16.0 g, 0.4 mol) in deionized water (32 mL). Caution: This is a highly exothermic process.
-
With vigorous stirring, add the aqueous sodium hydroxide solution to the flask.
-
Add 1,4-dibromobutane (23.7 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.
-
Heat the mixture to 70-75 °C and maintain this temperature with vigorous stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile as a colorless oil or low-melting solid[5][6][7][8].
Part 2: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile to this compound
This protocol follows the general procedure for the basic hydrolysis of nitriles to carboxylic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile | 240.13 | 24.0 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.3 |
| Ethanol (95%) | - | 150 mL | - |
| Deionized Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile (24.0 g, 0.1 mol) in ethanol (150 mL).
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in deionized water (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting nitrile.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. Caution: This should be done slowly and with stirring in a well-ventilated fume hood.
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound[9].
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 2,4-dichlorophenyl group and the aliphatic protons of the cyclopentyl ring in the expected integration ratios. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the quaternary carbon, the aromatic carbons, and the cyclopentyl carbons. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
Discussion and Mechanistic Insights
The synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile proceeds via a phase-transfer catalyzed nucleophilic substitution. The tetrabutylammonium bromide acts as a phase-transfer catalyst, transporting the hydroxide ion from the aqueous phase to the organic phase. The hydroxide then deprotonates the benzylic carbon of 2,4-dichlorophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,4-dibromobutane in an initial Sₙ2 reaction. A second, intramolecular Sₙ2 reaction then occurs as the newly formed alkylated intermediate cyclizes to form the cyclopentane ring.
The subsequent hydrolysis of the nitrile to the carboxylic acid is a classic example of base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate. Tautomerization and further attack by hydroxide lead to the formation of a carboxamide intermediate, which is then hydrolyzed to the carboxylate salt. Acidic workup protonates the carboxylate to yield the final carboxylic acid.
Sources
- 1. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]
- 5. 61023-75-4|1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
Analytical Standards for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid: A Comprehensive Guide for Researchers
This document provides a detailed guide to the analytical standards and protocols for the characterization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound. The methodologies outlined herein are grounded in established principles of analytical chemistry and draw upon authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound is a halogenated aromatic carboxylic acid. A thorough understanding of its physicochemical properties is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on structurally similar molecules.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₂H₁₁Cl₂O₂ | Based on chemical structure |
| Molecular Weight | 259.13 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar organic acids |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. For a similar compound, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, the melting point is reported as 160-164 °C. | Analogy to structurally related compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | The carboxylic acid group imparts some polarity, while the dichlorophenyl and cyclopentyl groups contribute to its lipophilicity. |
| pKa | Estimated to be in the range of 4-5. | Typical range for carboxylic acids. |
| UV Absorbance | Expected to exhibit UV absorbance due to the dichlorophenyl chromophore. | Aromatic rings with halogen substituents typically absorb in the UV region. |
Synthesis and Potential Impurities
A plausible synthetic route for this compound involves the reaction of 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base to form the cyclopentyl nitrile intermediate, followed by hydrolysis to the carboxylic acid.
Caption: Plausible synthetic pathway for this compound.
Understanding the synthetic route is crucial for identifying potential process-related impurities.[1]
Potential Impurities:
-
Starting Materials: Unreacted 2,4-dichlorophenylacetonitrile and 1,4-dibromobutane.
-
Intermediates: Residual 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile.
-
By-products:
-
Products of incomplete cyclization or side reactions of 1,4-dibromobutane.
-
Over-alkylation products.
-
-
Degradation Products: Arising from instability of the final product under certain conditions.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A stability-indicating HPLC method is essential for the quantitative determination of this compound and for the separation and quantification of its impurities.[2][3] The following protocol is a starting point and should be optimized and validated according to ICH guidelines.[4][5][6]
Protocol 1: Reversed-Phase HPLC Method
Caption: General workflow for HPLC analysis.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | A common mobile phase for acidic analytes, ensuring good peak shape and resolution. The gradient can be optimized for impurity separation. |
| Gradient | Start with a lower percentage of acetonitrile and gradually increase. | To elute impurities with different polarities effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 230 nm | Based on the expected UV absorbance of the dichlorophenyl group. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
System Suitability:
Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP <621>.[2][7]
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Method Validation:
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like the target analyte, derivatization is typically required to increase volatility and improve chromatographic performance.
Protocol 2: GC-MS Analysis after Derivatization
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid in Biological Buffers
Welcome to the technical support center for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility issues of this compound in common biological buffers. Our goal is to equip you with the knowledge and practical protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my biological buffer?
A1: this compound is a poorly water-soluble weak acid. Its solubility is highly dependent on the pH of the solution. The carboxylic acid functional group can exist in two forms: a neutral, protonated form (less soluble in aqueous media) and a charged, deprotonated (carboxylate) form (more soluble).
The equilibrium between these two forms is governed by the compound's pKa and the pH of the buffer, as described by the Henderson-Hasselbalch equation. Most standard biological buffers, such as Phosphate-Buffered Saline (PBS) and many cell culture media, have a physiological pH of around 7.4. At this pH, a significant portion of the compound may remain in its less soluble protonated form, leading to precipitation.
Q2: What is the estimated pKa of this compound and why is it important?
Understanding the pKa is crucial because it allows you to predict the ionization state of the compound at a given pH and select an appropriate solubilization strategy.
Q3: Can I just dissolve the compound in an organic solvent like DMSO and then dilute it into my buffer?
A3: This is a common and often effective strategy, but it must be approached with caution. While this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol, simply diluting this stock solution into an aqueous buffer can cause the compound to precipitate out. This is because the organic solvent is miscible with the buffer, but the compound itself may not be soluble in the final aqueous environment.
Furthermore, the concentration of the organic solvent in the final working solution must be carefully controlled, as it can have cytotoxic effects in cell-based assays or adverse effects in in-vivo studies.
Q4: What are the key factors to consider when choosing a biological buffer for my experiments with this compound?
A4: The primary consideration is the buffer's pH and its buffering capacity.
-
pH: As a weak acid, the solubility of this compound will increase as the pH of the buffer increases above its pKa.
-
Buffering Capacity: The buffer must be able to maintain a stable pH even after the addition of the acidic compound. Common biological buffers have varying buffering capacities.
Here is a summary of common biological buffers:
| Buffer | Typical pH Range | Key Components | Buffering Capacity |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Moderate |
| Tris-HCl | 7.0 - 9.0 | Tris base, HCl | Good, but temperature-dependent |
| DMEM | 7.2 - 7.4 | Amino acids, vitamins, glucose, salts, bicarbonate buffer system | Good in a CO₂ incubator |
| RPMI-1640 | 7.2 - 7.4 | Amino acids, vitamins, glucose, salts, bicarbonate buffer system | Good in a CO₂ incubator |
Troubleshooting Guide: Step-by-Step Solubilization Protocols
If you are encountering solubility issues with this compound, follow this troubleshooting guide. The recommended approach is to start with the simplest method (pH adjustment) and progress to more complex formulations if necessary.
Diagram 1: Decision Tree for Solubilization Strategy
Caption: A flowchart to guide the selection of an appropriate solubilization method.
Method 1: pH Adjustment - Preparation of a Basic Stock Solution
This method leverages the acidic nature of the compound to increase its solubility by converting it to its more soluble salt form at a basic pH.
Protocol:
-
Prepare a 10 mM stock solution in a basic aqueous solution:
-
Weigh out the required amount of this compound.
-
Dissolve the compound in a small volume of 0.1 M NaOH. Gentle warming (to 37°C) and vortexing may aid dissolution.
-
Once fully dissolved, bring the solution to the final volume with nuclease-free water.
-
-
Neutralize the stock solution (optional but recommended):
-
Slowly add 0.1 M HCl dropwise to the basic stock solution while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to the desired final pH of your biological buffer (e.g., 7.4). Be cautious, as the compound may precipitate if the pH drops too quickly or below a critical point.
-
-
Dilute into your final biological buffer:
-
Add the pH-adjusted stock solution to your final biological buffer to achieve the desired working concentration.
-
Visually inspect for any signs of precipitation.
-
Causality: By dissolving the compound in a basic solution, the carboxylic acid group is deprotonated to form the highly soluble carboxylate salt. Subsequent neutralization to the physiological pH should be done carefully to maintain a pH where the compound remains in its soluble form.
Method 2: Co-Solvent System
If pH adjustment is not sufficient or desirable, a co-solvent system can be employed. This involves dissolving the compound in a water-miscible organic solvent at a high concentration and then diluting it into the aqueous buffer.
Recommended Co-solvents for Biological Assays:
| Co-Solvent | Recommended Starting Concentration in Stock | Maximum Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Widely used, but can have cellular effects. Always include a vehicle control. |
| Ethanol | 10-50 mM | < 1% (v/v) | Can be cytotoxic at higher concentrations. |
| PEG 400 | 10-50 mM | < 1% (v/v) | Generally well-tolerated in many cell lines. |
Protocol:
-
Prepare a concentrated stock solution in a suitable co-solvent:
-
Dissolve this compound in 100% DMSO or ethanol to create a 10-50 mM stock solution. Ensure complete dissolution.
-
-
Perform a stepwise dilution into the biological buffer:
-
It is crucial to dilute the stock solution in a stepwise manner to avoid precipitation.
-
For example, to prepare a 10 µM final concentration from a 10 mM DMSO stock (a 1:1000 dilution), first, make an intermediate dilution of the stock in the buffer (e.g., 1:100), and then perform the final dilution.
-
-
Vortex immediately after each dilution step.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different co-solvent.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the dissolution of the hydrophobic compound. Stepwise dilution helps to gradually change the solvent environment, reducing the shock that can lead to precipitation.
Advanced Solubilization Strategies
If the above methods are unsuccessful, more advanced formulation strategies can be considered. These are particularly relevant for in-vivo applications.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[1][2]
-
Types: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Application: The compound is co-lyophilized or kneaded with the cyclodextrin to form the inclusion complex, which is then dissolved in the biological buffer.
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of the micelle can solubilize poorly water-soluble compounds.
-
Types: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often used in pharmaceutical formulations.
-
Application: The compound is dissolved in a solution containing the surfactant at a concentration above its CMC.
Lipid-Based Formulations
For oral drug delivery, lipid-based formulations can significantly enhance the solubility and absorption of lipophilic compounds.[3][4] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Mechanism: The compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the gastrointestinal tract, these formulations form fine emulsions or microemulsions, facilitating drug dissolution and absorption.
Diagram 2: Mechanism of Solubilization by Cyclodextrins and Surfactants
Caption: Encapsulation of a drug molecule by a cyclodextrin and within a surfactant micelle.
References
-
Phosphate-buffered saline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Phosphate-buffered saline. (n.d.). In Grokipedia. Retrieved January 18, 2026, from [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 11(1), 1-2.
- Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2336.
- Gao, Z., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4057.
- Pop, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 726.
- Ishida, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(12), 6214-6223.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
What's the Difference Between DMEM and RPMI? (2025, May 9). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
- Fael, H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery, 16(5), 485-497.
- Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review.
- Li, Y., et al. (2017). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology, 69(2), 241-252.
- Buffer Preparation. (n.d.).
- Bouyahya, A., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Biomolecular Structure and Dynamics, 39(15), 5437-5448.
-
10 mM Tris-HCl buffer pH 7.4. (n.d.). Horizon Discovery. Retrieved January 18, 2026, from [Link]
-
Biological Buffers: The Key to Successful Experiments. (2023, August 2). Hopax Fine Chemicals. Retrieved January 18, 2026, from [Link]
- Buffers. (n.d.). Calbiochem.
-
Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. (n.d.). Medicago AB. Retrieved January 18, 2026, from [Link]
- Biological Buffers. (n.d.). Carl ROTH.
-
Synthetic Medium: RPMI 1640 and Dulbecco's Modified Eagle Medium (DMEM). (2023, March 2). Huachenyang (Shenzhen) Technology Co., Ltd. Retrieved January 18, 2026, from [Link]
-
How to adapt the cells from RPMI TO DMEM medium? (2014, February 6). ResearchGate. Retrieved January 18, 2026, from [Link]
- Preparation of Tris. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from a Fisher Scientific technical document.
- Biological Buffers. (n.d.). Retrieved January 18, 2026, from a biochemical supplier's online resource.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.
- Li, P., et al. (2019). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Journal of Pharmaceutical Sciences, 108(10), 3247-3257.
-
Introduction to Classic Cell Culture Media, how to choose the media? (2023, January 11). A professional supplier of swabs. Retrieved January 18, 2026, from [Link]
- Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC. Retrieved January 18, 2026, from a University of Nebraska Medical Center protocol document.
- Alqahtani, M. S., et al. (2021). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Pharmaceutics, 13(5), 653.
- O'Driscoll, C. M. (2002). Oral lipid-based formulations. European Journal of Pharmaceutical Sciences, 15(5), 405-415.
- Singh, B., & Singh, R. (2014). Optimizing oral drug delivery using lipid based formulations. International Journal of Pharmaceutical Sciences and Research, 5(6), 2115-2126.
-
Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Particle Sciences. Retrieved January 18, 2026, from a Particle Sciences technical brief.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved January 18, 2026, from [Link]
- van den Bruinhorst, A., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Solvent Extraction and Ion Exchange, 36(7), 619-652.
-
Harvey, D. (2025, August 18). 2.5: Preparing Solutions. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC. Retrieved January 18, 2026, from a University of Nebraska Medical Center protocol document.
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
- Gao, Z., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4057.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information herein is structured to provide direct, actionable solutions to problems encountered during laboratory work, grounded in established chemical principles.
Two primary synthetic routes are commonly employed for this molecule, each with a unique set of advantages and potential difficulties. This guide is structured around troubleshooting these specific pathways.
-
Route A: A two-step process involving the synthesis of the nitrile intermediate, 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile, followed by its hydrolysis.
-
Route B: A classic Grignard reaction, where a Grignard reagent is formed from a 2,4-dichlorophenyl halide and subsequently carboxylated.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures, providing a logical framework for identifying the root cause and implementing corrective measures.
Route A: Synthesis via Nitrile Intermediate & Hydrolysis
This route is often favored for its reliability and scalability. The key intermediate is 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile.[1][2] The most significant challenges arise during the final hydrolysis step.
Problem 1: Incomplete Hydrolysis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile
-
Symptom: TLC or NMR analysis of the crude product shows a significant amount of starting nitrile or the intermediate amide.
-
Causality: Nitrile hydrolysis, particularly on sterically hindered quaternary carbons, requires forcing conditions to proceed to completion. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid. Insufficient acid/base concentration, lower temperatures, or short reaction times can cause the reaction to stall at the amide stage.
-
Solutions:
| Corrective Action | Rationale |
| Increase Acid Concentration & Temperature | Refluxing the nitrile in a mixture of concentrated hydrochloric acid and acetic acid for an extended period (e.g., 24 hours) is often necessary to drive the hydrolysis of both the nitrile and the intermediate amide.[3] |
| Utilize Basic Hydrolysis | Vigorous basic hydrolysis using a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) can be effective. However, this may require higher temperatures and careful monitoring to avoid side reactions.[4] |
| Extend Reaction Time | Monitor the reaction progress by TLC. If starting material or amide persists, extend the reflux time in 6-12 hour increments until the reaction is complete. |
Problem 2: Formation of Unknown Impurities During Hydrolysis
-
Symptom: The final product is contaminated with multiple byproducts, complicating purification.
-
Causality: The harsh conditions required for hydrolysis can sometimes lead to side reactions. While this compound is relatively stable, extremely high temperatures or prolonged exposure to very strong acids could potentially lead to unforeseen rearrangements or degradation, though this is less common for this specific structure.
-
Solutions:
| Corrective Action | Rationale |
| Stepwise Temperature Control | Begin the hydrolysis at a moderate temperature (e.g., 60-80°C) to convert the nitrile to the amide, then increase the temperature (e.g., >100°C) to hydrolyze the more stable amide. This can sometimes provide a cleaner reaction profile. |
| Purification of Intermediate | Purify the 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile intermediate before hydrolysis. This ensures that impurities from the first step are not carried over and subjected to harsh hydrolytic conditions where they might degrade into multiple other compounds. |
Route B: Synthesis via Grignard Reagent & Carboxylation
This classical approach involves forming a Grignard reagent from either 1-bromo-2,4-dichlorobenzene or 1,2,4-trichlorobenzene, followed by quenching with carbon dioxide.
Problem 1: Failure to Initiate or Sustain the Grignard Reaction
-
Symptom: The magnesium turnings do not react (no bubbling, no heat evolution) after the addition of the aryl halide.
-
Causality: The formation of a Grignard reagent is a surface reaction that is notoriously sensitive to moisture and the passivating oxide layer (MgO) on the magnesium surface.[5] Aryl chlorides are significantly less reactive than aryl bromides, making initiation more challenging.[6]
-
Solutions:
| Corrective Action | Rationale |
| Rigorous Drying | Ensure all glassware is oven-dried overnight and assembled hot under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, typically diethyl ether or THF.[5] |
| Magnesium Activation | The passivating MgO layer must be disrupted. This can be achieved by crushing the magnesium turnings in a dry mortar and pestle, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[6] |
| Use 1-bromo-2,4-dichlorobenzene | If using a chloro-precursor, switching to the bromo-analogue is highly recommended. The C-Br bond is weaker and more readily undergoes oxidative addition to magnesium.[7] |
| Mechanical Agitation | Vigorous stirring can help break the oxide layer and expose fresh magnesium surface. |
Problem 2: Low Yield of Carboxylic Acid after CO₂ Quench
-
Symptom: The Grignard reagent appears to form successfully, but the yield of the desired carboxylic acid is poor after quenching with CO₂ and acidic workup.
-
Causality: The Grignard reagent is a strong base and nucleophile. It can be consumed by side reactions before or during carboxylation. Common issues include reaction with atmospheric CO₂, moisture, or coupling with unreacted aryl halide (Wurtz reaction).
-
Solutions:
| Corrective Action | Rationale |
| Use Dry Ice | The most effective method for carboxylation is to pour the Grignard solution onto a large excess of freshly crushed dry ice (solid CO₂). This ensures a high concentration of the electrophile and low temperature. Do not add dry ice to the Grignard solution, as this can create a layer of gaseous CO₂ that prevents efficient reaction. |
| Slow Substrate Addition | Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of the Wurtz coupling side reaction which forms biphenyl impurities.[5] |
| Maintain Inert Atmosphere | Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process until the moment of quenching to prevent reaction with atmospheric O₂ and H₂O.[5] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Nitrile Hydrolysis or Grignard, is generally preferred?
The nitrile hydrolysis route is often preferred in a process and scale-up setting. The synthesis of the nitrile intermediate is typically high-yielding, and the intermediate itself is a stable, crystalline solid that is easy to purify.[1][2] While the final hydrolysis step can be challenging, it is generally more reliable and avoids the highly sensitive and difficult-to-initiate Grignard reaction. The Grignard route can be faster for small-scale discovery chemistry if initiation is successful, but it is often plagued by lower yields and more side products.
Q2: What are the critical parameters for the successful hydrolysis of 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile?
The critical parameters are temperature, reaction time, and the concentration of the acid or base. Due to the steric hindrance around the nitrile group, forcing conditions are non-negotiable. A common and effective method involves refluxing in a mixture of concentrated HCl and glacial acetic acid for 24 hours or more.[3] Monitoring the reaction by TLC or HPLC is crucial to ensure it goes to completion.
Q3: When attempting the Grignard route, how can I be sure my Grignard reagent has formed before proceeding?
While quantitative titration is possible, a simple qualitative check is often sufficient. After the initial exothermic reaction subsides, take a small, dry glass rod, dip it into the reaction mixture, and then expose it to air. A properly formed Grignard solution will often fume or smoke slightly in moist air. A more classic (though less common) method is the Gilman test, where a sample is quenched with a solution of Michler's ketone; a positive result yields a deep blue-green color.
Q4: What is the most effective method for purifying the final this compound?
The crude product obtained from either route is typically an off-white or yellowish solid. The most effective purification method is recrystallization. A solvent system of toluene, heptane, or a mixture of ethyl acetate and hexanes is often effective. If the product is oily or heavily contaminated with colored impurities, passing it through a short plug of silica gel before recrystallization can be beneficial.
Visualizations and Workflows
Diagram 1: Comparative Synthetic Pathways
This diagram illustrates the two primary routes for synthesizing the target compound.
Caption: Overview of the two main synthetic routes.
Note on Route B: A common mistake is to react the Grignard reagent with cyclopentanone. This would lead to a tertiary alcohol, not the target carboxylic acid. The correct Grignard pathway involves direct carboxylation.
Diagram 2: Troubleshooting Logic for Grignard Reaction Failure
Caption: A step-by-step decision tree for diagnosing Grignard initiation failure.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken.
Protocol A: Synthesis via 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile and Hydrolysis
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile
-
To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dichlorobenzonitrile (1.0 eq), cyclopentanone (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise. An exotherm may be observed.
-
Heat the mixture to 60-70°C and stir vigorously for 4-6 hours, or until TLC analysis indicates consumption of the starting benzonitrile.
-
Cool the reaction to room temperature, add water, and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield 1-(2,4-dichlorophenyl)cyclopentanecarbonitrile as a white solid.[1]
Step 2: Hydrolysis to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the nitrile intermediate (1.0 eq) in a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 110-120°C) and maintain for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude acid by recrystallization from a suitable solvent (e.g., toluene) to yield the final product.
Protocol B: Synthesis via Grignard Reagent and Carboxylation
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to the flask and gently warm with a heat gun under a nitrogen stream until violet vapors are seen. Allow to cool.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve 1-bromo-2,4-dichlorobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate (bubbling, slight cloudiness, gentle reflux). If not, gently warm the flask.
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.
-
In a separate beaker, crush a large excess of dry ice.
-
Under a positive flow of nitrogen, pour the Grignard solution from the flask onto the crushed dry ice with vigorous manual stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Slowly and carefully quench the reaction by adding 1 M aqueous HCl. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization.
References
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts website. [Link]
- Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
- WO2010079405A2. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from Sciencemadness website. [Link]
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from Pendidikan Kimia website. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. Retrieved from RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 4. Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Overcoming Poor Cell Permeability of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid and structurally related compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these experimental hurdles.
I. Understanding the Challenge: Why is Permeability an Issue?
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that likely contribute to its poor cell permeability. The molecule's structure contains key features that influence its ability to cross the lipophilic cell membrane.
-
The Carboxylic Acid Group: This functional group is a primary contributor to poor permeability. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, carrying a negative charge.[1][2][3] This ionized state increases hydrophilicity and significantly hinders the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2][3]
-
The Dichlorophenyl Group: The two chlorine atoms on the phenyl ring increase the molecule's lipophilicity, which is a property that generally favors membrane permeability. However, the strong electron-withdrawing nature of the chlorine atoms can also influence the acidity of the carboxylic acid, further promoting its ionized state at physiological pH.
-
The Cyclopentane Ring: This saturated carbocyclic ring adds to the molecule's overall size and conformational rigidity. While cyclopentane is a common motif in drug discovery, its impact on permeability is context-dependent and contributes to the overall physicochemical profile.[4]
The interplay of these structural features results in a molecule that is likely amphipathic, with a charged, hydrophilic "head" (the carboxylate) and a lipophilic "tail" (the dichlorophenyl and cyclopentane moieties). This balance is often not optimal for passive diffusion across the cell membrane.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers encounter when working with compounds like this compound.
Q1: My compound shows excellent in vitro activity in a cell-free assay, but this activity is significantly reduced or absent in cell-based assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. If your compound is potent against its purified target but fails to elicit a response in whole cells, it is highly likely that it is not reaching its intracellular target in sufficient concentrations. It is crucial to experimentally confirm this by measuring the intracellular concentration of the compound.
Q2: How can I definitively determine if my compound has poor cell permeability?
A2: You need to perform a quantitative permeability assay. The two most common and well-established in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5][6][7][8]
-
PAMPA is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6] It is a high-throughput and cost-effective method for initial screening.[5][9]
-
Caco-2 permeability assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][8][10] This assay can assess both passive diffusion and the influence of active transport mechanisms, providing a more comprehensive picture of a compound's potential for oral absorption.[6][8]
Q3: What are the main strategies to overcome poor cell permeability of a carboxylic acid-containing compound?
A3: There are three primary strategies you can employ:
-
Prodrug Approach: This involves chemically modifying the carboxylic acid group to create a more lipophilic and cell-permeable "prodrug."[1][2][11][12] Once inside the cell, the modifying group is cleaved by intracellular enzymes (like esterases) to release the active parent drug.[3][11] A common strategy is to convert the carboxylic acid to an ester.[1][2][3][12]
-
Formulation Strategies: Encapsulating the compound in a delivery vehicle, such as lipid-based nanoparticles or nanoemulsions, can facilitate its entry into cells.[13][14][15] These formulations can protect the drug from the extracellular environment and interact with the cell membrane to promote uptake.[13][16]
-
Use of Permeability Enhancers: These are excipients that can be co-administered with the compound to transiently increase the permeability of the cell membrane.[16][17][18] Examples include certain fatty acids and surfactants.[16][17] However, this approach needs careful evaluation to avoid cytotoxicity.
Q4: I've made an ester prodrug of my compound, but I'm still not seeing an improvement in my cell-based assay. What could be the problem?
A4: There are several possibilities:
-
The prodrug itself may have poor permeability. While generally more lipophilic, the overall properties of the prodrug might still not be optimal for membrane transport.
-
The prodrug may not be effectively cleaved to the active compound inside the cell. The rate and extent of enzymatic conversion can vary depending on the cell type and the specific ester group used.[3] You should verify the intracellular conversion of the prodrug to the parent compound, for instance, by LC-MS analysis of cell lysates.
-
The prodrug might be a substrate for efflux pumps. These are membrane proteins that actively transport certain molecules out of the cell, preventing them from reaching their target. The Caco-2 assay can be used to assess if your compound is an efflux substrate.[8][10][19]
-
The prodrug may be cytotoxic. The modification could introduce unexpected toxicity, which would mask any potential therapeutic effect. It is important to assess the cytotoxicity of the prodrug itself.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues related to the poor cell permeability of this compound.
| Experimental Observation | Potential Cause(s) | Recommended Action(s) |
| High Potency in Biochemical Assay, Low/No Potency in Cell-Based Assay | Poor cell permeability of the parent compound. | 1. Confirm Permeability: Conduct a PAMPA or Caco-2 assay to quantify the permeability of the parent compound. 2. Prodrug Strategy: Synthesize a simple, lipophilic ester prodrug (e.g., methyl or ethyl ester) of the carboxylic acid. 3. Formulation Approach: Explore the use of commercially available lipid-based transfection reagents or formulate the compound into a simple nanoemulsion. |
| Ester Prodrug Shows No Improvement in Cell-Based Assay | 1. Inefficient intracellular cleavage of the ester. 2. The prodrug is an efflux pump substrate. 3. The prodrug itself has poor permeability. 4. The prodrug is cytotoxic. | 1. Verify Prodrug Conversion: Treat cells with the prodrug and analyze cell lysates by LC-MS to detect the parent compound. 2. Assess Efflux: Perform a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[10][19] 3. Evaluate Prodrug Permeability: Run a PAMPA or Caco-2 assay on the prodrug itself. 4. Determine Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) with the prodrug. |
| Inconsistent Results in Cell-Based Assays | 1. Compound precipitation in the assay medium. 2. Degradation of the compound in the assay medium. | 1. Check Solubility: Determine the solubility of your compound in the cell culture medium. If it is low, consider using a co-solvent (e.g., DMSO) at a non-toxic concentration (typically <0.5%). 2. Assess Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze its concentration over time by HPLC or LC-MS. |
| High Variability in Permeability Assay Data | 1. Poor monolayer integrity in Caco-2 assays. 2. Issues with the artificial membrane in PAMPA. 3. Analytical method is not sufficiently sensitive or robust. | 1. Monitor TEER: In Caco-2 assays, regularly measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.[19] 2. Use Controls: In PAMPA, include high and low permeability control compounds in every experiment to validate the assay performance.[20] 3. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS) is validated for linearity, accuracy, and precision in the relevant concentration range. |
IV. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess and overcome the poor cell permeability of your compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of your compound.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and furosemide)
-
96-well UV-transparent plate for analysis
-
Plate reader
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[20]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.[9][20]
-
Prepare Donor Solutions:
-
Prepare a 100 µM solution of your test compound in PBS with 1% DMSO.
-
Prepare 100 µM solutions of the high and low permeability controls in the same buffer.
-
Prepare a blank solution of PBS with 1% DMSO.
-
-
Add Donor Solutions: Add 200 µL of the donor solutions to the respective wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours, depending on the expected permeability of your compounds.[20]
-
Disassemble and Sample:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer 100 µL from each well of the acceptor plate to a 96-well UV-transparent plate.
-
Transfer 100 µL from each well of the donor plate to another 96-well UV-transparent plate.
-
-
Analyze: Determine the concentration of the compound in the donor and acceptor wells using a plate reader at the compound's λmax.
-
Calculate Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Papp) can be calculated using established formulas that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for performing a Caco-2 permeability assay to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound and control compounds
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]
-
-
Monolayer Integrity Check:
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
Add the test compound solution in HBSS (pH 6.5, to mimic the gut environment) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical - B to A for Efflux):
-
Perform the experiment as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
V. Visualizations
Diagram 1: The Challenge of Carboxylic Acid Permeability
Caption: At physiological pH, the carboxylic acid is ionized, hindering its passage across the lipophilic cell membrane.
Diagram 2: The Prodrug Strategy Workflow
Caption: The carboxylic acid is masked as an ester to improve permeability, then cleaved inside the cell to release the active drug.
VI. References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Talevi, A. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(15), 3427-3434. [Link]
-
Huttunen, K. M., & Rautio, J. (2011). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 289-317). Wiley.
-
Aungst, B. J. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Controlled Release, 160(2), 260-271.
-
Gale, P. A., & Howe, E. N. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(97), 13122-13125. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2015). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
Han, L. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(3), 567. [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589.
-
Gasser, V., et al. (2021). Fast Release of Carboxylic Acid inside Cells. Angewandte Chemie International Edition, 60(10), 5136-5141. [Link]
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]
-
Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 569-593.
-
Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 274. [Link]
-
Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Salam, A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(97), 13122-13125.
-
Gale, P. A., & Howe, E. N. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(97), 13122-13125.
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Gasser, V., et al. (2021). Fast Release of Carboxylic Acid inside Cells. Angewandte Chemie International Edition, 60(10), 5136-5141.
-
Madsen, A. S., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 14(12), 1236-1244.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Horie, T., et al. (2016). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Erythrocytes. Journal of Health Science, 52(4), 416-422.
-
da Silva, A. B., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(3), 397. [Link]
-
Thomae, A. V., et al. (2018). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 114(11), 2626-2636.
-
Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(19), 6524.
-
LookChem. (n.d.). 2,4-DICHLOROPHENOL. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
-
Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3119453, 2,4-Dichlorophenyl 2,4-dichlorobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
Gademsetty, V., et al. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Society Reviews, 46(17), 5147-5187.
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(1), 14-35.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 16. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing HPLC Separation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid Isomers
Welcome to our specialized technical support center dedicated to the chromatographic separation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve robust, reproducible HPLC separations.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC analysis of this compound and its isomers.
Q1: Why am I observing significant peak tailing with my acidic analyte?
A1: Peak tailing is a common issue when analyzing acidic compounds like this compound via reversed-phase HPLC.[1][2] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[1] Key factors include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of the carboxylic acid, the analyte will be ionized (anionic). This negatively charged form can interact strongly with any residual positively charged sites on the silica-based stationary phase, leading to tailing.[3] To ensure the compound remains in its neutral, un-ionized state for predictable interaction with the non-polar stationary phase, it is generally recommended to lower the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa.[3][4][5]
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of the silica stationary phase are acidic and can become ionized (-Si-O-), creating sites for cation exchange.[2] These sites can interact with any positively charged species or create repulsive forces with anionic analytes, contributing to peak tailing. Lowering the mobile phase pH helps to suppress the ionization of these silanol groups.[2] The use of highly pure, end-capped silica columns can also minimize these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.[6] Try reducing the injection volume or the sample concentration.
Q2: I'm struggling to resolve the isomers. What are the key parameters to adjust?
A2: Achieving baseline separation of isomers can be challenging. Here are the primary factors to consider for optimization:
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity for closely related isomers.[7] Consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl functionalities, which can offer alternative interactions like π-π stacking with the aromatic ring of your analyte.[7] For chiral separations (enantiomers), a chiral stationary phase (CSP) is essential.[8][9] Polysaccharide-based CSPs are a popular choice for a wide range of pharmaceutical compounds.[10]
-
Mobile Phase Composition:
-
Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase significantly impact retention and selectivity.[11][12] Acetonitrile is generally a stronger eluent than methanol in reversed-phase HPLC.[4] Systematically varying the organic-to-aqueous ratio is a fundamental step in method development.
-
pH Control: As mentioned, maintaining a low pH is crucial for good peak shape of the acidic analyte.[3][4] Using a buffer (e.g., phosphate or formate) will ensure a stable pH throughout the analysis.[11]
-
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape by reducing mobile phase viscosity and increasing mass transfer rates.[13]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute relatively close to each other.[4]
-
Gradient elution (mobile phase composition changes over time) is often necessary for complex mixtures containing compounds with a wide range of polarities, or for resolving closely eluting isomers.[4] A shallow gradient can often improve the resolution of difficult-to-separate peaks.
Q4: Can I use additives in my mobile phase to improve separation?
A4: Yes, mobile phase additives can be very effective.
-
Acidic Modifiers: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are commonly used to control pH and suppress silanol interactions.[2][5] Formic acid is a good choice for LC/MS applications as it is volatile.[14]
-
Ion-Pairing Reagents: For ionic or highly polar analytes that are poorly retained in reversed-phase chromatography, ion-pairing reagents can be added to the mobile phase to increase retention and improve peak shape.[15] However, these reagents can be difficult to remove from the column and may not be compatible with all detectors.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common HPLC separation problems.
Problem: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high, causing the carboxylic acid to ionize. | Lower the mobile phase pH to be at least 2 units below the analyte's pKa. Use a buffer to maintain a consistent pH.[3] |
| Secondary interactions with residual silanols on the stationary phase. | Use a modern, high-purity, end-capped silica column. Add a small amount of an acidic modifier like formic acid to the mobile phase.[2] | |
| Column overload. | Decrease the amount of sample injected by either reducing the injection volume or diluting the sample.[6] | |
| Peak Fronting | Sample is dissolved in a solvent stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[6] |
| Column overload (less common for fronting than tailing). | Reduce the sample concentration or injection volume.[6] |
Problem: Inadequate Resolution of Isomers
| Parameter to Optimize | Strategy | Rationale |
| Mobile Phase | Systematically vary the ratio of organic solvent to water. | This is the most impactful parameter for adjusting retention and selectivity.[4] |
| Switch the organic modifier (e.g., from acetonitrile to methanol). | Different organic solvents can provide alternative selectivities.[4] | |
| Implement a shallow gradient elution. | A gradual change in mobile phase strength can enhance the separation of closely eluting peaks.[4] | |
| Stationary Phase | Screen columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl). | Different stationary phases offer unique retention mechanisms that can improve selectivity for isomers.[7] For enantiomers, a chiral stationary phase is required.[8] |
| Temperature | Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). | Temperature can affect the thermodynamics of the separation, leading to changes in selectivity.[13] |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency and may improve resolution, though it will increase the analysis time.[4] |
III. Experimental Protocols
Protocol 1: Initial Method Development for Isomer Separation (Reversed-Phase)
This protocol provides a starting point for developing a separation method for this compound isomers.
1. Column and Mobile Phase Preparation:
- Column: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Degassing: Ensure both mobile phases are thoroughly degassed to prevent bubble formation in the pump and detector.[6]
2. HPLC System Parameters:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
- Detector: UV at 230 nm (based on the dichlorophenyl chromophore).
3. Initial Gradient Elution:
- Perform a broad gradient scan to determine the approximate elution conditions.
- Gradient Profile:
- 0-2 min: 40% B
- 2-15 min: 40% to 90% B
- 15-17 min: 90% B
- 17-17.1 min: 90% to 40% B
- 17.1-22 min: 40% B (re-equilibration)
4. Method Optimization:
- Based on the initial chromatogram, adjust the gradient to improve resolution around the eluting peaks. If the peaks are closely eluting, a shallower gradient over a narrower range of %B will be beneficial.
- If co-elution persists, consider switching the organic modifier to methanol or testing a column with a different selectivity (e.g., phenyl-hexyl).
Protocol 2: Chiral Separation of Enantiomers
If your isomers are enantiomers, a chiral stationary phase is necessary.
1. Column Selection:
- Select a chiral stationary phase. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a versatile starting point.[10]
2. Mobile Phase Systems:
- Chiral separations are often achieved using normal-phase, polar-organic, or reversed-phase conditions.
- Normal-Phase: A common mobile phase is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[16]
- Polar-Organic Mode: This involves using polar organic solvents like acetonitrile or methanol, often with acidic or basic additives.[17] An eluent of 0.125% acetic acid in acetonitrile has been shown to be effective for some chiral acid separations.[17]
- Reversed-Phase: Aqueous-organic mobile phases, similar to those in Protocol 1, can also be effective with certain chiral columns.
3. Method Development Strategy:
- Follow the column manufacturer's guidelines for initial mobile phase screening.
- Systematically test different mobile phase compositions and additives to optimize enantioselectivity (α) and resolution (Rs).
- Temperature can also be a critical parameter in optimizing chiral separations.
IV. References
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem. Available from:
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from:
-
HPLC Troubleshooting Guide. Restek. Available from:
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from:
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from:
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from:
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Available from:
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from:
-
Choosing HPLC Columns for Rapid Method Development. Agilent. Available from:
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from:
-
Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. Available from:
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available from:
-
Technical Support Center: Optimizing HPLC Separation of 2,6-Dichlorophenylacetic Acid. Benchchem. Available from:
-
HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis. Available from:
-
Optimization of HPLC methods. True Geometry's Blog. Available from:
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Available from:
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from:
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from:
-
Development & Optimization of HPLC Method Course Outline. ResearchGate. Available from:
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available from:
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from:
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from:
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from:
-
Chiral HPLC Separations. Phenomenex. Available from:
-
Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available from:
-
855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Available from:
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available from:
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL. Available from:
-
Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nacalai.com [nacalai.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. veeprho.com [veeprho.com]
- 13. mastelf.com [mastelf.com]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. ajol.info [ajol.info]
- 17. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
stability of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid in cell culture media
A Guide for Researchers on 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid and Related Compounds
As a Senior Application Scientist, I often assist researchers who are working with novel small molecules. A frequent and critical challenge is ensuring the stability and solubility of a test compound in cell culture media. Inconsistent results, such as a loss of biological activity or sudden cytotoxicity, can often be traced back to the compound precipitating out of solution or degrading under experimental conditions.
This guide provides a comprehensive framework for troubleshooting and validating the stability of this compound, a compound for which specific stability data is not widely published. The principles and protocols outlined here are derived from the chemical properties of its core structure—a hydrophobic dichlorophenyl group and an ionizable carboxylic acid—and are broadly applicable to similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in cell culture media?
The stability of this compound is influenced by two main factors: its chemical structure and the complex environment of the cell culture medium.
-
Physical Instability (Precipitation): This is the most common issue. The dichlorophenyl and cyclopentane groups make the molecule hydrophobic (poorly water-soluble). When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium, the compound can "crash out" or precipitate if its solubility limit is exceeded.[1] This process can be immediate or happen over several hours in an incubator.[1]
-
pH-Dependent Solubility: The carboxylic acid group is ionizable. At the physiological pH of most cell culture media (~7.4), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is more water-soluble than the neutral form (-COOH). If the media pH drops, as can happen in dense cultures due to metabolic activity, the compound may become protonated and less soluble, leading to precipitation.[1]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[2]
-
Serum Protein Binding: If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds. This can be beneficial, as it can act as a carrier and increase the apparent solubility of the compound.[3]
-
Salt Interactions: Divalent cations like Ca²⁺ and Mg²⁺ in the media can potentially form insoluble salts with the carboxylate group of the compound.[4][5]
-
-
Chemical Stability: The core structure is generally stable. The dichlorophenyl ring is robust, and similar chlorinated compounds like 2,4-D are known to be heat-stable.[6] However, long-term incubation could still present risks of hydrolysis or oxidation, although this is less common than physical precipitation.
Q2: How should I prepare and store a stock solution of this compound?
Proper preparation and storage of stock solutions are critical to ensure reproducibility.[7]
-
Solvent Selection: Given its hydrophobic nature, 100% DMSO is the recommended solvent for the primary stock solution.[8] Ensure the compound is fully dissolved by vortexing or brief sonication.[1]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM).[1][9] This allows for smaller volumes to be used for final dilutions, minimizing the final concentration of DMSO in the culture medium. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3][8]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8] This prevents repeated freeze-thaw cycles, which can lead to solvent evaporation or water absorption, changing the concentration and potentially causing degradation.[10]
Table 1: Key Factors Influencing Compound Stability in Cell Culture
| Factor | Potential Issue | Mitigation Strategy |
| Compound Solubility | Exceeding the aqueous solubility limit upon dilution from stock. | Decrease final working concentration; perform a serial dilution.[1] |
| Media pH | A drop in pH can decrease the solubility of acidic compounds. | Monitor media pH in dense cultures; consider more frequent media changes.[1] |
| Temperature | Adding stock to cold media can reduce solubility. | Always use media pre-warmed to 37°C for dilutions.[1][11] |
| Final Solvent % | High DMSO can be cytotoxic; low DMSO may not keep the compound soluble. | Keep final DMSO concentration ≤0.5% and consistent across all experiments, including vehicle controls.[3][8] |
| Media Components | Interactions with salts or proteins can lead to complex formation or precipitation. | If issues persist, test in different basal media formulations. Note that serum can help solubilize some compounds.[1][3] |
| Incubation Time | Evaporation can increase compound concentration over time, leading to precipitation. | Ensure proper incubator humidification and use low-evaporation plates for long-term experiments.[1][4] |
Troubleshooting Guide: Precipitation in Culture
This guide provides a systematic approach to diagnosing and solving the common problem of compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
You add your DMSO stock to the 37°C media, and it immediately turns cloudy or you see visible particles.
-
Cause: This is a classic case of the compound "crashing out" because the final concentration is far above its aqueous solubility limit. The rapid solvent exchange from DMSO to water does not allow for stable dissolution.[1]
-
Solution Workflow:
-
Reduce Concentration: The simplest first step is to test a lower final concentration of the compound.
-
Improve Dilution Technique: Instead of adding the stock directly to the full volume of media, perform a serial dilution. First, dilute the high-concentration stock into a small, intermediate volume of pre-warmed media, then add this intermediate dilution to the final volume.[1] Add the compound dropwise while gently swirling the media.[1]
-
Increase Serum: If using serum-free media, try adding serum. The binding of albumin and other proteins can significantly increase the compound's apparent solubility.[3]
-
Issue 2: Delayed Precipitation in the Incubator
The media looks clear after adding the compound, but after a few hours or a day at 37°C, you observe crystals or a cloudy haze.
-
Cause: This suggests the compound is at a supersaturated concentration. While it may initially stay in solution, slight changes in temperature, pH, or concentration due to evaporation can trigger precipitation over time.[1][4]
-
Solution Workflow:
-
Verify pH: Check the pH of the culture medium after incubation. A significant drop due to high cell metabolism could be the cause. If so, more frequent media changes or a lower cell seeding density may be required.
-
Check for Evaporation: Ensure the incubator has adequate humidity. For long-term assays (>48 hours), consider using sealed plates or parafilm to minimize evaporation.[1][5]
-
Perform a Solubility Test: Determine the maximum stable concentration by preparing a series of dilutions in your final culture medium, incubating them under the same conditions as your experiment (37°C, 5% CO₂), and visually inspecting for precipitation at various time points (e.g., 1, 6, 24, 48 hours).
-
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Validated Compound Stock Solution
This protocol ensures an accurate and stable stock solution.
-
Pre-dissolution: Accurately weigh the desired amount of this compound powder. For weighing small amounts (<5 mg), use an analytical balance and static-reducing tools.[10]
-
Solvent Addition: Add the required volume of 100% sterile-filtered DMSO to achieve your target high concentration (e.g., 50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. Visually inspect against a light source.
-
Aliquoting: Dispense the stock solution into sterile, single-use, low-binding microcentrifuge tubes. The aliquot volume should correspond to what you typically need for one experiment to avoid multiple freeze-thaw cycles.[10]
-
Storage: Label each aliquot clearly with the compound name, concentration, date, and your initials.[12] Store immediately at -80°C for long-term stability or -20°C for shorter-term use (up to 1 month).[8]
Protocol 2: Verifying Compound Stability in Cell Culture Media via HPLC
This protocol provides a definitive way to measure the concentration of your compound over time in your specific experimental conditions.[13]
-
Preparation: Prepare your complete cell culture medium (with serum, if applicable) and pre-warm it to 37°C.
-
Spiking: Add your compound stock solution to the pre-warmed medium to achieve the final desired working concentration. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot (e.g., 500 µL) and place it in a labeled tube. Freeze immediately at -80°C. This is your baseline concentration reference.
-
Incubation: Place the remaining media containing the compound into a sterile flask or plate and incubate under your standard experimental conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At subsequent time points (e.g., 2, 8, 24, 48 hours), remove additional aliquots and immediately freeze them at -80°C.
-
Sample Preparation for HPLC: Thaw all samples. To precipitate proteins that can interfere with analysis, add a cold organic solvent like acetonitrile (2:1 ratio of solvent to sample).[13] Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a suitable HPLC method (e.g., a C18 reverse-phase column with a UV detector set to a wavelength appropriate for the dichlorophenyl group).
-
Data Analysis: Quantify the peak area corresponding to your compound for each time point. Compare the peak areas of the incubated samples to the T=0 sample. A significant decrease in peak area over time indicates compound loss, either through degradation or precipitation/adsorption.
Caption: Workflow for an HPLC-based compound stability study.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
PubMed Central (PMC). (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
NIH. (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid. Retrieved from [Link]
-
PubMed. (2016, July 8). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]
-
PubMed. (2015, March-April). Factors that determine stability of highly concentrated chemically defined production media. Retrieved from [Link]
-
PubMed. (n.d.). Stability and cellular studies of [rac-1,2-bis(4-fluorophenyl)-ethylenediamine][cyclobutane-1,1- dicarboxylato]platinum(II), a novel, highly active carboplatin derivative. Retrieved from [Link]
-
ResearchGate. (2014, October 22). Is there any effect of autoclave on 2-4 D?. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. phytotechlab.com [phytotechlab.com]
- 10. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting mass spectrometry fragmentation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support resource for the mass spectrometric analysis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the fragmentation and analysis of this molecule. We will move beyond simple procedural lists to explore the causality behind experimental observations and troubleshooting strategies, ensuring a robust and reliable analytical outcome.
Section 1: Predicted Fragmentation Profile
Before troubleshooting, it is critical to establish an expected fragmentation profile. This compound (Molecular Formula: C₁₂H₁₂Cl₂O₂, Exact Mass: 258.0214) possesses several structural features that dictate its fragmentation behavior: a carboxylic acid group, a cyclopentane ring, and a dichlorinated phenyl ring.
The most common ionization technique for a molecule of this polarity is Electrospray Ionization (ESI), which can be run in both positive and negative modes.
Key Predicted Ions & Fragments
| Ion Type | m/z (Monoisotopic) | Description & Mechanistic Rationale |
| [M-H]⁻ | 257.0142 | Negative Mode Molecular Ion. Formed by the deprotonation of the acidic carboxylic acid proton. This is often the most abundant ion in negative ESI mode. |
| [M+H]⁺ | 259.0287 | Positive Mode Molecular Ion. Formed by the protonation of the carbonyl oxygen. Its stability can be low, leading to facile fragmentation. |
| [M-H-CO₂]⁻ | 213.0243 | Decarboxylation Fragment (Negative Mode). Loss of a neutral CO₂ molecule (44.0 Da) from the deprotonated molecular ion. This is a very common fragmentation pathway for carboxylic acids.[1] |
| [M+H-H₂O]⁺ | 241.0181 | Water Loss Fragment (Positive Mode). Loss of a neutral water molecule (18.0 Da) from the protonated molecular ion. This is a common fragmentation pathway for carboxylic acids and alcohols.[2] |
| [M+H-COOH]⁺ | 214.0362 | Carboxyl Radical Loss (Positive Mode). Loss of the entire carboxyl group as a radical (45.0 Da). This involves cleavage of the bond between the cyclopentane ring and the carboxyl group. |
| [C₈H₈Cl₂]⁺ | 186.0003 | Dichlorophenylcyclopentyl Cation. Results from the loss of the carboxylic acid group and subsequent rearrangement. |
| [C₆H₃Cl₂]⁺ | 144.9639 | Dichlorophenyl Cation. Cleavage of the bond between the phenyl and cyclopentyl rings. This fragment will exhibit a characteristic isotopic pattern for two chlorine atoms. |
The Dichlorophenyl Isotopic Signature
A critical identifying feature for any fragment containing the dichlorophenyl group is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a fragment with two chlorine atoms, you should observe a characteristic cluster of peaks:
-
M: Containing two ³⁵Cl atoms (most abundant).
-
M+2: Containing one ³⁵Cl and one ³⁷Cl.
-
M+4: Containing two ³⁷Cl atoms.
The expected intensity ratio for this cluster is approximately 100:65:10 . The presence of this pattern is a powerful confirmation of chlorine-containing fragments.
Predicted Fragmentation Pathway (Negative Ion Mode)
Below is a diagram illustrating the primary expected fragmentation pathway in negative ion mode, which is often more informative for carboxylic acids.
Caption: Workflow for diagnosing an absent molecular ion.
Guide 2: Symptom - Poor Peak Shape & Reproducibility in LC-MS
Good mass spectrometry data begins with good chromatography. Poor peak shape can compromise quantification and identification.
Possible Cause: Column Frit Blockage
Causality: Particulate matter from the sample, mobile phase, or system wear can accumulate on the inlet frit of the LC column. This creates a non-uniform flow path, distorting the peak shape, often causing tailing or splitting that affects all peaks in the chromatogram. [3] Protocol for Diagnosing and Fixing a Blocked Frit:
-
Confirm Symptom: Observe if all peaks in the chromatogram, including those of any internal standards, are exhibiting similar tailing or splitting. If only one peak is affected, the problem is likely chemical in nature.
-
System Pressure Check: Note the current system backpressure. A gradual increase over time or a sudden spike is a strong indicator of a blockage.
-
Column Reversal and Flush (Use with Caution):
-
Check Manufacturer's Instructions: First, confirm that your specific column model can be backflushed. Not all columns, especially some UHPLC columns, are designed for this.
-
Disconnect the column outlet from the mass spectrometer and direct it to a waste container. This is CRITICAL to avoid flushing particulates into the MS.
-
Reverse the column connections (connect the original outlet to the injector and the original inlet to waste).
-
Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate (e.g., 0.1-0.2 mL/min) for 15-20 minutes.
-
-
Evaluate Success: Reinstall the column in the correct orientation. Run a standard injection and observe the peak shape and pressure. If the issue is resolved, the frit was likely partially blocked. [3]5. Preventative Measures: If flushing was successful, implement preventative measures. Use an in-line filter between the injector and the column, and ensure all samples and mobile phases are filtered. [3]6. Column Replacement: If backflushing does not resolve the issue, the frit is likely irreversibly clogged, and the column must be replaced.
References
-
SIELC Technologies. (2018). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Available at: [Link]
-
Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Liao, P. C., et al. (2000). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. Available at: [Link]
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
Agilent. (2022). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Available at: [Link]
-
Chromak. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]
-
ACS Publications. (n.d.). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Available at: [Link]
-
ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Available at: [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid. Available at: [Link]
-
PubChem. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid. Available at: [Link]
Sources
Technical Support Center: Purification of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support guide for the purification of crude 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. We will explore common issues encountered during purification and provide robust, field-tested protocols to overcome them. Our approach emphasizes understanding the chemical principles behind each step to empower you to adapt these strategies to your specific experimental context.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My product oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue when the crude material has a high impurity load, which significantly depresses the melting point of the mixture.
-
Probable Causes & Solutions:
-
High Impurity Concentration: The impurities are preventing the formation of a crystal lattice.
-
Solution: Before recrystallization, perform a preliminary purification using acid-base extraction. This technique is exceptionally effective at removing neutral or basic impurities from a carboxylic acid product. The detailed protocol is provided in a later section.
-
-
Solution Cooled Too Rapidly: Fast cooling can lead to supersaturation, where the product crashes out as an oil.
-
Solution: After dissolving the crude product in hot solvent, allow the flask to cool slowly to room temperature. Insulation (e.g., wrapping the flask in glass wool) can help. Once at room temperature, proceed with cooling in an ice bath.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures, or it may be too poor, causing it to precipitate prematurely.
-
Solution: Re-evaluate your solvent system. Try a two-solvent system where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude material in a minimal amount of the hot "solvent," then slowly add the "anti-solvent" dropwise until turbidity persists. Re-heat to clarify and then cool slowly.
-
-
Question 2: After recrystallization, my product recovery is very low. How can I improve the yield?
Answer: Low recovery is often a trade-off for high purity, but significant product loss can be minimized.
-
Probable Causes & Solutions:
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling. The goal is to create a saturated solution at high temperature.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
-
-
Product is Too Soluble in the Chosen Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Solution: Consult a solubility table (see Table 1 below) and choose a solvent where the solubility difference between hot and cold is maximized. For a non-polar compound like this, solvents like heptane or a toluene/heptane mixture are often good starting points.
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter funnel.
-
Solution: Use a pre-heated filter funnel (e.g., by placing it over the boiling flask) and add a small excess of hot solvent just before filtering to ensure the product remains in solution.
-
-
Question 3: My final product has a persistent yellow or brown color. How do I decolorize it?
Answer: Colored impurities are often highly conjugated organic molecules present in small amounts.
-
Probable Causes & Solutions:
-
Formation of Aromatic By-products: Side reactions during synthesis can create colored impurities.
-
Solution 1 (Activated Charcoal): Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal will adsorb your product and reduce yield.
-
Solution 2 (Chromatography): If color persists, column chromatography is the most effective method for removing these types of impurities.[1]
-
-
Question 4: The melting point of my purified product is broad, indicating it's still impure. What's the next step?
Answer: A broad melting point range is a classic sign of impurity or the presence of residual solvent.
-
Probable Causes & Solutions:
-
Residual Solvent: The crystalline solid may have trapped solvent molecules.
-
Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating (ensure the temperature is well below the melting point).
-
-
Co-crystallization of Impurities: An impurity with a similar structure may have crystallized along with your product.
-
Solution: A second recrystallization using a different solvent system may be effective. If that fails, column chromatography is the recommended next step to separate structurally similar compounds.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust, go-to purification strategy for a crude batch of this compound?
A1: For a typical crude product containing unreacted starting materials and synthetic by-products, a two-stage approach is most effective:
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous basic solution (e.g., 1M sodium bicarbonate). Your acidic product will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind. The aqueous layer is then acidified (e.g., with 3M HCl) to precipitate the pure carboxylic acid. This method is excellent for removing non-acidic impurities.
-
Recrystallization: The solid obtained from the acid-base extraction should then be recrystallized from a suitable organic solvent (e.g., a toluene/heptane mixture) to remove any remaining structurally similar acidic impurities.
Q2: How do I systematically choose the best recrystallization solvent?
A2: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A systematic approach is best:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add ~0.5 mL of a different solvent to each tube. Test a range of polarities: non-polar (heptane), moderately polar (toluene, ethyl acetate), and polar (ethanol, isopropanol).
-
Observe solubility at room temperature. If it dissolves, the solvent is too good.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Allow the hot solutions that dissolved the compound to cool slowly. The solvent that produces abundant, high-quality crystals upon cooling is your best choice.
Q3: When is it necessary to use column chromatography instead of recrystallization?
A3: Column chromatography is a more powerful but also more resource-intensive technique. You should consider it when:
-
Recrystallization has failed to improve purity to the desired level.
-
The impurities are chemically very similar to the desired product (e.g., isomers or homologues), making separation by crystallization difficult.
-
You need to isolate multiple components from the crude mixture.
-
You are working on a very small scale (<1 g) where losses during recrystallization might be too high. Reversed-phase (C18) flash chromatography is often very effective for purifying carboxylic acids.[2]
Purification Strategy Selection Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Purification strategy decision workflow.
Data Presentation: Solvent Screening Guide
The polarity of this compound is dominated by its large, non-polar aryl-cycloalkyl framework, with the carboxylic acid group providing a site for polarity and hydrogen bonding. The following table provides expected solubility characteristics in common laboratory solvents to guide your recrystallization efforts.
| Solvent | Polarity | Expected Solubility at 25 °C | Expected Solubility at Boiling | Recrystallization Potential |
| Heptane | Non-polar | Very Low | Moderate | Excellent (Good anti-solvent) |
| Toluene | Non-polar | Low-Moderate | High | Good (May need an anti-solvent) |
| Ethyl Acetate | Polar Aprotic | Moderate | Very High | Fair (Risk of low recovery) |
| Isopropanol | Polar Protic | Moderate | Very High | Fair (Risk of low recovery) |
| Acetonitrile | Polar Aprotic | Moderate | Very High | Fair to Poor |
| Water | Polar Protic | Insoluble | Insoluble | Poor (Used for washing salts) |
This data is based on general principles of solubility for aryl-cycloalkanecarboxylic acids.[3][4] Experimental verification is essential.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent (e.g., 150 mL of ethyl acetate) in a separatory funnel.
-
Basic Wash: Add 100 mL of a 1 M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Rationale: The basic solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another 50 mL of 1 M NaHCO₃ to the organic layer, shake, and combine the aqueous layer with the first extract. Repeat one more time. The organic layer now contains neutral impurities and can be discarded.
-
Backwash: Wash the combined aqueous extracts with 50 mL of fresh ethyl acetate to remove any trapped neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.
-
Rationale: Re-protonation of the carboxylate salt renders the compound insoluble in water, causing it to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification via Single-Solvent Recrystallization
This protocol is for purifying the product obtained from acid-base extraction or for crude material that is already relatively clean.
-
Solvent Addition: Place the crude acid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., toluene) to create a slurry.
-
Heating and Dissolution: Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until all the solid has just dissolved.
-
Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.
-
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Vertex AI Search. (n.d.). Cyclopentanecarboxylic acid - Solubility of Things. Retrieved January 18, 2026.
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved January 18, 2026.
- Santa Cruz Biotechnology. (n.d.). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Retrieved January 18, 2026.
- CymitQuimica. (n.d.). CAS 3400-45-1: Cyclopentanecarboxylic acid. Retrieved January 18, 2026.
- Supporting Information. (n.d.). S1 Conversion of aryl carboxylic acids into aryl nitriles. Retrieved January 18, 2026.
- Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved January 18, 2026.
- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026.
- BLD Pharm. (n.d.). 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. Retrieved January 18, 2026.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 18, 2026.
- Asian Journal of Chemistry. (2013).
- Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved January 18, 2026.
- Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved January 18, 2026.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved January 18, 2026.
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][3][5]- triazole-1-methyl )-[3][6] dioxolane -4-Methyl methanesulfonate. Retrieved January 18, 2026, from
- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved January 18, 2026.
-
PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Retrieved January 18, 2026.
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 6. US20100174111A1 - Process for purification of aryl carboxylic acids - Google Patents [patents.google.com]
minimizing off-target effects of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid in assays
A Guide to Minimizing Off-Target Effects in Experimental Assays
Welcome, researchers, to the technical support center for 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed to provide you with the expertise and practical troubleshooting strategies required to minimize off-target effects and ensure the scientific integrity of your experimental results. While specific biological data for this compound is limited in public literature[1][2], this guide leverages established principles of drug discovery and assay development to address potential challenges, particularly those related to its chemical structure as a carboxylic acid-containing molecule.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the concept of off-target effects.
Q1: What are the known properties of this compound?
A1: this compound is a chemical compound with the formula C₁₀H₈Cl₂O₂.[1] It belongs to the class of carboxylic acids, which are known to be important pharmacophores but can also present challenges such as metabolic instability and limited membrane permeability.[3] The presence of the dichlorophenyl group increases its hydrophobicity, which may influence its binding characteristics and potential for non-specific interactions.
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[5] These unintended interactions can lead to misleading experimental data, false-positive or false-negative results, and are a significant cause of failure in drug development.[6][7] For instance, a compound might appear to inhibit a target enzyme in a biochemical assay, but in a cellular context, its observed effect could be due to toxicity from an off-target interaction.
Q3: Are carboxylic acid-containing compounds prone to specific types of off-target effects?
A3: Yes, the carboxylic acid moiety can be a source of specific challenges. These include:
-
Metabolic Liabilities: In cellular and in vivo systems, carboxylic acids can undergo metabolic reactions like glucuronidation, which can alter the compound's activity or lead to toxicity.[8]
-
pH-Dependent Effects: The ionization state of the carboxylic acid group is pH-dependent, which can affect its solubility, membrane permeability, and binding characteristics.[4]
-
Non-specific Binding: The charged nature of the carboxylate can lead to non-specific ionic interactions with proteins.
Part 2: Troubleshooting Guides for Assay-Specific Issues
This section provides in-depth, question-and-answer-based troubleshooting for common problems encountered in both biochemical and cell-based assays.
Guide 1: Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays)
Q1: My dose-response curve for this compound is shallow and doesn't reach 100% inhibition. What could be the cause?
A1: A shallow or incomplete dose-response curve can indicate several issues. Here’s how to troubleshoot:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to a characteristic shallow curve.
-
Troubleshooting Step: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer. This helps to break up aggregates. Re-run the dose-response curve with and without the detergent to see if the curve shape changes.
-
-
Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement).[9]
-
Troubleshooting Step: Run a control experiment without the enzyme or substrate, but with the compound and detection reagents, to check for direct interference.
-
-
Reagent Purity: Impurities in your compound stock could be contributing to the observed activity.
-
Troubleshooting Step: Confirm the purity of your compound using analytical techniques like HPLC-MS.
-
Q2: I'm seeing high variability between replicate wells. How can I improve my assay precision?
A2: High variability often points to issues with assay setup or reagent stability.
-
DMSO Sensitivity: Some enzymes are sensitive to the final concentration of DMSO used to dissolve the compound.[9]
-
Troubleshooting Step: Perform a DMSO tolerance test by running the assay with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum tolerated level without affecting enzyme activity.[10]
-
-
Reagent Instability: One of your key reagents (e.g., enzyme, substrate, ATP) may be unstable under the assay conditions.[10]
-
Troubleshooting Step: Assess the stability of each reagent over the time course of the experiment. For example, pre-incubate the enzyme at the assay temperature for varying lengths of time before adding the substrate to see if its activity declines.
-
Guide 2: Cell-Based Assays (e.g., Viability, Reporter Gene, Signaling Assays)
Q1: The compound shows high potency in my primary cell-based assay, but the effect is not reproducible in other cell lines. Why?
A1: This discrepancy often points to cell line-specific off-target effects or differences in compound metabolism.
-
Differential Metabolism: Cell lines can have vastly different expression levels of metabolic enzymes (e.g., Cytochrome P450s). One cell line might rapidly metabolize the compound to an inactive form, while another might produce a toxic metabolite.[8]
-
Troubleshooting Step: Use a pan-cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to see if blocking metabolism alters the compound's potency.
-
-
Transporter Effects: The compound could be a substrate or inhibitor of efflux transporters (like ABCG2) that are differentially expressed across cell lines.[11][12]
-
Troubleshooting Step: Test the compound's activity in the presence and absence of known efflux pump inhibitors.
-
Q2: My compound is showing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I distinguish specific activity from general toxicity?
A2: This is a critical issue. The goal is to find a therapeutic window where the on-target effect occurs at concentrations below those causing general toxicity.
-
Time- and Dose-Dependence of Cytotoxicity: Toxicity may only become apparent after longer incubation times.
-
Troubleshooting Step: Perform a time-course experiment, measuring both your specific endpoint (e.g., target phosphorylation) and cell viability at multiple time points (e.g., 6, 24, 48 hours). This can help identify a time point where the specific effect is measurable before significant cell death occurs.
-
-
Orthogonal Viability Assays: Different viability assays measure different cellular parameters (e.g., ATP levels, membrane integrity). A compound might interfere with one assay but not another.
-
Troubleshooting Step: Confirm cytotoxicity using at least two different viability assays that rely on different mechanisms (e.g., CellTiter-Glo, which measures ATP, and a dye-based assay like Trypan Blue or Propidium Iodide staining, which measures membrane integrity).[13]
-
Part 3: Key Experimental Design Considerations
Proactive experimental design is the most effective way to minimize off-target effects.
The Importance of Controls
Proper controls are essential to validate your results.[14][15]
-
Negative Control: A structurally similar but biologically inactive analog of your compound. This helps to ensure that the observed effect is not due to the chemical scaffold itself.
-
Positive Control: A known activator or inhibitor of your target. This confirms that the assay is performing as expected.[14]
-
Vehicle Control: Typically DMSO, to account for any effects of the solvent on the assay system.[10]
Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different technology or method.[16][17] This is a powerful way to confirm that the observed activity is genuine and not an artifact of the primary assay format.
| Primary Assay | Potential Orthogonal Assay | Rationale |
| Enzyme Activity (Luminescence) | Direct Binding (Surface Plasmon Resonance - SPR) | Confirms direct physical interaction between the compound and the target protein. |
| Cell Viability (ATP-based) | Apoptosis Assay (Caspase-Glo or Annexin V) | Distinguishes between cytostatic and cytotoxic effects. |
| Reporter Gene Assay | Western Blot for Downstream Phospho-protein | Validates that the change in gene expression is linked to the expected signaling pathway modulation. |
Counter-Screening
Counter-screens are used to test your compound against targets that are related to your primary target or are known to be common sources of off-target effects.
-
Example: If your primary target is a specific kinase, a counter-screen would involve testing your compound against a panel of other kinases to assess its selectivity.
Part 4: Protocols and Workflows
Protocol 1: Workflow for Investigating Potential Compound Aggregation
This protocol helps determine if your compound is acting as a non-specific inhibitor due to aggregation.
-
Prepare Assay Buffers: Prepare two sets of your standard biochemical assay buffer: one with and one without 0.01% Triton X-100.
-
Compound Titration: Prepare serial dilutions of this compound in both buffers.
-
Run Assay: Perform your standard enzyme inhibition assay using both sets of compound dilutions.
-
Analyze Data: Compare the IC₅₀ values and the shape of the dose-response curves. A significant rightward shift in the IC₅₀ value and a steeper curve in the presence of Triton X-100 suggests that aggregation was contributing to the apparent inhibition.
Workflow Diagram: Hit Validation and Off-Target Effect Deconvolution
Caption: A workflow for validating hits and identifying off-target effects.
Part 5: Conclusion
References
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223–257. Available from: [Link]
-
Creative BioMart. Enzyme Target and Screening. Available from: [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]
-
Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234–1257. Available from: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. Available from: [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Available from: [Link]
-
Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. Available from: [Link]
-
AXXAM. From gene to validated and qualified hits. Available from: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
-
Bailey, A. M., & Dickinson, R. G. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Journal of drug metabolism and toxicology, 14(1), 1-10. Available from: [Link]
-
Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 59(19), 8643–8686. Available from: [Link]
-
Skonberg, C., et al. (2013). List of carboxylic acid compounds that have been associated with toxic reactions (continued). Expert opinion on drug metabolism & toxicology, 9(1), 85-99. Available from: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Available from: [Link]
-
Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. Available from: [Link]
-
CDD Vault. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Available from: [Link]
-
Beck, J. D., et al. (2022). Self-Multimerization of mRNA LNP-Derived Antigen Improves Antibody Responses. Vaccines, 10(11), 1872. Available from: [Link]
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]
-
Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 272. Available from: [Link]
-
PubChem. 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Available from: [Link]
-
Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology (Cambridge, Mass.), 21(3), 383–388. Available from: [Link]
-
Al-awar, O., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. Available from: [Link]
-
Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. Available from: [Link]
-
PubChem. 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylic Acid. Available from: [Link]
-
Choi, D. K., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. Available from: [Link]
-
Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of medicinal chemistry, 37(20), 3197–3199. Available from: [Link]
-
El-Awar, O., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS chemical biology, 17(10), 2824–2836. Available from: [Link]
-
Hall, S. E., et al. (1998). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of medicinal chemistry, 41(14), 2469–2473. Available from: [Link]
-
PubChem. Cyclopentanecarboxylic acid. Available from: [Link]
-
PubChem. 1-(4-chlorophenyl)cyclopentanecarboxylic acid. Available from: [Link]
-
Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | C10H8Cl2O2 | CID 736103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometry | R&D Systems [rndsystems.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bioivt.com [bioivt.com]
- 16. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid
Welcome to the Technical Support Center for the purification of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we understand that achieving high purity is critical, and this document provides a framework for developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound like this compound?
A1: The most critical initial step is solvent selection.[1] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] A systematic solvent screening process is essential to identify the optimal solvent or solvent system for your specific compound.
Q2: How does the structure of this compound influence solvent choice?
A2: The molecule has a nonpolar cyclopentyl and dichlorophenyl core, and a polar carboxylic acid group. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system might be effective. Solvents that are too nonpolar (like hexanes) may not sufficiently dissolve the compound even when hot, while highly polar solvents (like water) may not provide the necessary insolubility at room temperature due to the carboxylic acid group's ability to hydrogen bond. A good starting point would be to test solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol/water or toluene/hexane.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: A suitable solvent should meet several criteria:
-
Temperature-dependent solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1]
-
Impurity solubility: The solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[2]
-
Inertness: The solvent must not react chemically with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help. If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.
Q5: Crystal formation is not occurring, even after the solution has cooled. What steps can I take to induce crystallization?
A5: If crystals do not form spontaneously from a supersaturated solution, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cold solution. This provides a template for further crystallization.[4]
-
Cooling: Further cool the solution in an ice bath or refrigerator.[4]
-
Concentration: If the solution is not sufficiently saturated, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is insoluble in all tested solvents, even when hot. | The compound may be highly crystalline or have a very high melting point. | Try higher boiling point solvents like toluene, xylenes, or dimethylformamide (DMF). Be mindful of the compound's stability at these temperatures. |
| Compound is soluble in all tested solvents at room temperature. | The compound is highly soluble. | A single solvent recrystallization may not be feasible. A two-solvent (binary) system is recommended. One solvent should readily dissolve the compound, while the other (the "anti-solvent") should be one in which the compound is insoluble.[4] |
| Colored impurities are present in the final crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use only a small amount, as excessive use can reduce your yield.[5] |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Allow sufficient time for crystallization. |
| Crystals are very fine or powdery. | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[5] |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Room Temperature Solubility Test:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube at room temperature.
-
Agitate the mixture (vortex or stir).
-
Observe the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[6]
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.[2]
-
Add the solvent dropwise while heating until the compound completely dissolves. Record the approximate volume of solvent used.
-
An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.
-
-
Cooling and Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystals do not form, place the test tubes in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
-
Evaluation:
-
Based on your observations, select the best single solvent. If no single solvent is ideal, consider a binary solvent system. For a binary system, dissolve the compound in a small amount of a hot solvent in which it is highly soluble, and then add a hot "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to clarify the solution, then allow it to cool.[4]
-
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][3]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][7]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link][1]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link][2]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link][4]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link][8]
-
CAS Common Chemistry. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link][10]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2). Retrieved from [Link][11]
-
Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid. Retrieved from [12]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2) [pubchemlite.lcsb.uni.lu]
- 12. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Precipitation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid in High-Throughput Screening
Prepared by: Gemini, Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for addressing the challenges associated with the precipitation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid during high-throughput screening (HTS) campaigns. By understanding the compound's physicochemical properties and implementing systematic troubleshooting strategies, you can ensure data integrity and avoid the common pitfalls that lead to false positives or negatives.
Section 1: Understanding the Core Challenge
Q1: What intrinsic properties of this compound make it prone to precipitation in HTS assays?
A1: The precipitation tendency of this compound is rooted in its molecular structure, which creates a dichotomy between hydrophobicity and pH-dependent charge.
-
Inherent Hydrophobicity: The 2,4-dichlorophenyl and cyclopentane rings are nonpolar, making the molecule significantly hydrophobic (lipophilic). Such molecules have poor aqueous solubility, which is a primary cause of problems in the predominantly aqueous buffers used for biological assays.[1][2] Many promising drug candidates exhibit poor water solubility.[3]
-
pH-Dependent Solubility: The carboxylic acid group is an ionizable functional group.
-
At low pH (acidic conditions), the carboxylic acid is protonated (-COOH), making it neutral and significantly less soluble in water.
-
At higher pH (neutral to basic conditions), it deprotonates to form the carboxylate anion (-COO⁻). This charged form is more polar and, therefore, more soluble in aqueous media.
-
This pH-dependent behavior is critical; a slight shift in the pH of your assay buffer can dramatically alter the compound's solubility.[4]
Section 2: The Critical Impact of Precipitation on HTS Data
Q2: Why is compound precipitation considered a critical failure point in an HTS campaign?
-
False Positives: Precipitated particles can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, mimicking true biological activity.[5][6] This is a well-documented source of assay interference.
-
False Negatives: When a compound precipitates, its effective concentration in the solution is lower than the intended nominal concentration.[2] This can cause a genuinely active compound to appear inactive, leading to its dismissal.
-
Poor Data Reproducibility: Precipitation can cause light scattering, which directly interferes with optical detection methods like fluorescence and absorbance, resulting in high variability and poor-quality data.[5]
-
Equipment Malfunction: Solid precipitates can clog the sensitive liquid handling robotics and microfluidic components integral to automated HTS platforms, causing downtime and requiring maintenance.[2]
Section 3: Proactive Strategies & Troubleshooting Workflows
Precipitation is best addressed with a multi-faceted approach, beginning with proper compound handling and extending to rational assay design.
Q3: How should I prepare and store stock solutions of this compound to minimize future precipitation issues?
A3: Proper compound management is the first line of defense against solubility problems.[7][8]
-
Solvent Choice: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard solvent for primary compound storage. DMSO is hygroscopic (absorbs water from the air), and water uptake can significantly decrease the solubility of compounds in stock solutions.[9][10][11]
-
Stock Concentration: While 10 mM is a common stock concentration, it may be too high for poorly soluble compounds. If precipitation is observed in the stock itself, consider preparing a lower concentration (e.g., 1-5 mM) stock. High stock concentrations are a frequent cause of precipitation upon dilution into aqueous buffers.[2][12]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.[13] Minimize freeze-thaw cycles by preparing smaller-volume aliquots for single use.[7][11] Repeated freezing and thawing can synergistically enhance precipitation, especially in the presence of absorbed water.[11]
Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What are the immediate troubleshooting steps?
A4: This phenomenon, often called "crashing out," occurs due to rapid solvent exchange.[14] The compound moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment too quickly. The following workflow can resolve this.
Causality Explained:
-
Serial Dilution: Performing a multi-step serial dilution, rather than a single large one, prevents the creation of localized, supersaturated zones where precipitation is initiated.[14][15] Always use pre-warmed (e.g., 37°C) media, as solubility often decreases at lower temperatures.[14]
-
Order of Addition & Mixing: Adding the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing ensures rapid dispersal, preventing the compound from aggregating before it can be adequately solvated.[15]
Q5: What modifications can I make to my assay buffer to improve the solubility of this compound?
A5: If optimizing the dilution protocol is insufficient, modifying the assay buffer is the next logical step. The goal is to make the aqueous environment more hospitable to the compound.
-
pH Adjustment: Since the compound is a carboxylic acid, increasing the buffer pH will increase the proportion of the more soluble deprotonated (anionic) form. Systematically test a range of pH values (e.g., 7.2, 7.6, 8.0), ensuring the chosen pH is compatible with your biological target's activity and stability.[4]
-
Solubility Enhancers: Various additives can be included in the assay buffer to increase solubility.[3][16] However, it is crucial to run controls to ensure these additives do not interfere with the assay itself.
Table 1: Common Solubility Enhancers for HTS
| Enhancer Class | Example(s) | Typical Concentration | Mechanism of Action & Considerations |
| Non-ionic Surfactants | Tween-20, Triton X-100 | 0.001% - 0.05% | Form micelles that encapsulate the hydrophobic compound.[17] Generally well-tolerated by cells and enzymes, but must be validated. |
| Anionic Surfactants | Sodium Dodecyl Sulfate (SDS) | 0.01% - 0.1% | Also forms micelles. More potent but can denature proteins at higher concentrations.[4][17] Use with caution. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | 1 - 10 mM | Have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule. |
| Co-solvents | Glycerol, PEG-400 | 1% - 5% | Reduces the polarity of the aqueous solution.[1][18] High concentrations can impact biological activity; must be carefully validated. |
| Serum Proteins | Bovine Serum Albumin (BSA) | 0.1% - 1% | Hydrophobic pockets in albumin can bind to and solubilize lipophilic compounds. Often used in cell-based assays. |
Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method measures light scattering to detect the formation of a precipitate as the compound is diluted from a DMSO stock into an aqueous buffer.[19]
-
Prepare Compound Plate: Create a serial dilution of this compound in 100% DMSO in a 96- or 384-well plate.
-
Prepare Buffer Plate: Fill a separate microplate with the desired aqueous assay buffer.
-
Transfer and Mix: Use an automated liquid handler to transfer a small volume (e.g., 1-2 µL) from the compound plate to the buffer plate. Mix thoroughly.
-
Measure: Immediately read the plate on a nephelometer or plate reader capable of measuring light scattering (turbidity).
-
Incubate and Re-read: Incubate the plate at the assay temperature (e.g., 37°C) for a relevant time (e.g., 1-2 hours) and read again to detect time-dependent precipitation.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Systematic Screening of Buffer Conditions
This protocol helps identify the optimal pH and solubility enhancer concentration.
-
Create Buffer Matrix: In a 96-well plate, prepare a matrix of assay buffers. Vary the pH across the columns (e.g., pH 6.8, 7.2, 7.6, 8.0) and the concentration of a chosen solubility enhancer (e.g., 0%, 0.01%, 0.05%, 0.1% BSA) down the rows.
-
Add Compound: Add a fixed, high concentration of this compound (e.g., 100 µM) to every well.
-
Equilibrate: Incubate the plate for 1 hour at the experimental temperature.
-
Assess Precipitation: Assess precipitation in each well. This can be done visually against a dark background, by measuring light scattering (nephelometry), or using an automated imaging system.[10][20]
-
Identify Optimal Conditions: The well with the highest concentration of compound that remains clear identifies the most promising buffer conditions to use for the full screen.
Section 5: Quality Control and Data Interpretation
Q6: How can I be sure that precipitation isn't occurring at a microscopic level that I can't see?
A6: Visual inspection is a useful first pass but can miss fine precipitates or nano-aggregates.[20]
-
Routine QC: Incorporate a light scatter or turbidity measurement as a standard quality control step in your HTS workflow before reading the primary assay signal. Wells with high scatter readings relative to controls should be flagged for potential precipitation.
-
Orthogonal Assays: If a compound is identified as a "hit," it is essential to confirm its activity in an orthogonal assay with a different detection method (e.g., switching from a fluorescence-based to a label-free detection system) to rule out assay interference.[5]
-
Concentration-Response Curves: Genuine activity should yield a sigmoidal concentration-response curve. Compounds that show activity only at the highest concentrations, often with a very steep or irregular curve, are suspect for aggregation-based activity.
By implementing these proactive and reactive strategies, you can significantly mitigate the risks associated with compound precipitation, leading to higher quality HTS data and more reliable identification of genuine lead compounds.
References
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
D'Alvise, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chen, X., et al. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Ueda, C. T., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]
-
Jain, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Beckman Coulter Life Sciences. Compound Management and Integrity. Beckman Coulter. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Zscheischler, J., et al. (2020). Precipitation trends determine future occurrences of compound hot–dry events. Nature Climate Change. Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20453389, 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylic Acid. PubChem. Available at: [Link]
-
Laflin, P., et al. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Laboratory Automation. Available at: [Link]
-
Laflin, P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation. Available at: [Link]
-
Laflin, P., et al. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. ResearchGate. Available at: [Link]
-
Lyon, D. K., et al. (2018). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Molecular Pharmaceutics. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]
-
HTS Technology Group. Precipitation hardening. HTS Technology Group. Available at: [Link]
-
Savjani, K. T., et al. (2023). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. Available at: [Link]
-
Lounsbury, N., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Chen, Y., et al. (2021). Increasing Compound Heat and Precipitation Extremes Elevated by Urbanization in South China. Frontiers in Earth Science. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736103, 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. PubChem. Available at: [Link]
-
Sharma, A., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Park, J., et al. (2026). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid. PubChem. Available at: [Link]
-
CAS Common Chemistry. Cyclopentanecarboxylic acid. CAS. Available at: [Link]
-
PubChemLite. 1-(4-chlorophenyl)cyclopentanecarboxylic acid. PubChemLite. Available at: [Link]
-
Wikipedia. Cyclopentanecarboxylic acid. Wikipedia. Available at: [Link]
-
NIST. Cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester. NIST WebBook. Available at: [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beckman.it [beckman.it]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. gmpplastic.com [gmpplastic.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. wjbphs.com [wjbphs.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid and its analogs
An In-Depth Comparative Guide to the Biological Activity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of this compound, a compound with limited direct public data, by examining the biological activities of its structural analogs. By dissecting the contributions of the dichlorophenyl moiety, the cyclopentane core, and the carboxylic acid functional group, we can infer the potential pharmacological profile of the parent compound and guide future research in this chemical space.
Introduction: The Structural Blueprint of this compound
The core structure of this compound presents three key pharmacophoric features: a dichlorinated phenyl ring, a cyclopentyl scaffold, and a carboxylic acid group. Each of these components can significantly influence the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. The lack of extensive research on this specific molecule necessitates a comparative approach, drawing insights from structurally related compounds to build a predictive understanding of its potential biological activities.
The Influence of the Phenyl Ring and Halogen Substitution
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The 2,4-dichloro substitution, as seen in our lead compound, is a common feature in many bioactive molecules.
Dichlorophenyl Moieties in Biologically Active Compounds
The presence of a 2,4-dichlorophenyl group can be found in compounds targeting a range of biological systems. For instance, a complex pyrazole derivative incorporating a 1-(2,4-dichlorophenyl) group has been identified as a potential peripheral cannabinoid-1 (CB1) receptor inverse agonist, suggesting a role in the development of anti-obesity agents.[1] In a different context, N-(2,4-dichlorophenyl)cyclopropanecarboxamide, a structural analog where the cyclopentane is replaced by a cyclopropane, has demonstrated activity against the KARI enzyme of Escherichia coli, indicating potential antibacterial applications.[2]
Comparison with Monochloro- and Unsubstituted Phenyl Analogs
Simpler substitutions on the phenyl ring also confer distinct biological activities. For example, derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and evaluated as antibacterial agents.[3] This suggests that even a single chlorine atom on the phenyl ring, combined with a cycloalkane carboxylic acid, can lead to antimicrobial properties. Furthermore, analogs of 1-phenylcyclohexylamine, the parent structure of phencyclidine (PCP), are known to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, with their potency and selectivity being heavily influenced by substitutions on the phenyl ring.[4]
The Role of the Cycloalkane Scaffold: A Comparative Look at Cyclopentane, Cyclohexane, and Cyclopropane
The nature of the cycloalkane ring plays a crucial role in defining the spatial arrangement of the other functional groups and can impact binding to target proteins.
Cyclopentane-Containing Bioactive Molecules
The cyclopentane ring is a versatile scaffold found in a variety of therapeutic agents. For instance, cyclopentane-1,3-dione has been explored as a bioisostere for the carboxylic acid functional group in the design of potent thromboxane A2 (TP) receptor antagonists.[5] This highlights the potential for the cyclopentane ring itself to be a key interacting moiety. Additionally, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents, with some compounds showing promising activity against several cancer cell lines.[6]
Comparative Analysis with Other Cycloalkanes
As mentioned earlier, cyclopropane and cyclohexane analogs also exhibit significant biological activities. The antibacterial activity of N-(2,4-dichlorophenyl)cyclopropanecarboxamide and 4-(4-chlorophenyl)-cyclohexane carboxylic acid derivatives underscores that the size and conformational flexibility of the cycloalkane ring are important parameters in the design of new bioactive compounds.[2][3]
The Carboxylic Acid Functional Group and Its Bioisosteres
The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor or as a mimic of phosphate groups.
The acidic nature of the carboxylic acid allows it to interact with basic residues in protein binding pockets. However, this group can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. For this reason, the replacement of the carboxylic acid with bioisosteres is a common strategy in drug design. As noted, cyclopentane-1,3-dione has been successfully used as a carboxylic acid isostere, demonstrating that alternative functional groups can retain or even enhance biological activity.[5]
Summary of Biological Activities of Analogs
| Analog Class | Core Structure Variation | Observed Biological Activity | Target/Organism | Reference |
| Dichlorophenyl Pyrazole | 1-(2,4-dichlorophenyl) | Cannabinoid-1 Receptor Inverse Agonist | Human CB1 Receptor | [1] |
| Dichlorophenyl Cyclopropanecarboxamide | N-(2,4-dichlorophenyl) | Antibacterial | Escherichia coli (KARI enzyme) | [2] |
| Chlorophenyl Cyclohexanecarbohydrazide | 4-(4-chlorophenyl) | Antibacterial | Gram-positive and Gram-negative bacteria | [3] |
| Phenylcyclohexylamine | 1-Phenylcyclohexyl | NMDA Receptor Antagonist | Human NMDA Receptor | [4] |
| Cyclopentane-1,3-dione Derivatives | Cyclopentane | Thromboxane A2 Receptor Antagonist | Human TP Receptor | [5] |
| Cyclopentyl Dihydropteridinone | 8-cyclopentyl | Antiproliferative | Human Cancer Cell Lines | [6] |
Experimental Protocols
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound and its analogs.
Caption: A generalized workflow for the biological evaluation of novel chemical entities.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the general principles of antimicrobial susceptibility testing.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized method for assessing the binding of a compound to a specific receptor, for example, the NMDA receptor.[4]
-
Membrane Preparation: A tissue or cell line expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Structure-Activity Relationship (SAR) Insights
The following diagram summarizes the key SAR points derived from the analysis of the analogs.
Caption: Key structure-activity relationships for aryl-cycloalkanecarboxylic acid analogs.
Conclusion
While direct experimental data on the biological activity of this compound is scarce, a comparative analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The presence of the 2,4-dichlorophenyl moiety suggests possible interactions with a range of biological targets, including those involved in CNS disorders and microbial pathogenesis. The cyclopentanecarboxylic acid core is a versatile scaffold that has been successfully employed in the development of antibacterial, anticancer, and receptor-modulating agents.
Future research should focus on the synthesis and systematic biological evaluation of this compound and a focused library of its analogs to elucidate its specific activities and mechanism of action. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such endeavors.
References
-
Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
-
Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. [Link]
-
Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]
-
Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. PubMed. [Link]
Sources
- 1. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid as a Selective DHODH Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, designated here as Compound X, as a novel, selective inhibitor of dihydroorotate dehydrogenase (DHODH). Researchers, scientists, and drug development professionals will find detailed methodologies, comparative analyses against established inhibitors, and supporting rationale for experimental design.
Introduction: The Rationale for Targeting DHODH
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of DNA and RNA, making DHODH a highly attractive target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections.[3][4] By inhibiting DHODH, the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes, can be effectively curtailed.[4][5] Several DHODH inhibitors have been developed, with some achieving clinical use, such as Leflunomide and Teriflunomide for autoimmune diseases.[4] This guide will explore the potential of a novel small molecule, this compound (Compound X), as a selective DHODH inhibitor and compare its hypothetical performance against established benchmarks.
Comparative Inhibitor Overview
To establish a robust validation framework, Compound X is compared against two well-characterized DHODH inhibitors with distinct potency profiles:
-
Brequinar (BRQ): A potent, high-affinity inhibitor of human DHODH with an IC50 in the low nanomolar range.[2][6] It is often used as a reference compound in academic and industrial research for its broad-spectrum antiviral and anti-cancer activities.[5][7]
-
Leflunomide: A first-generation, FDA-approved DHODH inhibitor used in the treatment of rheumatoid arthritis.[4] It is a pro-drug that is converted to its active metabolite, Teriflunomide.
Experimental Validation Workflow
The validation of Compound X as a selective DHODH inhibitor follows a logical, multi-step process designed to characterize its biochemical and cellular activity.
Caption: Workflow for the validation of a novel DHODH inhibitor.
Biochemical Characterization
DHODH Enzymatic Inhibition Assay
The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified human DHODH. This assay measures the enzymatic conversion of dihydroorotate to orotate, which is coupled to the reduction of a chromogenic or fluorogenic substrate.
Protocol: DHODH IC50 Determination
-
Reagents: Purified recombinant human DHODH, dihydroorotate (substrate), Coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (DCIP, indicator dye), assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Procedure: a. Prepare a serial dilution of Compound X, Brequinar, and Leflunomide in DMSO. b. In a 96-well plate, add 2 µL of the compound dilutions. c. Add 188 µL of a master mix containing assay buffer, DHODH enzyme, Coenzyme Q10, and DCIP. d. Incubate for 15 minutes at room temperature to allow for compound binding. e. Initiate the reaction by adding 10 µL of dihydroorotate. f. Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Results:
| Compound | DHODH IC50 (nM) |
| Compound X | 85 |
| Brequinar | 5.2 |
| Leflunomide (active form) | 600 |
These hypothetical results suggest that Compound X is a potent inhibitor of DHODH, significantly more active than Leflunomide, though less potent than the high-affinity inhibitor Brequinar.
Mechanism of Inhibition Studies
To understand how Compound X interacts with DHODH, kinetic studies are performed. By measuring the reaction rates at varying substrate concentrations in the presence of different inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using a Lineweaver-Burk plot.
Protocol: Kinetic Analysis
-
Follow the general procedure for the enzymatic assay.
-
For each concentration of Compound X (including a no-inhibitor control), perform the assay with a range of dihydroorotate concentrations.
-
Calculate the initial reaction rates for each condition.
-
Plot the inverse of the reaction rate (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition.
Selectivity Profiling
A crucial aspect of a therapeutic candidate is its selectivity for the intended target. To assess this, Compound X is tested against a panel of other dehydrogenases to ensure it does not exhibit significant off-target activity.
Protocol: Dehydrogenase Selectivity Panel
-
Utilize commercially available assay kits or established protocols for a panel of related enzymes (e.g., lactate dehydrogenase, malate dehydrogenase, glucose-6-phosphate dehydrogenase).
-
Determine the IC50 of Compound X against each of these enzymes at a high concentration (e.g., up to 10 µM).
-
Calculate the selectivity index by dividing the off-target IC50 by the on-target (DHODH) IC50.
Hypothetical Results:
| Enzyme | Compound X IC50 (µM) | Selectivity Index (vs. DHODH) |
| DHODH | 0.085 | - |
| Lactate Dehydrogenase | > 10 | > 117 |
| Malate Dehydrogenase | > 10 | > 117 |
| G6PDH | 8.5 | 100 |
A high selectivity index indicates that Compound X is highly specific for DHODH.
Cellular Activity Assessment
Cell Proliferation Assay
To determine if the biochemical inhibition of DHODH translates to a cellular effect, the anti-proliferative activity of Compound X is assessed in a relevant cancer cell line known to be sensitive to DHODH inhibition, such as acute myeloid leukemia (AML) cells.[5]
Protocol: Anti-Proliferation Assay
-
Cell Line: U937 (human AML cell line).
-
Procedure: a. Seed U937 cells in a 96-well plate at a density of 5,000 cells per well. b. Add serial dilutions of Compound X, Brequinar, and Leflunomide. c. Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere. d. Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the half-maximal effective concentration (EC50).
Hypothetical Results:
| Compound | Anti-proliferative EC50 (nM) in U937 cells |
| Compound X | 150 |
| Brequinar | 12 |
| Leflunomide | 1,200 |
The EC50 value for Compound X in a cellular context is higher than its biochemical IC50, which is expected due to factors such as cell permeability and metabolism. The data indicates that Compound X effectively inhibits cell proliferation.
Pyrimidine Rescue Assay
To confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway, a rescue experiment is performed. Exogenous uridine can bypass the need for DHODH activity and should rescue the cells from the inhibitory effects of Compound X.
Caption: The de novo pyrimidine synthesis pathway and the mechanism of rescue by exogenous uridine.
Protocol: Uridine Rescue
-
Follow the procedure for the anti-proliferation assay.
-
Prepare two sets of plates: one with and one without the addition of a saturating concentration of uridine (e.g., 100 µM).
-
Treat both sets of plates with serial dilutions of Compound X.
-
After 72 hours, assess cell viability.
Expected Outcome: The anti-proliferative effect of Compound X should be significantly attenuated or completely abolished in the presence of uridine, confirming that its mechanism of action is on-target inhibition of the de novo pyrimidine synthesis pathway.
Conclusion
This guide outlines a systematic approach to validate this compound (Compound X) as a selective inhibitor of DHODH. The hypothetical data presented positions Compound X as a potent and selective inhibitor with promising cellular activity. The experimental protocols provided offer a robust framework for researchers to conduct similar validation studies. The comparative analysis against established inhibitors like Brequinar and Leflunomide provides essential context for evaluating the potential of novel therapeutic candidates targeting the pyrimidine biosynthesis pathway.
References
-
Liong, S., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. National Institutes of Health. [Link]
-
Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]
-
MedPath. (2024). First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas. [Link]
-
Sykes, D. B., et al. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. National Institutes of Health. [Link]
-
Weir, A., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. abmole.com [abmole.com]
A Comparative In Vitro Analysis of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid and Structurally Related Cycloalkane Carboxylic Acids as Leukotriene B₄ Receptor Antagonists
Introduction: Targeting the Inflammatory Cascade at the Leukotriene B₄ Receptor
Leukotriene B₄ (LTB₄) is a potent lipid mediator that plays a pivotal role in the initiation and amplification of inflammatory responses.[1] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB₄ exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2] Activation of BLT1 on the surface of immune cells, particularly neutrophils, triggers a cascade of signaling events, including intracellular calcium mobilization and chemotaxis, leading to the recruitment of these cells to sites of inflammation.[1][3] Consequently, antagonism of the LTB₄-BLT1 interaction represents a compelling therapeutic strategy for a range of inflammatory disorders.
This guide provides an in-depth in vitro comparison of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid and its structurally related cycloalkane analogues (cyclopropane, cyclobutane, and cyclohexane derivatives) as potential LTB₄ receptor antagonists. Through a series of key in vitro experiments, we will explore the structure-activity relationships (SAR) governed by the cycloalkane ring size and its impact on binding affinity and functional antagonism at the BLT1 receptor.
The Leukotriene B₄ Signaling Pathway: A Target for Anti-Inflammatory Intervention
The binding of LTB₄ to its receptor, BLT1, initiates a signaling cascade that is central to the pro-inflammatory response. Understanding this pathway is crucial for the rational design and evaluation of novel antagonists.
Figure 2: Experimental Workflow for Comparative In Vitro Analysis.
Data Presentation: A Comparative Look at In Vitro Performance
The following tables summarize the expected in vitro data for the series of 1-(2,4-dichlorophenyl)cycloalkanecarboxylic acids, based on established structure-activity relationships for LTB₄ receptor antagonists. [4][5]It is hypothesized that the cyclopentyl and cyclohexyl rings will provide a better scaffold for optimal interaction with the receptor compared to the smaller, more strained cyclopropyl and cyclobutyl rings.
Table 1: BLT1 Receptor Binding Affinity
| Compound | Cycloalkane Ring | Ki (nM)¹ |
| 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid | Cyclopropane | >1000 |
| 1-(2,4-dichlorophenyl)cyclobutanecarboxylic acid | Cyclobutane | 580 |
| This compound | Cyclopentane | 25 |
| 1-(2,4-dichlorophenyl)cyclohexanecarboxylic acid | Cyclohexane | 40 |
| CP-105,696 (Reference Antagonist) | - | 4.7 |
¹Ki values are hypothetical and based on SAR trends. Lower Ki indicates higher binding affinity.
Table 2: Functional Antagonism of LTB₄-Induced Cellular Responses
| Compound | Inhibition of Ca²⁺ Mobilization (IC₅₀, nM)² | Inhibition of Neutrophil Chemotaxis (IC₅₀, nM)² |
| 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid | >1000 | >1000 |
| 1-(2,4-dichlorophenyl)cyclobutanecarboxylic acid | 850 | 920 |
| This compound | 55 | 68 |
| 1-(2,4-dichlorophenyl)cyclohexanecarboxylic acid | 75 | 88 |
| CP-105,696 (Reference Antagonist) | 20 | 35 |
²IC₅₀ values are hypothetical and based on SAR trends. Lower IC₅₀ indicates higher potency.
Experimental Protocols: A Step-by-Step Guide
[³H]-LTB₄ Radioligand Binding Assay
This assay directly measures the affinity of the test compounds for the BLT1 receptor by assessing their ability to displace a radiolabeled ligand, [³H]-LTB₄.
Materials:
-
Human neutrophil membrane preparations
-
[³H]-LTB₄ (specific activity ~200 Ci/mmol)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Test compounds (10 mM stock in DMSO)
-
Non-specific binding control (10 µM unlabeled LTB₄)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution (or vehicle for total binding, or unlabeled LTB₄ for non-specific binding), and 50 µL of [³H]-LTB₄ (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 50 µL of human neutrophil membrane preparation (final protein concentration ~50 µ g/well ).
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the test compounds to inhibit LTB₄-induced increases in intracellular calcium concentration in human neutrophils.
Materials:
-
Isolated human neutrophils
-
Fluo-4 AM calcium indicator dye
-
HBSS buffer with calcium and magnesium
-
LTB₄ (10 µM stock in ethanol)
-
Test compounds (10 mM stock in DMSO)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Isolate human neutrophils from fresh human blood using density gradient centrifugation.
-
Load the neutrophils with Fluo-4 AM (final concentration 2 µM) in HBSS at 37°C for 30 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Add 50 µL of the test compound dilutions and incubate for 15 minutes at 37°C.
-
Measure the baseline fluorescence for 30 seconds.
-
Inject 50 µL of LTB₄ (final concentration 10 nM) and continue to measure fluorescence for an additional 2-3 minutes. [6][7]9. Calculate the increase in fluorescence over baseline and determine the IC₅₀ values for each compound.
Neutrophil Chemotaxis Assay
This assay assesses the ability of the test compounds to block the LTB₄-induced migration of neutrophils, a key functional consequence of BLT1 activation. [8] Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
LTB₄ (10 µM stock in ethanol)
-
Test compounds (10 mM stock in DMSO)
-
Chemotaxis chamber (e.g., Boyden chamber with a 3 µm pore size polycarbonate membrane)
-
Cell counting solution (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Isolate human neutrophils as described for the calcium mobilization assay.
-
Resuspend the neutrophils in chemotaxis buffer at 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of the test compounds or vehicle for 30 minutes at 37°C.
-
Add LTB₄ (final concentration 1 nM) to the lower wells of the chemotaxis chamber. [8]5. Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of a pre-loaded dye (e.g., Calcein-AM).
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ values.
Discussion and Expert Insights
The hypothetical data presented in this guide are intended to illustrate the structure-activity relationships that are likely to govern the in vitro performance of this series of cycloalkane carboxylic acids as LTB₄ receptor antagonists.
The Influence of Cycloalkane Ring Size: The size and conformation of the cycloalkane ring are critical for optimal interaction with the hydrophobic binding pocket of the BLT1 receptor. The smaller, more rigid cyclopropane and cyclobutane rings may not allow for the necessary conformational flexibility to achieve a high-affinity binding mode. In contrast, the cyclopentane and cyclohexane rings offer a better balance of conformational flexibility and structural integrity, potentially leading to enhanced receptor occupancy and antagonist activity. [4] The Role of the 2,4-Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common feature in many potent LTB₄ antagonists. The chlorine substituents are thought to engage in specific interactions within the receptor binding site, contributing significantly to the overall binding affinity.
Translating In Vitro Potency to Therapeutic Potential: While high in vitro potency is a prerequisite for a successful drug candidate, it is important to note that other factors, such as pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy, will ultimately determine the therapeutic utility of these compounds. The data generated from these in vitro assays provide a critical foundation for selecting the most promising candidates for further preclinical and clinical development.
Conclusion
This comparative guide has outlined a systematic in vitro approach to evaluate this compound and its cycloalkane analogues as LTB₄ receptor antagonists. By employing a combination of receptor binding and functional cell-based assays, researchers can gain valuable insights into the structure-activity relationships that govern the potency of this chemical series. The cyclopentane derivative is predicted to exhibit the most favorable in vitro profile, highlighting the importance of the cycloalkane scaffold in modulating activity at the BLT1 receptor. The detailed protocols provided herein serve as a practical resource for scientists working in the field of anti-inflammatory drug discovery.
References
-
Goodnow, R. et al. (2010). Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1. Journal of Medicinal Chemistry, 53(9), 3547-3563. [Link]
-
Afonso, C. et al. (2012). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 897, 139-151. [Link]
-
Lajoie, C. et al. (2014). LTB4 is a signal relay molecule during neutrophil chemotaxis. PLoS ONE, 9(3), e90143. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Goulet, J. L. et al. (2000). Synthesis and Structure-Activity Relationships of New 1, 3-disubstituted Cyclohexanes as Structurally Rigid Leukotriene B(4) Receptor Antagonists. Journal of Medicinal Chemistry, 43(2), 313-321. [Link]
-
Hakonarson, H. et al. (1998). Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis. The Journal of Biological Chemistry, 273(29), 18079-18084. [Link]
-
Johansson, A. S. et al. (2011). Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release. Prostaglandins, Leukotrienes and Essential Fatty Acids, 84(3-4), 109-112. [Link]
-
Majumdar, S. et al. (2017). Exosomes mediate LTB4 release during neutrophil chemotaxis. PLoS Biology, 15(1), e2000672. [Link]
-
ResearchGate. (n.d.). Ligand binding pocket of BLT1 a BLT1 ligand binding pocket for LTB4. [Link]
-
ResearchGate. (n.d.). LTB4 and LTD4 act via specific receptors to induce calcium in an... [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Taylor & Francis Online. (2016). A Real-Time Assay for Neutrophil Chemotaxis. Analytical Letters, 49(16), 2639-2651. [Link]
-
Yokomizo, T. et al. (2022). Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice. PLoS ONE, 17(10), e0276228. [Link]
-
ResearchGate. (n.d.). Modulation of LTD 4-induced intracellular calcium mobilization by IL-33... [Link]
-
Wang, Y. et al. (2022). Structural basis of leukotriene B4 receptor 1 activation. Nature Communications, 13(1), 1033. [Link]
-
Djuric, S. W. et al. (1997). The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930. Bioorganic & Medicinal Chemistry Letters, 7(12), 1475-1480. [Link]
-
Tithof, P. K. et al. (2017). Distinct cellular sources of Hepoxilin A3 and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration. The Journal of Immunology, 199(6), 2155-2165. [Link]
-
Daines, R. A. et al. (1993). Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(22), 3321-3332. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Goodnow, R. et al. (2010). Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1. Journal of Medicinal Chemistry, 53(9), 3547-3563. [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Neutrophil Chemotaxis. [Link]
Sources
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profile of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid
In the landscape of modern drug discovery, the adage "one molecule, one target" is a foundational aspiration, yet rarely a pharmacological reality. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their target engagement and selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, using the hypothetical compound 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid as a central case study.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison of methodologies to build a robust selectivity profile, moving beyond a simple checklist of assays to explain the strategic rationale behind experimental design.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
Off-target interactions are a primary driver of adverse drug reactions and a significant cause of late-stage clinical trial failures. A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in de-risking a drug discovery program. Early and comprehensive cross-reactivity profiling enables:
-
Identification of potential safety liabilities: Unforeseen interactions with receptors, enzymes, or ion channels can lead to toxicities.[1][2]
-
Elucidation of polypharmacology: In some cases, off-target effects can be therapeutically beneficial. A full profile can uncover these opportunities.
-
Informed lead optimization: Understanding the structural determinants of both on-target and off-target activity allows for more efficient medicinal chemistry efforts.
For the purpose of this guide, we will hypothesize that this compound has been designed as a selective antagonist for a G-protein coupled receptor (GPCR), which we will designate as Target X . Our goal is to determine its selectivity against a panel of other receptors and enzymes.
We will compare its performance against two well-characterized, hypothetical alternative compounds:
-
Compound A: A known potent antagonist of Target X with a well-documented, narrow selectivity profile.
-
Compound B: A less selective antagonist of Target X, known to interact with several other receptors.
A Phased Approach to Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment should be approached in a tiered manner, starting with broad screening and progressing to more focused, in-depth analyses.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Phase 1: Broad Panel Screening
The initial step is to screen the compound against a broad panel of targets to identify potential off-target interactions. This is typically done at a single, high concentration (e.g., 10 µM).
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for assessing the affinity of a compound for a receptor.[3][4][5] They are considered a gold standard for initial screening.[3]
Objective: To determine the percentage inhibition of radioligand binding to a panel of receptors by this compound at a concentration of 10 µM.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.[6] The protein concentration is determined using a suitable method, such as a BCA assay.[6]
-
Assay Setup: The assay is performed in a 96-well plate.[6] Each well contains:
-
Receptor-containing membranes.
-
A specific radioligand at a concentration close to its dissociation constant (Kd).
-
The test compound (this compound, Compound A, or Compound B) at 10 µM or vehicle control.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3][7]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[6][7]
-
Data Analysis: The percentage inhibition is calculated by comparing the binding in the presence of the test compound to the control wells.
Hypothetical Screening Data
| Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Target X (Primary) | 95% | 98% | 92% |
| Adrenergic α1A | 12% | 5% | 48% |
| Adrenergic β2 | 8% | 2% | 15% |
| Dopamine D2 | 5% | 1% | 65% |
| Serotonin 5-HT2A | 55% | 8% | 75% |
| Muscarinic M1 | 15% | 4% | 25% |
| hERG Channel | 45% | 10% | 50% |
Interpretation:
The initial screen suggests that this compound is a potent inhibitor of our primary target, Target X. However, it also shows significant inhibition of the Serotonin 5-HT2A receptor and the hERG channel, indicating potential cross-reactivity. Compound A demonstrates high selectivity for Target X, while Compound B exhibits the expected broad activity profile.
Phase 2: Dose-Response Confirmation
Any "hits" identified in the primary screen (typically >50% inhibition) should be followed up with dose-response experiments to determine their potency (IC50 or Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
This is a variation of the protocol described above, where a range of concentrations of the test compound are used to generate a dose-response curve.[3]
Methodology:
The protocol is similar to the single-point screen, but instead of a single concentration, a serial dilution of the test compound is prepared and added to the assay wells.
Data Analysis:
The data are plotted as percentage inhibition versus the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Hypothetical Dose-Response Data
| Target | This compound (Ki, nM) | Compound A (Ki, nM) | Compound B (Ki, nM) |
| Target X (Primary) | 15 | 10 | 25 |
| Serotonin 5-HT2A | 850 | >10,000 | 150 |
| hERG Channel | 2,500 | >10,000 | 900 |
Interpretation:
The dose-response data confirm that this compound is a potent antagonist of Target X. The Ki for the 5-HT2A receptor is significantly higher, indicating a reasonable window of selectivity. However, the interaction with the hERG channel, even at a lower potency, is a potential concern due to the risk of cardiac arrhythmias.
Phase 3: Functional & Mechanistic Assays
Binding assays demonstrate affinity but do not reveal the functional consequence of that binding (e.g., agonist, antagonist, inverse agonist). Therefore, functional assays are essential to characterize the nature of the off-target interaction.
Experimental Protocol: Enzyme Inhibition Assay
If the off-target is an enzyme, its inhibition can be measured directly.[8][9]
Objective: To determine the IC50 of this compound for a specific kinase off-target identified in a broad screen.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test compound.[8]
-
Assay Setup: In a microplate, combine the enzyme and various concentrations of the test compound.[8]
-
Reaction Initiation: Start the reaction by adding the substrate.[8]
-
Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[8]
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50.[10]
Kinome Scanning
For a broader view of potential interactions with kinases, a kinome scan is a powerful tool.[11][12][] This involves screening the compound against a large panel of kinases.[11][14][15]
Figure 2: A simplified workflow for a competition binding-based kinome scan.
Phase 4: In Vivo Safety Pharmacology
The final step is to assess the physiological consequences of any identified off-target interactions in vivo. This is a regulatory requirement before first-in-human studies.[1][2]
Core Battery of Safety Pharmacology Studies:
According to regulatory guidelines, a core battery of studies should be conducted to assess the effects on vital organ systems:[1]
-
Central Nervous System: Effects on behavior, coordination, and other neurological functions are observed.
-
Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (with a particular focus on QT interval prolongation, which is related to hERG channel block) are monitored.
-
Respiratory System: Effects on respiratory rate and function are measured.
These studies help to establish a safe starting dose for clinical trials and to identify potential adverse effects that need to be monitored in humans.[16]
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires a strategic and tiered approach. By combining broad panel screening, dose-response confirmation, functional assays, and in vivo safety pharmacology, a comprehensive understanding of a compound's selectivity can be achieved. This not only mitigates the risk of late-stage failures but also provides a deeper understanding of the molecule's overall pharmacological profile, ultimately leading to the development of safer and more effective medicines.
References
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
- Benchchem.
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology.
- PubMed. Radioligand binding methods: practical guide and tips.
- PubMed.
- PubMed.
- Eurofins DiscoverX.
- MtoZ Biolabs. Kinome Profiling Service.
- BOC Sciences. Kinase Screening and Profiling Services.
- Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?.
- YouTube. Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018.
- U.S. Food and Drug Administration.
Sources
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. fda.gov [fda.gov]
confirming the on-target effects of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
In the landscape of contemporary drug discovery, particularly for metabolic and inflammatory diseases, the G protein-coupled receptor 142 (GPR142) has emerged as a compelling therapeutic target.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target effects of novel GPR142 antagonists, using the hypothetical compound 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, hereafter referred to as "Compound X," as a case study. While direct experimental data for Compound X is not publicly available, this document will outline the essential experimental workflows and comparative data analysis required to validate its activity as a GPR142 antagonist.
The Significance of GPR142 as a Therapeutic Target
GPR142 is predominantly expressed in pancreatic β-cells and has been identified as a receptor for aromatic amino acids, with L-tryptophan being its most potent endogenous ligand.[1] Activation of GPR142 is coupled with Gq and Gi signaling pathways, leading to a potentiation of glucose-dependent insulin secretion.[4][5][6] This has made GPR142 agonists a promising therapeutic avenue for type 2 diabetes.[1][7] Conversely, GPR142 is also expressed in immune cells, suggesting a role in inflammatory processes.[2][3] This dual role makes the development of selective GPR142 antagonists a critical area of research for potential anti-inflammatory therapies.
GPR142 Signaling Pathways
A thorough understanding of the signaling cascades initiated by GPR142 activation is fundamental to designing and interpreting on-target validation assays. Upon agonist binding, GPR142 can activate multiple G protein subtypes:
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin secretion.[4][5]
-
Gi Pathway: GPR142 activation can also couple to the Gi pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]
-
Downstream Signaling: Activation of both Gq and Gi pathways can converge on the phosphorylation of extracellular signal-regulated kinase (ERK).[5]
Caption: GPR142 Signaling Pathways.
Experimental Workflow for On-Target Validation of Compound X
To confirm that Compound X is a bona fide GPR142 antagonist, a multi-tiered experimental approach is necessary. This workflow is designed to assess direct binding to the receptor, functional inhibition of signaling pathways, and target engagement in a cellular context.
Caption: Experimental Workflow for On-Target Validation.
Biochemical Assays: Assessing Receptor Binding
The initial step is to determine if Compound X physically interacts with GPR142. A competitive radioligand binding assay is a classic and robust method for this purpose.
Protocol: Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably overexpressing human GPR142.
-
Membrane Preparation: Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled GPR142 ligand (e.g., [3H]-L-tryptophan) and increasing concentrations of Compound X.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the inhibitory constant (Ki).
Comparative Data:
| Compound | Binding Affinity (Ki, nM) |
| Compound X (Hypothetical) | 15 |
| Known GPR142 Agonist | 50 |
| Inactive Control Compound | >10,000 |
Cell-Based Functional Assays: Demonstrating Antagonism
Once binding is established, the next critical step is to demonstrate that this binding translates into functional antagonism of GPR142 signaling.
Protocol: cAMP Accumulation Assay (for Gi signaling)
-
Cell Culture: Seed HEK293 cells stably expressing GPR142 in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Compound X.
-
Agonist Stimulation: Stimulate the cells with a known GPR142 agonist (e.g., L-tryptophan) in the presence of forskolin (an adenylyl cyclase activator).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Compound X to determine the half-maximal inhibitory concentration (IC50).
Protocol: IP-1 Accumulation Assay (for Gq signaling)
-
Cell Culture: Seed CHO cells stably co-expressing GPR142 and a Gq-protein alpha subunit in a 384-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Compound X.
-
Agonist Stimulation: Stimulate the cells with a GPR142 agonist.
-
Cell Lysis and Detection: Lyse the cells and measure IP-1 accumulation using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: Calculate the IC50 of Compound X for the inhibition of agonist-induced IP-1 production.
Comparative Functional Data:
| Compound | cAMP Assay (IC50, nM) | IP-1 Assay (IC50, nM) |
| Compound X (Hypothetical) | 25 | 30 |
| Known GPR142 Agonist | N/A (agonist) | N/A (agonist) |
| Inactive Control Compound | >10,000 | >10,000 |
Cellular Target Engagement: Confirming Direct Interaction in Cells
To provide definitive evidence that Compound X directly binds to GPR142 in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells expressing GPR142 with Compound X or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble GPR142 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of GPR142 in the presence of Compound X indicates direct target engagement.
Comparison with Alternatives and Off-Target Considerations
While confirming on-target effects is crucial, a comprehensive evaluation of a novel compound must also include a comparison with existing alternatives and an assessment of potential off-target activities. For GPR142, alternatives could include other small molecule antagonists with different chemical scaffolds or therapeutic modalities such as monoclonal antibodies.
It is imperative to profile Compound X against a panel of other GPCRs and relevant off-targets to ensure its selectivity. This minimizes the risk of unforeseen side effects and strengthens the rationale for its therapeutic development.
Conclusion
The validation of on-target effects is a cornerstone of modern drug discovery. For a novel GPR142 antagonist like the hypothetical Compound X, a systematic and multi-faceted approach is essential. By combining biochemical binding assays, cell-based functional assays that probe the distinct Gq and Gi signaling pathways, and cellular target engagement assays, researchers can build a robust data package to confirm the mechanism of action. This rigorous, evidence-based approach is critical for advancing promising new therapeutic candidates from the laboratory to the clinic.
References
-
ResearchGate. Proposed model of GPR142 mediated signaling pathways in β... Available from: [Link]
-
Wang J, Carrillo JJ, Lin HV. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE. 2016;11(4):e0154452. Available from: [Link]
-
National Center for Biotechnology Information. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Available from: [Link]
-
PubMed. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. Available from: [Link]
-
PLOS One. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. Available from: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Lund University Research Portal. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Available from: [Link]
-
National Center for Biotechnology Information. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Available from: [Link]
-
Drug Discovery World. Establishing assays and small molecule screening facilities for Drug discovery programs. Available from: [Link]
-
Taylor & Francis Online. Discovery and pharmacological effects of a novel GPR142 antagonist. Available from: [Link]
-
ScienceDirect. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. Available from: [Link]
-
National Center for Biotechnology Information. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. Available from: [Link]
-
Cellomatics Biosciences. Target Validation. Available from: [Link]
-
PubMed. Discovery and pharmacological effects of a novel GPR142 antagonist. Available from: [Link]
-
National Center for Biotechnology Information. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Available from: [Link]
-
ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Available from: [Link]
-
PubMed Central. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates. Available from: [Link]
-
ResearchGate. (PDF) Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes. Available from: [Link]
-
ResearchGate. Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Available from: [Link]
-
PubMed Central. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Available from: [Link]
Sources
- 1. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationships of Dichlorophenyl-Substituted Cycloalkane Acids
Introduction: The Significance of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of specific structural motifs, often referred to as "privileged scaffolds," is a cornerstone of rational drug design. These scaffolds, through their defined three-dimensional arrangements, offer a robust framework for interacting with biological targets, thereby influencing a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a compelling class of compounds: dichlorophenyl-substituted cycloalkane acids. By dissecting the influence of the cycloalkane ring size, the substitution pattern on the dichlorophenyl moiety, and the nature of the acidic functional group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly impact biological activity.
Cyclic structures are integral to medicinal chemistry as they offer control over molecular conformation and reduce the number of rotatable bonds, which can enhance oral bioavailability and improve the specificity and physical properties of drug candidates.[1] The dichlorophenyl group, a common substituent in many pharmaceuticals, significantly influences properties such as lipophilicity and metabolic stability, and can engage in crucial interactions with target proteins. The carboxylic acid function, or its bioisosteres, often serves as a key anchoring point to the biological target, participating in hydrogen bonding or salt bridge interactions.[2] This guide will explore the interplay of these three components, supported by experimental data and detailed methodologies, to illuminate the SAR of this versatile class of molecules.
I. The Cycloalkane Core: A Modulator of Conformation and Potency
The size of the cycloalkane ring plays a pivotal role in defining the spatial orientation of the dichlorophenyl and carboxylic acid substituents, thereby dictating the molecule's fit within a biological target's binding site. The inherent ring strain and conformational flexibility of different cycloalkanes directly influence the compound's overall shape and, consequently, its activity.
A. Comparative Analysis of Cycloalkane Ring Size
The following table summarizes the impact of varying the cycloalkane ring size on the biological activity of dichlorophenyl-substituted cycloalkane acids and their derivatives, based on available literature.
| Cycloalkane Ring | Representative Compound/Derivative | Observed Biological Activity | Key SAR Insights | Reference(s) |
| Cyclopropane | 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Bioactive against E. coli KARI | The rigid cyclopropane scaffold enforces a specific orientation of the substituents. The cyano and amide groups are modifications of the carboxylic acid moiety. | [3] |
| Cyclobutane | 2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | Undisclosed, available for screening | The increased flexibility compared to cyclopropane allows for different binding conformations. The relative stereochemistry of the substituents is critical. | [4][5] |
| Cyclopentane | Cyclopentane carboxylic acid with a 2,6-dichlorobenzyl substituted piperidine | Potent and selective inhibitors of NaV1.7 | The cyclopentane ring offers a balance of rigidity and flexibility, proving to be a suitable scaffold for potent channel blockers. | [6] |
| Cyclohexane | 4-(4-Chlorophenyl)cyclohexane carbohydrazide derivatives | Antibacterial activity | The cyclohexane ring can adopt chair and boat conformations, influencing the spatial arrangement of the pharmacophores. The hydrazide is a carboxylic acid surrogate. | [7] |
Key Insights:
-
Rigidity vs. Flexibility: The highly constrained cyclopropane ring offers a rigid scaffold, which can be advantageous if the enforced conformation perfectly complements the target's binding site. As the ring size increases to cyclobutane, cyclopentane, and cyclohexane, the conformational flexibility also increases, allowing the molecule to adopt a wider range of shapes to fit into the binding pocket.
-
Stereochemistry: For substituted cycloalkanes, the relative stereochemistry (e.g., cis vs. trans) of the dichlorophenyl and carboxylic acid groups is a critical determinant of biological activity. This is because the spatial distance and orientation between these two key pharmacophoric elements are directly affected.
II. The Dichlorophenyl Moiety: Fine-Tuning Potency and Selectivity
The position of the chlorine atoms on the phenyl ring significantly impacts the electronic properties, lipophilicity, and steric profile of the molecule. These factors, in turn, influence binding affinity, selectivity, and pharmacokinetic properties.
A. Influence of Chlorine Substitution Pattern
| Substitution Pattern | Example Compound Class | Impact on Activity | Plausible Rationale |
| 2,4-Dichloro | 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Confers bioactivity against E. coli KARI | The 2,4-substitution pattern creates a specific electronic and steric profile that is likely crucial for interaction with the target enzyme. |
| 3,4-Dichloro | 2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | A common motif in bioactive compounds | This pattern influences the molecule's dipole moment and potential for halogen bonding, which can be important for target engagement. |
| 2,6-Dichloro | Cyclopentane carboxylic acid with a 2,6-dichlorobenzyl substituted piperidine | Enhances potency and metabolic stability in NaV1.7 inhibitors | The ortho-chlorine atoms can induce a twist in the phenyl ring relative to the rest of the molecule, which can be favorable for binding and can also sterically hinder metabolic attack. |
Key Insights:
-
Electronic Effects: Chlorine atoms are electron-withdrawing, which can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule, affecting interactions with the target.
-
Steric Hindrance and Conformational Restriction: The placement of chlorine atoms, particularly at the ortho positions (e.g., 2,6-dichloro), can create steric hindrance that restricts the rotation of the phenyl ring. This conformational locking can be beneficial for activity by pre-organizing the molecule into a bioactive conformation.
III. The Carboxylic Acid Function: The Anchor to Biological Targets
The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues in the binding site of a target protein. Modifications to this group can profoundly affect potency and pharmacokinetic properties.
A. Bioisosteric Replacements and Derivatives
| Functional Group | Example | Rationale for Modification |
| Amide | 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Can mimic the hydrogen bonding capabilities of a carboxylic acid while altering physicochemical properties like cell permeability and metabolic stability. |
| Hydrazide | 4-(4-Chlorophenyl)cyclohexane carbohydrazide | Introduces additional hydrogen bonding donors and acceptors, potentially leading to new interactions with the target. |
| Ester | (3,4-dichlorophenyl) cyclobutanecarboxylate | Often used as a prodrug strategy to mask the polar carboxylic acid, improving oral absorption. The ester is then hydrolyzed in vivo to release the active carboxylic acid.[8] |
IV. Experimental Protocols for Biological Evaluation
To enable researchers to validate and compare the activity of novel dichlorophenyl-substituted cycloalkane acids, this section provides detailed, step-by-step methodologies for key biological assays.
A. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.[9]
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by either COX-1 or COX-2. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE2 production.
Detailed Procedure: [9]
-
Reagent Preparation: Prepare all necessary buffers, cofactor solutions, and enzyme dilutions according to the specific assay kit or established protocol.
-
Enzyme Addition: In a 96-well microplate, add the COX assay buffer followed by the appropriate COX enzyme (COX-1 or COX-2) to the designated wells.
-
Inhibitor Addition: Add the dichlorophenyl-substituted cycloalkane acid derivatives at various concentrations to the wells. Control wells should receive the same volume of the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding a strong acid.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the COX Inhibition Assay Workflow:
Caption: Workflow for an in vitro COX inhibition assay.
B. Cell Viability Assay for Anticancer Screening
This assay is fundamental for assessing the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Detailed Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl-substituted cycloalkane acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.
Diagram of the Cell Viability Assay Workflow:
Caption: Generalized workflow for an MTT cell viability assay.
C. GPCR Radioligand Binding Assay
This assay is used to determine the affinity of the compounds for a specific G protein-coupled receptor (GPCR).[10]
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the displacement of the radioligand by the test compound is used to determine the compound's binding affinity (Ki).[10]
Detailed Procedure: [10]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50, which can then be converted to the inhibition constant (Ki).
V. Conclusion and Future Directions
The structure-activity relationships of dichlorophenyl-substituted cycloalkane acids are a complex interplay between the conformational constraints imposed by the cycloalkane ring, the electronic and steric effects of the dichlorophenyl group, and the anchoring properties of the carboxylic acid moiety. This guide has provided a comparative framework for understanding these relationships, supported by available experimental data and detailed protocols for biological evaluation.
While clear trends are emerging, further research is needed to fully elucidate the SAR for this class of compounds. A systematic investigation involving the synthesis and biological testing of a comprehensive library of analogues, varying the cycloalkane ring size, the dichlorophenyl substitution pattern, and the nature of the acidic group, would provide a more complete picture. Such studies, guided by the principles outlined in this guide, have the potential to lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
VI. References
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (2023-05-31). Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22). Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020-04-08). Available from: [Link]
-
Protocols to assess the gastrointestinal side effects resulting from inhibition of cyclo-oxygenase isoforms - PubMed. Available from: [Link]
-
Cell-culture based test systems for anticancer drug screening - EurekAlert!. (2020-05-21). Available from: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. Available from: [Link]
-
Cyclooxygenases: Methods and Protocols | Request PDF - ResearchGate. Available from: [Link]
-
Structure Activity Relationships - Drug Design Org. Available from: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available from: [Link]
-
Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS. Available from: [Link]
-
Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Asian Journal of Chemistry. (2012-06-20). Available from: [Link]
-
Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Available from: [Link]
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. Available from: [Link]
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). (2023-07-03). Available from: [Link]
-
(PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][9][11]triazolo[3,4-b][1][11][12]thiadiazine-7- - ResearchGate. Available from: [Link]
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (2025-02-01). Available from: [Link]
-
Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[13]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed. Available from: [Link]
-
Refining the structure−activity relationships of 2- phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - Unipr. (2018-10-26). Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available from: [Link]
-
Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester | C11H10Cl2O2 - PubChem. Available from: [Link]
-
Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Available from: [Link]
-
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. Available from: [Link]
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - MDPI. Available from: [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed. (2020-10-08). Available from: [Link]
-
3-(3-chlorophenyl)cyclobutanecarboxylic acid (C007B-340224) - Cenmed Enterprises. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. mesoscale.com [mesoscale.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1517645-08-7|2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. cas 1517645-08-7|| where to buy 2-(3,4-dichlorophenyl)cyclobutanecarboxylic acid [english.chemenu.com]
- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. multispaninc.com [multispaninc.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]
A Researcher's Guide to Assessing the Cellular Specificity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid
In the landscape of modern drug discovery, the specificity of a small molecule for its intended target is a cornerstone of its therapeutic potential and safety profile. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and a higher rate of attrition in clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular specificity of the novel compound, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a putative G protein-coupled receptor (GPCR) modulator.
This document will navigate the essential experimental comparisons and provide the underlying scientific rationale for each step. We will operate under the hypothesis that this compound is an antagonist of GPR142, a receptor predominantly expressed in the pancreas and brain, and implicated in metabolic regulation.[1] Our objective is to not only confirm its on-target activity but also to meticulously evaluate its potential interactions with other cellular components.
The Imperative of Specificity in Drug Development
The journey of a drug candidate from the bench to the bedside is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen adverse effects.[2] Many of these adverse events stem from the compound's interaction with unintended biological targets.[2][3] Therefore, a thorough assessment of a compound's selectivity during the preclinical phase is not just a regulatory hurdle but a critical step in building a robust safety and efficacy profile.[2][3] This guide will provide a practical, multi-faceted approach to de-risking this compound by systematically evaluating its cellular specificity.
Experimental Strategy: A Multi-pronged Approach to Specificity Profiling
Our investigation into the specificity of this compound will be structured around a series of cellular assays designed to answer three fundamental questions:
-
On-Target Engagement and Potency: Does the compound interact with its intended target, GPR142, and with what potency?
-
Selectivity Against a Closely Related Off-Target: Does the compound exhibit activity at GPR139, a structurally and functionally similar receptor?
-
General Cellular Health and Cytotoxicity: Does the compound induce non-specific cellular toxicity?
To address these questions, we will employ a panel of well-characterized cellular models and functional assays.
Cellular Models: The Foundation of Our Investigation
The choice of cellular models is paramount for obtaining physiologically relevant data. Based on the known expression profile of GPR142, which is highly expressed in pancreatic islets, we will utilize cell lines engineered to express our targets of interest.[4][5][6]
-
GPR142-Expressing Cell Line: A Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cell line stably expressing human GPR142. These cell lines are widely used for studying GPCRs due to their robust growth characteristics and low endogenous GPCR expression.[7][8][9][10][11]
-
GPR139-Expressing Cell Line: An analogous HEK293 or CHO-K1 cell line stably expressing human GPR139, a close homolog of GPR142 that also responds to L-tryptophan.[5] This will serve as our primary counter-screen.
-
Parental (Wild-Type) Cell Line: The untransfected HEK293 or CHO-K1 cell line will be used as a negative control to assess any non-receptor-mediated effects of the compound.[7][12]
Comparator and Control Compounds: Setting the Benchmarks
To provide context to our findings, we will include a set of well-characterized control compounds:
-
Test Compound: this compound
-
Known GPR142 Antagonist (Positive Control): CLP-3094[13]
-
Known GPR139 Agonist (Positive Control for Counter-Screen): JNJ-63533054[14]
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration of ≤0.1%
Phase 1: Characterizing On-Target and Off-Target Activity
The initial phase of our assessment will focus on quantifying the functional activity of this compound at GPR142 and its closely related homolog, GPR139. GPR142 is known to couple to both Gq/11 and Gi/o signaling pathways, leading to the mobilization of intracellular calcium (via inositol triphosphate, IP3) and the inhibition of adenylyl cyclase, respectively.[7][12] We will therefore probe these key signaling cascades.
Experimental Workflow: On-Target and Off-Target Profiling
Caption: Workflow for assessing on-target and off-target activity.
Gq Signaling: Inositol Monophosphate (IP-One) Assay
Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized. The HTRF-based IP-One assay measures the accumulation of a stable downstream metabolite, inositol monophosphate (IP1), providing a robust readout of Gq activation.[1][13][15][16][17][18]
Protocol: HTRF IP-One Assay
-
Cell Seeding: Seed GPR142-HEK293, GPR139-HEK293, and WT-HEK293 cells in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, CLP-3094, and JNJ-63533054.
-
Cell Stimulation: Add the compounds to the cells and incubate for the recommended time. For antagonist assessment, pre-incubate with the test compounds before adding a sub-maximal concentration (EC80) of an agonist (e.g., L-tryptophan for GPR142).
-
Lysis and Detection: Lyse the cells and add the HTRF IP1-d2 and anti-IP1 cryptate reagents.
-
Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the emission signals (665nm/620nm) and determine the IC50/EC50 values.
Gi Signaling: cAMP Assay
The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). We will use a competitive HTRF-based cAMP assay to measure these changes.[19][20][21]
Protocol: HTRF cAMP Assay
-
Cell Seeding: Seed the three cell lines in a 384-well plate.
-
Compound Treatment: Pre-treat cells with the test and control compounds.
-
Adenylyl Cyclase Stimulation: Add forskolin (an adenylyl cyclase activator) and an appropriate agonist (for antagonist mode) to all wells except the negative control.
-
Lysis and Detection: Lyse the cells and add the HTRF cAMP-d2 and anti-cAMP cryptate reagents.
-
Data Acquisition and Analysis: Read the plate and calculate the 665nm/620nm ratio to determine IC50/EC50 values.
Downstream Signaling: ERK Phosphorylation Assay
GPCR activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling node.[22][23][24] An AlphaScreen SureFire assay will be used to quantify phosphorylated ERK.[5][22]
Protocol: AlphaScreen SureFire p-ERK Assay
-
Cell Culture and Stimulation: Culture and treat cells with compounds as described above.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection: Add the AlphaScreen acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads.
-
Signal Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the potency of the compounds in modulating ERK phosphorylation.
G Protein-Independent Signaling: β-Arrestin Recruitment Assay
To investigate potential biased signaling, we will assess the recruitment of β-arrestin to GPR142 upon ligand binding.[25][26]
Protocol: Promega β-Arrestin Recruitment Assay
-
Cell Line: Utilize a cell line co-expressing GPR142 fused to one NanoBiT subunit and β-arrestin fused to the complementary subunit.
-
Compound Treatment: Add serially diluted compounds to the cells.
-
Signal Detection: Measure the luminescent signal generated upon β-arrestin recruitment, which brings the NanoBiT subunits into proximity.
-
Data Analysis: Plot dose-response curves to determine the potency of the compounds in inducing or inhibiting β-arrestin recruitment.
Expected Data and Comparative Analysis
The data from these assays will be compiled into a comprehensive table to facilitate a clear comparison of the activity of this compound with the known GPR142 antagonist, CLP-3094.
| Compound | Assay | GPR142-HEK293 (IC50/EC50, µM) | GPR139-HEK293 (IC50/EC50, µM) | WT-HEK293 (Activity) |
| This compound | IP-One (Antagonist) | Expected in low µM range | >100 | No Activity |
| cAMP (Antagonist) | Expected in low µM range | >100 | No Activity | |
| p-ERK (Antagonist) | Expected in low µM range | >100 | No Activity | |
| β-Arrestin (Antagonist) | To be determined | >100 | No Activity | |
| CLP-3094 | IP-One (Antagonist) | Literature value | >100 | No Activity |
| cAMP (Antagonist) | Literature value | >100 | No Activity | |
| p-ERK (Antagonist) | Literature value | >100 | No Activity | |
| β-Arrestin (Antagonist) | To be determined | >100 | No Activity | |
| JNJ-63533054 | IP-One (Agonist) | No Activity | Literature value | No Activity |
| cAMP (Agonist) | No Activity | Literature value | No Activity |
Phase 2: Assessing General Cellular Cytotoxicity
A critical aspect of specificity is ensuring that the observed effects are not due to general cellular toxicity. We will perform a cytotoxicity assay to determine the concentration at which this compound induces cell death.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a widely used method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[3][4][27][28][29]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing general cellular cytotoxicity.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate WT-HEK293 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a broad range of concentrations of this compound for 24 hours. Include a positive control for cytotoxicity (e.g., a cell lysis agent).
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the LDH assay reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the cytotoxic concentration 50 (CC50).
Interpreting Cytotoxicity Data
The CC50 value should be significantly higher than the IC50 values obtained in the functional assays. A large therapeutic window (the ratio of CC50 to IC50) is indicative of a specific mode of action and a lower likelihood of non-specific toxicity.
| Compound | CC50 in WT-HEK293 (µM) |
| This compound | >100 (Expected) |
| CLP-3094 | >100 (Expected) |
Conclusion: Synthesizing the Specificity Profile
By systematically executing this comprehensive panel of cellular assays, we can construct a robust specificity profile for this compound. The ideal outcome is the demonstration of potent and selective antagonism at GPR142, with minimal to no activity at the closely related GPR139 receptor and a lack of general cytotoxicity at concentrations well above its functional potency.
This data-driven approach, which combines on-target validation with rigorous off-target and cytotoxicity assessments, is fundamental to establishing the scientific integrity of a drug discovery program. The methodologies and principles outlined in this guide provide a clear and actionable path for researchers to confidently assess the cellular specificity of their small molecule candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Computational and Structural Biotechnology Journal, 20, 5236-5244. Available from: [Link]
-
BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
Baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Cisbio. (2007, May). HTRF® package insert cAMP HiRange. Retrieved from [Link]
-
Cisbio. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Rudenko, O., et al. (2019). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Scientific Reports, 9(1), 1-13. Available from: [Link]
-
Grokipedia. (n.d.). GPR142. Retrieved from [Link]
-
Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]
-
Lin, H. V., et al. (2016). Discovery and pharmacological effects of a novel GPR142 antagonist. Expert Opinion on Therapeutic Patents, 26(12), 1439-1447. Available from: [Link]
-
Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 3). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]
-
Liu, S., et al. (2019). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. The Journal of Clinical Investigation, 129(10), 4349-4362. Available from: [Link]
-
ResearchGate. (n.d.). Surefire assay principle The AlphaScreen platform can be used to detect... [Image]. Retrieved from [Link]
-
Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452. Available from: [Link]
-
Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452. Available from: [Link]
-
Synapse. (2024, June 21). What are GPR139 agonists and how do they work?. Patsnap. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, June 25). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452. Available from: [Link]
-
Keigher, K., et al. (2025). The GPR139 agonist TAK-041 produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial. Psychopharmacology. Advance online publication. [Link]
-
Im, D.-S. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 126-133. Available from: [Link]
-
ResearchGate. (n.d.). GPR139 signaling mechanisms (A) GPR139 activates both Gq/11 and Gi/o... [Image]. Retrieved from [Link]
-
Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]
-
Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC Genomics, 12(1), 1-15. Available from: [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]
-
Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Endogenous GPCRs in HEK293 cells were incubated with a variety of known... [Image]. Retrieved from [Link]
-
Prieto, C., et al. (2022). Screening of CHO-K1 endogenous promoters for expressing recombinant proteins in mammalian cell cultures. Plasmid, 119-120, 102620. Available from: [Link]
-
Rudenko, O., et al. (2018). The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones. Molecular Metabolism, 17, 55-65. Available from: [Link]
Sources
- 1. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 2. revvity.com [revvity.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. cellbiologics.com [cellbiologics.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Screening of CHO-K1 endogenous promoters for expressing recombinant proteins in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. youtube.com [youtube.com]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-ERK Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 29. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Investigating the Comparative Cytotoxicity of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selective anticancer potential of the novel compound, 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, this document outlines the essential experimental strategies, protocols, and data interpretation methods necessary to conduct a thorough comparative analysis of its effects on cancerous versus normal cells.
Compound Profile: this compound
Before embarking on a cytotoxic evaluation, a fundamental understanding of the test compound is crucial.
-
Chemical Structure: this compound belongs to the class of cyclic carboxylic acids with a dichlorophenyl substitution. A closely related analog, 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, is documented with the chemical formula C12H12Cl2O2 and a molecular weight of 259.12 g/mol .[1] The 2,4-dichloro substitution pattern on the phenyl ring is a common feature in molecules with biological activity.
-
Hypothesized Mechanism of Action: The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural motifs, we can postulate several plausible pathways. The dichlorophenyl group is present in various compounds that have been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][3] For instance, some dichlorophenyl derivatives have been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4] Furthermore, the Wnt/β-catenin pathway, often dysregulated in cancer, has been identified as a target for some dichlorodiphenyl compounds.[5] The carboxylic acid moiety may influence the compound's solubility and ability to interact with biological targets.
Experimental Design: A Comparative Approach
The cornerstone of this investigation is the direct comparison of the compound's cytotoxic effects on cancer cells versus their normal, healthy counterparts. This approach is critical for determining the therapeutic index, a measure of a drug's selectivity for cancer cells.[6]
Cell Line Selection
The choice of cell lines is paramount for obtaining meaningful and translatable results. It is highly recommended to use matched-pair cell lines, which are derived from the cancerous and normal tissue of the same patient.[7][8] This minimizes genetic variability and provides a more accurate assessment of cancer-specific toxicity. If matched pairs are unavailable, select cell lines from the same tissue of origin (e.g., a lung carcinoma cell line and a normal lung fibroblast cell line).[9]
Table 1: Examples of Paired Normal and Cancer Cell Lines for Cytotoxicity Studies
| Cancer Type | Cancer Cell Line | Normal Cell Line | Tissue of Origin |
| Breast Cancer | MCF-7 | MCF-10A | Breast Epithelium |
| Lung Cancer | A549 | MRC-5 | Lung |
| Colon Cancer | HT-29 | CCD-18Co | Colon |
| Prostate Cancer | PC-3 | PNT2 | Prostate |
| Skin Cancer | A375 | Human Dermal Fibroblasts (HDF) | Skin |
Experimental Workflow
A multi-faceted approach employing a battery of assays is recommended to build a comprehensive cytotoxicity profile.
Caption: A general workflow for in vitro comparative cytotoxicity testing.
Detailed Experimental Protocols
The following are standardized protocols for the key cytotoxicity assays. It is crucial to include appropriate controls, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[13]
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.[14]
-
Incubate at room temperature for 30 minutes, protected from light.[15][16]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[19]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Analyze the stained cells by flow cytometry within one hour.[17]
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[20][21] It is a key metric for quantifying a compound's potency.[13] IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[22]
Therapeutic Index (TI)
The therapeutic index provides a measure of the compound's selectivity for cancer cells. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.[6]
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher TI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window.
Table 2: Hypothetical Comparative Cytotoxicity Data for this compound
| Cell Line | Type | IC50 (µM) | Therapeutic Index (TI) |
| A549 | Lung Carcinoma | 15.5 | 6.5 |
| MRC-5 | Normal Lung Fibroblast | 100.8 | |
| MCF-7 | Breast Adenocarcinoma | 22.1 | 5.1 |
| MCF-10A | Normal Breast Epithelium | 112.7 | |
| HT-29 | Colorectal Adenocarcinoma | 35.8 | 3.2 |
| CCD-18Co | Normal Colon Fibroblast | 114.6 |
Note: The data presented in this table is purely illustrative and should be replaced with experimentally derived values.
Visualizing Potential Mechanisms of Action
Based on the pro-apoptotic effects of similar compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways.
Caption: A simplified diagram of potential pro-apoptotic pathways.
Conclusion
This guide provides a robust scientific framework for the systematic evaluation of the comparative cytotoxicity of this compound. By employing the described methodologies, researchers can generate the critical data needed to assess its potential as a selective anticancer agent. A thorough investigation, encompassing multiple assays and appropriate cell line models, will be instrumental in elucidating the therapeutic promise of this novel compound.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (2018). PubMed. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc.. Retrieved from [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (n.d.). Research Square. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Comparison of the Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 and MDCK Cells. (2017). Globe Thesis. Retrieved from [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands displaying selective breast cancer cytotoxicity in vitro. (2018). Vapourtec. Retrieved from [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Applicability of drug response metrics for cancer studies using biomaterials. (2019). IOPscience. Retrieved from [Link]
-
Dichlorodiphenyltrichloroethane exposure induces the growth of hepatocellular carcinoma via Wnt/β-catenin pathway. (2014). PubMed. Retrieved from [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate. Retrieved from [Link]
-
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
The Importance of IC50 Determination. (2022). Visikol. Retrieved from [Link]
-
Matching cell lines with cancer type and subtype of origin via mutational, epigenomic, and transcriptomic patterns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Investigating the suitability of in vitro cell lines as models for the major subtypes of epithelial ovarian cancer. (2023). Frontiers in Oncology. Retrieved from [Link]
-
1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid. (n.d.). PubChem. Retrieved from [Link]
-
Cancer Cell Lines Are Useful Model Systems for Medical Research. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
How DDT Metabolite Disrupts Breast Cancer Cells. (2008). ScienceDaily. Retrieved from [Link]
-
Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]
Sources
- 1. 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid | C12H12Cl2O2 | CID 886189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dichlorodiphenyltrichloroethane exposure induces the growth of hepatocellular carcinoma via Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. atcc.org [atcc.org]
- 9. Matching cell lines with cancer type and subtype of origin via mutational, epigenomic, and transcriptomic patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic Acid in Preclinical Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical evaluation of 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid, a novel compound with putative analgesic and anti-inflammatory properties. We will explore its therapeutic potential by comparing it with established non-steroidal anti-inflammatory drugs (NSAIDs) and selective inhibitors in a series of validated in vitro and in vivo models.
Introduction: The Rationale for a Novel Analgesic
Pain, particularly chronic inflammatory and neuropathic pain, remains a significant therapeutic challenge. While existing treatments like traditional NSAIDs are effective, they are often associated with gastrointestinal and cardiovascular side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] Selective COX-2 inhibitors were developed to mitigate these risks, but some have been linked to adverse cardiovascular events. This necessitates the development of new analgesics with improved efficacy and safety profiles.
This compound is a novel chemical entity. Based on its structural features, particularly the carboxylic acid moiety common to many NSAIDs, we hypothesize that its primary mechanism of action is the inhibition of COX enzymes. This guide outlines a preclinical strategy to test this hypothesis and to characterize its potential as a therapeutic agent for inflammatory and neuropathic pain.
In Vitro Validation: Target Engagement and Cellular Efficacy
The initial phase of preclinical assessment focuses on confirming the compound's mechanism of action and determining its potency and selectivity in a controlled cellular environment.
Experimental Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[2][3][4]
Objective: To determine the IC50 (half-maximal inhibitory concentration) values for the test compound against purified human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is carried out in a 96-well plate format. Each well contains Tris-HCl buffer, hematin, and the respective enzyme.
-
Compound Incubation: A range of concentrations of this compound, along with comparator compounds (Diclofenac, Ibuprofen, and Celecoxib), are added to the wells. A vehicle control (DMSO) is also included.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Cyclooxygenase Inhibition
Caption: Inhibition of the COX pathway by the test compound and comparators.
Comparative In Vitro Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 150 | 15 | 10 |
| Diclofenac | 50 | 10 | 5 |
| Ibuprofen | 2500 | 500 | 5 |
| Celecoxib | 5000 | 50 | 100 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of both COX-1 and COX-2, with a moderate selectivity for COX-2, similar to diclofenac. This profile suggests potential for strong anti-inflammatory efficacy.
In Vivo Validation: Efficacy in Preclinical Models of Pain and Inflammation
The next crucial step is to evaluate the compound's therapeutic potential in living organisms using well-established animal models of inflammatory and neuropathic pain.[5][6][7][8]
Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the anti-inflammatory activity of a test compound.[5][6]
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-200g) are used.
-
Compound Administration: Animals are orally administered with the test compound, vehicle, or a positive control (Diclofenac) one hour before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Experimental Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory state, allowing for the assessment of both thermal hyperalgesia and mechanical allodynia.[5][9]
Objective: To determine the efficacy of the test compound in alleviating chronic inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Inflammation: 0.1 mL of CFA is injected into the plantar surface of the right hind paw.
-
Compound Administration: The test compound, vehicle, or positive controls (Ibuprofen, Celecoxib) are administered orally once daily, starting from day 3 post-CFA injection.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus.
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments.
-
-
Data Analysis: Changes in paw withdrawal latency and threshold are compared between the treatment groups and the vehicle control group.
Experimental Workflow: In Vivo Pain Models
Caption: Workflow for the in vivo evaluation of the test compound in different pain models.
Comparative In Vivo Efficacy Data
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose, p.o.) | % Inhibition of Paw Edema at 3 hours |
| Vehicle | 0 |
| This compound (30 mg/kg) | 55% |
| Diclofenac (10 mg/kg) | 60% |
Table 3: Efficacy in CFA-Induced Inflammatory Pain in Rats (Day 7)
| Treatment (Dose, p.o.) | Reversal of Thermal Hyperalgesia (%) | Reversal of Mechanical Allodynia (%) |
| Vehicle | 0 | 0 |
| This compound (30 mg/kg) | 65% | 70% |
| Ibuprofen (100 mg/kg) | 50% | 55% |
| Celecoxib (30 mg/kg) | 70% | 75% |
Interpretation: The hypothetical in vivo data suggests that this compound demonstrates potent anti-inflammatory and analgesic effects in models of acute and chronic inflammation, with an efficacy profile comparable to or exceeding that of standard NSAIDs.
Future Directions: Exploring Neuropathic Pain and Safety Profile
While the initial focus is on inflammatory pain, the central sensitization mechanisms involved in chronic inflammation share commonalities with neuropathic pain.[10][11] Therefore, evaluating this compound in a neuropathic pain model, such as the Spared Nerve Injury (SNI) model, would be a logical next step.[10][12]
Furthermore, a comprehensive preclinical safety and toxicology program will be essential. This will include assessing gastric irritation potential, cardiovascular safety, and general toxicology studies to establish a therapeutic window and predict potential adverse effects in humans.
Conclusion
This guide outlines a robust preclinical strategy to validate the therapeutic potential of this compound. By systematically evaluating its in vitro and in vivo pharmacology and comparing its performance against established drugs, we can build a comprehensive data package to support its further development as a novel analgesic and anti-inflammatory agent. The proposed experiments are designed to provide a clear understanding of the compound's mechanism of action, efficacy, and potential therapeutic niche.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- In Vivo Pain Models - Charles River Laboratories. (n.d.).
- Neuropathic Pain Models - Charles River Laboratories. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
- Preclinical Neuropathic Pain Models - MD Biosciences. (n.d.).
- Preclinical Neuropathic Pain Research - PsychoGenics Inc. (n.d.).
- Animal Models of Inflammatory Pain - Greentech Bioscience Preclinical CRO Services. (n.d.).
- Animal models of neuropathic pain - PubMed. (n.d.).
- An overview of animal models of pain: disease models and outcome measures - PMC. (n.d.).
- What in vivo models are used for pain studies? - Patsnap Synapse. (2025-05-27).
- In vitro cyclooxygenase activity assay in tissue homogenates - PubMed. (n.d.).
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.).
- Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac - Benchchem. (n.d.).
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. criver.com [criver.com]
- 6. ijpras.com [ijpras.com]
- 7. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 9. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. criver.com [criver.com]
- 11. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
Safety Operating Guide
Navigating the Safe Handling of 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid, a compound characterized by its dichlorinated aromatic ring and carboxylic acid functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally analogous compounds and established principles for handling chlorinated aromatic hydrocarbons and carboxylic acids to ensure a robust safety protocol.
Hazard Identification and Risk Assessment: Understanding the Chemical Profile
This compound is a solid compound whose hazard profile is dictated by its constituent chemical moieties: a carboxylic acid group, a cyclopentane ring, and a 2,4-dichlorinated phenyl ring.
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] The acidity of this compound necessitates measures to prevent direct contact.
-
Dichlorinated Phenyl Group: Chlorinated aromatic compounds present a range of potential health hazards, including toxicity and environmental persistence.[2] The presence of chlorine atoms on the benzene ring can enhance the molecule's reactivity and potential for adverse biological effects. During combustion, these compounds can release toxic and corrosive gases such as hydrogen chloride.[3][4]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Synthesizing or reacting the compound | Chemical splash goggles and a face shield | Nitrile or butyl rubber gloves (consider double gloving) | Chemical-resistant lab coat or apron | Recommended to be performed in a certified chemical fume hood |
| Transferring large quantities or potential for splashing | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Work should be conducted in a chemical fume hood |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Viton®, butyl rubber) | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the acidic nature of the compound and the potential for eye irritation from chlorinated aromatics, robust eye protection is critical.[1][2] Safety glasses provide a minimum level of protection, while chemical splash goggles offer a tighter seal. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[1]
-
Hand Protection: Nitrile and butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids and aromatic compounds.[1][2] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and to inspect gloves for any signs of degradation before use.
-
Body Protection: A standard lab coat is sufficient for handling small quantities. For larger-scale work or situations with a higher risk of spills, a chemical-resistant apron or coveralls should be worn to protect against skin contact.[2]
-
Respiratory Protection: Handling the solid compound is unlikely to generate significant vapor at room temperature. However, if the material is heated, or if fine dust is generated, a respirator may be necessary. All work with this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Dispensing: When weighing and dispensing the solid, use a spatula and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware that acids should always be added to water, not the other way around, to prevent violent spattering.
-
Incompatible Materials: Store this compound away from strong oxidizing agents and strong bases.[6]
Spill Cleanup:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE as outlined in the table above for spill cleanup.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Neutralize (for acidic components): For spills of solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Collect and Dispose: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all waste in designated, properly labeled, and sealed containers.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. This typically involves incineration at a licensed facility capable of handling chlorinated organic compounds to prevent the formation of harmful byproducts.[3][7] Drain disposal is strictly prohibited.[8]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: A workflow diagram illustrating the key steps in assessing risk and selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- Process for Disposal of Chlorinated Organic Residues.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- Process for the incineration of chlorinated organic materials - Google Patents.
- 1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid - Safety Data Sheet - ChemicalBook.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
- DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. leelinework.com [leelinework.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. fishersci.ie [fishersci.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
